Zipalertinib
Description
CLN-081 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
pan-mutation-selective EGFR tyrosine kinase inhibito
Structure
3D Structure
Properties
IUPAC Name |
N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCYPWYURWOKST-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661854-97-2 | |
| Record name | Zipalertinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZIPALERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zipalertinib: A Deep Dive into its Mechanism of Action for Researchers and Drug Development Professionals
An In-depth Technical Guide
Zipalertinib (formerly CLN-081/TAS6417) is an investigational, orally available, next-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide provides a comprehensive overview of this compound's core mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and processes.
Core Mechanism of Action: Covalent Inhibition of Mutant EGFR
This compound is designed as a potent and irreversible inhibitor of EGFR, with a high degree of selectivity for various EGFR mutations, most notably exon 20 insertions, while sparing wild-type (WT) EGFR.[1] This selectivity profile is crucial for its therapeutic window, aiming to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues.
The primary mechanism of action involves the formation of a covalent bond with a conserved cysteine residue, Cys797, within the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth.
Downstream Signaling Cascade Inhibition
By inhibiting the kinase activity of mutant EGFR, this compound effectively dampens the aberrant signaling through key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The constitutive activation of these pathways, driven by EGFR mutations, is a hallmark of many cancers, leading to uncontrolled cell division and survival. This compound's blockade of the initial signaling event at the receptor level leads to a comprehensive shutdown of these pro-tumorigenic cascades.
Preclinical Activity and Selectivity
Table 1: Preclinical Efficacy of this compound (Qualitative Summary)
| Target | Potency | Selectivity vs. WT EGFR |
| EGFR Exon 20 Insertions | High | High |
| EGFR Exon 19 Deletions | High | High |
| EGFR L858R | High | High |
| EGFR T790M | High | High |
| Wild-Type EGFR | Low | - |
Experimental Protocols: Preclinical Assays
The preclinical activity of this compound has been characterized using standard in vitro and in vivo models.
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified EGFR kinase domains (wild-type and various mutants).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT and mutants) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu-Tyr), is used.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP (often at a concentration close to the Km for each enzyme variant), MgCl2, and the purified kinase.
-
Inhibitor Addition: this compound is added at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assays: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
References
Zipalertinib: A Technical Deep Dive into its Selective Inhibition of EGFR Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zipalertinib (formerly CLN-081/TAS6417) is a next-generation, irreversible, oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This historically challenging mutation class has shown limited response to previous generations of EGFR TKIs. The clinical efficacy and manageable safety profile of this compound stem from its remarkable selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR. This selectivity is attributed to its unique pyrrolopyrimidine scaffold, which allows for potent inhibition of the mutant kinase while minimizing off-target effects. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's selectivity, detailed experimental methodologies, and a visualization of the underlying biological pathways and experimental workflows.
Introduction: The Challenge of EGFR Exon 20 Insertions
EGFR ex20ins mutations represent a heterogeneous group of activating mutations in NSCLC that are the third most common type of EGFR alteration after exon 19 deletions and the L858R point mutation. Structurally, these insertions occur in the C-helix or the following loop, leading to a conformational change in the ATP-binding pocket that sterically hinders the binding of first and second-generation EGFR TKIs. This results in de novo resistance to these agents. The clinical need for effective and well-tolerated therapies for this patient population is therefore substantial.
Mechanism of Action and Structural Basis of Selectivity
This compound was specifically designed to address the therapeutic window limitations of earlier EGFR TKIs. Its distinct pyrrolopyrimidine chemical structure enables it to form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][2] This covalent binding mechanism contributes to its high potency.
The selectivity of this compound for EGFR ex20ins mutants over WT-EGFR is a key differentiator. While the precise structural details of the this compound-EGFR ex20ins complex are not yet fully elucidated in publicly available literature, the improved therapeutic window observed in clinical trials is attributed to the unique conformation of the mutant receptor's binding pocket, which this compound can exploit more effectively than the WT receptor.[3][4] This enhanced affinity for the mutant form allows for potent inhibition of the oncogenic signaling pathway at clinically achievable doses with a lower incidence of WT-EGFR-mediated toxicities, such as rash and diarrhea.[5]
Quantitative Analysis of this compound's Selectivity
The selectivity of this compound has been quantified through extensive preclinical studies, including biochemical and cell-based assays. The following tables summarize the available data on its inhibitory activity against various EGFR ex20ins mutations and its broader kinase profile.
Table 1: Biochemical Potency of this compound Against EGFR Exon 20 Insertion Mutants
| EGFR Mutation | IC50 (nM) | Fold Selectivity vs. WT-EGFR |
| Exon 20 Insertions | ||
| D770_N771insSVD | 5.05 ± 1.33 | High |
| A767_V769dupASV | - | - |
| V769_D770insASV | - | - |
| H773_V774insNPH | - | - |
| Other EGFR Mutations | ||
| L858R | 1.9 | - |
| Exon 19 Del | 1.4 | - |
| T790M | 2.0 | - |
| Wild-Type EGFR | ~100-fold less potent than against ex20ins | 1 |
Data compiled from publicly available preclinical data. Specific IC50 values for all exon 20 insertion variants are not consistently reported in the reviewed literature. The table reflects the potent activity against the D770_N771insSVD mutation and the generally high selectivity for ex20ins mutants over WT-EGFR.
Table 2: Cellular Activity of this compound in EGFR Exon 20 Mutant Cell Lines
| Cell Line | EGFR Mutation | Assay Type | Endpoint | This compound GI50 (nM) |
| NCI-H1975 | D770_N771insSVD | Cell Proliferation | Growth Inhibition | 45.4 ± 2.6 |
| LXF 2478L | Exon 20 Insertion | Cell Proliferation | Growth Inhibition | 86.5 ± 28.5 |
| Ba/F3 | Various Exon 20 Insertions | Cell Proliferation | Proliferation Inhibition | 5.05 ± 1.33 to 150 ± 53 |
GI50 represents the concentration of the drug that causes 50% growth inhibition.
Table 3: Kinase Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) |
| EGFR Exon 20 Insertions | Potent Inhibition (low nM range) |
| Wild-Type EGFR | ~100-fold less potent |
| Other Kinases (Panel of >250) | |
| TXK | <10x WT EGFR IC50 |
| BMX | <10x WT EGFR IC50 |
| HER4 | <10x WT EGFR IC50 |
| TEC | <10x WT EGFR IC50 |
| BTK | <10x WT EGFR IC50 |
| JAK3 | <10x WT EGFR IC50 |
| Most other kinases | >100x WT EGFR IC50 |
This table summarizes the broad kinase selectivity of this compound, highlighting its potent and selective inhibition of EGFR ex20ins mutations with minimal off-target activity against a large panel of other kinases.
Experimental Protocols
The following sections detail the representative methodologies used to evaluate the selectivity and potency of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains (WT and various ex20ins mutants).
Methodology:
-
Reagents:
-
Recombinant human EGFR kinase domains (WT and ex20ins mutants)
-
This compound (serially diluted in DMSO)
-
ATP (adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
The kinase reaction is performed in a 384-well plate format.
-
A solution containing the EGFR kinase and peptide substrate in kinase buffer is added to each well.
-
Serial dilutions of this compound (or vehicle control) are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Luminescence is read on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
Objective: To determine the growth inhibitory (GI50) effect of this compound on cancer cell lines harboring EGFR ex20ins mutations.
Methodology:
-
Cell Lines:
-
NCI-H1975 (human lung adenocarcinoma with EGFR D770_N771insSVD mutation)
-
LXF 2478L (human lung adenocarcinoma with an EGFR ex20ins mutation)
-
Ba/F3 cells engineered to express various EGFR ex20ins mutations.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a period of 72 to 120 hours.
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
The absorbance or luminescence readings are normalized to the vehicle-treated control wells.
-
The GI50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism and evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's selectivity and potency.
Caption: Logical relationship of this compound's selective binding to EGFR ex20ins mutants.
Clinical Significance and Future Directions
The preclinical selectivity profile of this compound has translated into promising clinical activity. The REZILIENT1 clinical trial demonstrated meaningful and durable responses in patients with previously treated EGFR ex20ins-mutant NSCLC.[3] Notably, the safety profile was manageable, with low rates of high-grade diarrhea and rash, which are common dose-limiting toxicities for less selective EGFR TKIs.[5] This favorable therapeutic window underscores the importance of this compound's selectivity.
Ongoing and future studies will continue to evaluate the efficacy of this compound in various clinical settings, including in combination with other agents and in earlier lines of therapy. Further research into the structural biology of the this compound-EGFR ex20ins interaction will provide deeper insights into its mechanism of selectivity and may guide the development of even more refined targeted therapies.
Conclusion
This compound represents a significant advancement in the targeted therapy of NSCLC with EGFR exon 20 insertion mutations. Its potent and selective inhibition of these challenging mutations, driven by its unique chemical structure, has been demonstrated through rigorous preclinical evaluation and is being validated in clinical trials. The data presented in this technical guide highlight the robust scientific foundation for this compound's development and its potential to become a valuable therapeutic option for this patient population with a high unmet medical need.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
Preclinical Profile of Zipalertinib (CLN-081/TAS6417): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Zipalertinib (also known as CLN-081 and TAS6417), a novel, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated potent and selective activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with limited effective treatment options. This document details the quantitative data from key preclinical experiments, the methodologies employed, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a next-generation EGFR inhibitor designed to selectively target EGFR ex20ins mutations while sparing wild-type (WT) EGFR. This selectivity is attributed to its unique pyrrolopyrimidine scaffold, which differs from the quinazoline and pyrimidine cores of other EGFR TKIs. The preclinical data strongly suggest that this structural distinction translates to a wider therapeutic window, potentially minimizing the dose-limiting toxicities associated with WT EGFR inhibition, such as rash and diarrhea. This compound has shown broad activity against a variety of EGFR mutations, including common sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound (IC50, nmol/L)
| Cell Line / EGFR Mutation | This compound (TAS6417) IC50 (nmol/L) | Afatinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Poziotinib IC50 (nmol/L) | Erlotinib IC50 (nmol/L) | Reference |
| Exon 20 Insertions | ||||||
| Ba/F3 - D770_N771insSVD | 3.9 ± 0.4 | 43 ± 3 | 18 ± 1 | 1.8 ± 0.2 | 160 ± 10 | |
| Ba/F3 - V769_D770insASV | 11 ± 1 | 38 ± 2 | 26 ± 2 | 2.0 ± 0.1 | 210 ± 10 | |
| Ba/F3 - H773_V774insNPH | 13 ± 1 | 35 ± 2 | 31 ± 2 | 2.3 ± 0.1 | 240 ± 10 | |
| Common Mutations | ||||||
| PC-9 (exon 19 del) | 1.3 ± 0.1 | 0.5 ± 0.0 | 5.4 ± 0.4 | 0.3 ± 0.0 | 3.6 ± 0.3 | |
| H1975 (L858R + T790M) | 0.9 ± 0.1 | 11 ± 1 | 0.8 ± 0.1 | 1.3 ± 0.1 | 200 ± 10 | |
| HCC827 (exon 19 del) | 1.2 ± 0.1 | 0.4 ± 0.0 | 4.5 ± 0.3 | 0.2 ± 0.0 | 2.9 ± 0.2 | |
| Wild-Type EGFR | ||||||
| Ba/F3 - WT | 68 ± 5 | 2.5 ± 0.2 | 49 ± 3 | 2.8 ± 0.2 | 190 ± 10 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition (T/C %) | Body Weight Change (%) | Reference |
| NCI-H1975 | L858R + T790M | This compound 50 mg/kg/day | Significant Reduction | Not specified | |
| NCI-H1975 | L858R + T790M | This compound 100 mg/kg/day | Significant Reduction | Not specified | |
| NCI-H1975 | L858R + T790M | This compound 200 mg/kg/day | Significant Reduction | Not specified | |
| NIH/3T3 | G719A | This compound | Growth Inhibition | Not specified | |
| NCI-H1975 D770_N771insSVD | Exon 20 ins | This compound 50 mg/kg, qd | Tumor Growth Inhibition | No significant loss | |
| NCI-H1975 D770_N771insSVD | Exon 20 ins | This compound 100 mg/kg, qd | Tumor Regression | No significant loss | |
| PDX (LXF2478) | V769_D770insASV | This compound 100 mg/kg | Tumor Regression | Not specified |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Cell Lines and Culture
-
Ba/F3 Cells: Murine pro-B Ba/F3 cells were engineered to express various human EGFR mutations. These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of murine IL-3. For cell proliferation assays, IL-3 was withdrawn to ensure dependence on EGFR signaling.
-
NSCLC Cell Lines: Human NSCLC cell lines, including PC-9 (exon 19 deletion), HCC827 (exon 19 deletion), and H1975 (L858R and T790M mutations), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Genetically Engineered Cell Lines: NCI-H1975 cells were genetically modified to express the EGFR D770_N771insSVD exon 20 insertion mutation.
In Vitro Proliferation Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours of incubation, cells were treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated using a four-parameter logistic regression model.
Western Blot Analysis
-
Cells were treated with various concentrations of this compound for 2 hours.
-
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.
-
Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Membranes were incubated overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and β-actin.
-
After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Female BALB/c nude mice (5-6 weeks old) were used for the xenograft studies.
-
Tumor Implantation: 5 x 10^6 cells (e.g., NCI-H1975 or engineered Ba/F3 cells) were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally, once daily, at the indicated doses. The vehicle control was typically a solution of 0.5% methylcellulose.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Body Weight: Animal body weight was monitored as an indicator of toxicity.
-
Efficacy Evaluation: Antitumor efficacy was evaluated by comparing the mean tumor volume of the treated groups to the vehicle control group (T/C ratio).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zipalertinib
Abstract: Zipalertinib (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, synthesizing data from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797.[3] This mechanism is similar to other irreversible EGFR TKIs.[3]
A key differentiating feature of this compound is its high selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes the off-target inhibition of WT EGFR, which is commonly associated with significant dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, this compound does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of other TKIs.[2][7]
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound have been extensively evaluated through clinical trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring EGFR ex20ins mutations.
Clinical Efficacy
This compound has shown meaningful and durable clinical responses across various patient populations. The recommended Phase 2 dose (RP2D) was established as 100 mg administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the REZILIENT1 trial.
| Efficacy Endpoint | Phase 1/2a (All Doses, n=73) | Phase 1/2a (100 mg BID, n=39) | Phase 2b (Primary Efficacy Population, n=176) | Phase 2b (Post-Chemotherapy Only, n=125) | Phase 2b (Post-Chemo & Amivantamab, n=30) |
| Confirmed Objective Response Rate (ORR) | 38.4%[2] | 41%[2] | 35.2%[8][9] | 40%[9] | 30%[9] |
| Median Duration of Response (mDOR) | 10 months[10] | Not Reached[2] | 8.8 months[8][9] | 8.8 months[9] | 14.7 months[9] |
| Median Progression-Free Survival (mPFS) | 10 months[2][10] | 12 months[2][10] | 9.4 months[11] | Not Reported | Not Reported |
| Median Time to Response | 1.5 months[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| As of the data cutoff date of May 9, 2022.[2] |
Safety and Tolerability Profile
This compound's selectivity for mutant EGFR results in a manageable safety profile, with a lower incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10] The most common treatment-related adverse events (TRAEs) are summarized below.
| Treatment-Related Adverse Event (Any Grade) | Frequency (All Doses, n=73) |
| Rash | 80%[2][12] |
| Paronychia | 32%[12] |
| Diarrhea | 30%[2][12] |
| Fatigue | 21%[12] |
| Anemia | 19%[12] |
| Dry Skin | 18%[6] |
| Stomatitis | 20.1%[9] |
| Data from the Phase 2b safety population (n=244) at the 100 mg dose.[9] |
Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the 100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic window.[2][6]
Pharmacokinetics (PK)
The clinical development program for this compound was designed to characterize its PK profile.[8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature, the overall PK profile is reported to be consistent with clinical observations.[1]
Key studies designed to assess PK include:
-
Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect of food on the PK profile of this compound.[13]
-
Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a substudy to evaluate the potential DDI effects of this compound on cytochrome P450 (CYP) enzyme and transporter substrates.[14][15]
-
CNS Penetration: While preclinical rodent models suggested this compound may not efficiently cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among three patients with measurable CNS lesions, one achieved an intracranial partial response.[2][10]
Experimental Protocols
REZILIENT1 Clinical Trial Protocol
The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an international, multi-center, open-label Phase 1/2 study.[2][13]
Objectives:
-
Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound monotherapy.[13]
-
Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of this compound at the RP2D.[13]
Key Methodologies:
-
Patient Population: Adults with locally-advanced or metastatic NSCLC harboring documented EGFR ex20ins mutations who had received prior platinum-based chemotherapy.[6][13]
-
Treatment: this compound administered orally twice daily in 21-day cycles.[5][6]
-
Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per RECIST v1.1 (Phase 2).[5][8]
-
Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]
Preclinical Study Protocols
Initial pharmacodynamic characterization was performed using in vitro models. This compound demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3 cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]
Conclusion
This compound is a highly selective, irreversible EGFR TKI that has demonstrated clinically meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized by a high objective response rate and a manageable safety profile, notably with a low incidence of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10] The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully characterize food effects and drug-drug interaction potential.[13][14] The robust data from the REZILIENT1 trial suggest this compound may become a significant treatment option for this patient population.[11][18]
References
- 1. cullinanoncology.com [cullinanoncology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Cullinan Therapeutics, Taiho Pharmaceutical, and Taiho Oncology to Present Positive Results from Pivotal Phase 2b REZILIENT1 Trial of this compound at ASCO 2025 [taihooncology.com]
- 10. onclive.com [onclive.com]
- 11. A Phase 1/2 Trial of CLN-081 in Patients with Non-Small Cell Lung Cancer [clin.larvol.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ilcn.org [ilcn.org]
Zipalertinib's Activity on Wild-Type EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly CLN-081 or TAS6417) is a next-generation, irreversible, oral tyrosine kinase inhibitor (TKI) engineered to selectively target epidermal growth factor receptor (EGFR) variants with exon 20 insertion (ex20ins) mutations, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for minimizing the on-target toxicities commonly associated with non-selective EGFR inhibitors, such as rash and diarrhea, which are mediated by the inhibition of WT EGFR in healthy tissues.[3] This technical guide provides an in-depth analysis of the preclinical data defining the activity of this compound on wild-type EGFR, including quantitative biochemical and cellular assay data, detailed experimental methodologies, and relevant signaling pathway diagrams.
Quantitative Data Summary
The selectivity of this compound for mutant EGFR over wild-type EGFR is a key characteristic that underpins its therapeutic window. This selectivity has been quantified in both biochemical and cellular assays.
Table 1: Biochemical Activity of this compound against Wild-Type and Mutant EGFR
| Target | IC50 (nmol/L) | Selectivity Index (WT IC50 / Mutant IC50) | Assay Type |
| Wild-Type EGFR | ~100 | - | Cell-free kinase assay |
| EGFR (d746-750) | 1.4 | ~71 | Cell-free kinase assay |
| EGFR (d746-750/T790M) | 1.1 | ~91 | Cell-free kinase assay |
| EGFR L858R | 1.9 | ~53 | Cell-free kinase assay |
| EGFR T790M/L858R | 2.0 | ~50 | Cell-free kinase assay |
Data derived from preclinical studies. The IC50 for Wild-Type EGFR is estimated based on the finding that this compound inhibits 25 other kinases with IC50 values less than 1,000 nmol/L, which was 100 times higher than its IC50 value against WT EGFR.[3]
Table 2: Cellular Activity of this compound in EGFR-Mutant and WT-Expressing Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nmol/L) | Assay Type |
| NCI-H1975 | D770_N771insSVD | 45.4 ± 2.6 | Cell Viability Assay |
| LXF 2478L | Exon 20 insertion | 86.5 ± 28.5 | Cell Viability Assay |
| Ba/F3 | Various Exon 20 insertions | 5.05 ± 1.33 to 150 ± 53 | Cell Viability Assay |
| NCI-H23 | EGFR-independent | No effect | Cell Viability Assay |
| NCI-H460 | EGFR-independent | No effect | Cell Viability Assay |
Data sourced from preclinical assessments of this compound.[3][4]
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound's activity.
Biochemical EGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domain (Wild-Type and mutant variants)
-
This compound (TAS6417)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO (vehicle control).
-
2 µL of recombinant EGFR kinase enzyme diluted in kinase buffer.
-
2 µL of a mixture of the peptide substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines with different EGFR statuses.
Materials:
-
Human cancer cell lines (e.g., NCI-H1975, LXF 2478L, NCI-H23, NCI-H460)
-
Cell culture medium and supplements
-
This compound (TAS6417)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well or 384-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0 to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. .
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which, when constitutively activated by mutations, drives oncogenesis. This compound aims to inhibit this pathway in mutant-EGFR-driven cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow: EGFR Kinase Inhibition Assay
The following diagram outlines the key steps in the biochemical assay to determine the inhibitory activity of this compound on EGFR.
Caption: Workflow for the biochemical EGFR kinase inhibition assay.
Conclusion
The preclinical data for this compound robustly demonstrate its designed selectivity for EGFR exon 20 insertion mutants over wild-type EGFR. This is evident from the significantly higher IC50 value against wild-type EGFR in biochemical assays and the lack of growth inhibition in EGFR-independent cell lines. This selectivity profile is a key differentiator for this compound and is consistent with the manageable safety profile observed in clinical trials, where toxicities related to wild-type EGFR inhibition are less frequent and severe compared to less selective EGFR TKIs.[3][5] The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug development.
References
Zipalertinib (CLN-081/TAS6417): An In-Depth Technical Guide to Preclinical In Vivo Efficacy in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the preclinical in vivo efficacy of Zipalertinib (formerly CLN-081/TAS6417), a potent and selective oral tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This compound's unique pyrrolopyrimidine scaffold allows it to irreversibly bind to and inhibit these mutant EGFR variants while sparing wild-type (WT) EGFR, suggesting a wider therapeutic window and a more manageable safety profile compared to other TKIs. Preclinical studies have been pivotal in establishing its antitumor activity and selectivity, forming the basis for its clinical development.
Core Mechanism of Action: EGFR Signaling Inhibition
This compound exerts its therapeutic effect by targeting the ATP-binding site of the EGFR kinase domain. In NSCLC with EGFR ex20ins mutations, the receptor is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and growth. This compound irreversibly binds to the receptor, blocking its autophosphorylation and the subsequent activation of key signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This blockade ultimately leads to the induction of apoptosis and inhibition of tumor growth in malignant cells driven by these specific mutations.
Zipalertinib's Penetration of the Blood-Brain Barrier: A Technical Guide for Researchers
An In-depth Examination of the Preclinical and Clinical Evidence for Central Nervous System Activity of a Novel EGFR Exon 20 Insertion Inhibitor
Introduction
Zipalertinib (formerly CLN-081/TAS6417) is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, with a particular potency against exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] A significant challenge in the treatment of NSCLC is the development of brain metastases, a common complication associated with a poor prognosis.[4][5] While preclinical studies have suggested that this compound may not efficiently cross the intact blood-brain barrier (BBB) in rodents, clinical data has demonstrated meaningful intracranial activity in patients with NSCLC and CNS metastases.[6][7] This technical guide provides a comprehensive overview of the available data on this compound's BBB penetration, summarizing key clinical trial results, outlining relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action and Rationale for CNS Activity
This compound is designed to selectively inhibit EGFR ex20ins mutations while sparing wild-type EGFR, which is believed to contribute to its manageable safety profile.[1][2] The drug's efficacy in the central nervous system (CNS) is of particular interest. While one preclinical report mentions an "unpublished observation" that this compound may not efficiently cross the normal rodent blood-brain barrier, its observed clinical intracranial activity suggests that sufficient concentrations are achieved in the brain to exert a therapeutic effect.[7] This could be due to several factors, including potential disruption of the BBB by the metastatic lesions themselves, or that even low concentrations of this compound are sufficient for potent inhibition of the target.
EGFR Signaling Pathway in NSCLC with Exon 20 Insertions
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In NSCLC with EGFR exon 20 insertions, the receptor is constitutively active, leading to uncontrolled cell growth. This compound irreversibly binds to the mutated EGFR, blocking its signaling and leading to tumor cell apoptosis.
References
- 1. cullinanoncology.com [cullinanoncology.com]
- 2. massbio.org [massbio.org]
- 3. Taiho Oncology and Cullinan Therapeutics Announce Acceptance of Abstracts for this compound at the IASLC 2025 World Conference on Lung Cancer [taihooncology.com]
- 4. Taiho Oncology and Cullinan Therapeutics Present Data on this compound in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [prnewswire.com]
- 5. Taiho Oncology and Cullinan Therapeutics Present Data on this compound in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [taihooncology.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the Molecular Structure of Zipalertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib, also known as TAS-6417 and CLN-081, is a third-generation, irreversible, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target EGFR mutations, with a particular focus on exon 20 insertion mutations, which are notoriously resistant to earlier-generation TKIs.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize it.
Molecular Structure and Chemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₃H₂₀N₆O.[2][3] Its structure is characterized by a quinoline moiety linked to a pyrimido[5,4-b]indolizine core, with an acrylamide group that plays a crucial role in its mechanism of action.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide[2] |
| CAS Number | 1661854-97-2[1][2][3] |
| Molecular Formula | C₂₃H₂₀N₆O[2][3] |
| Canonical SMILES | CC1=C--INVALID-LINK--NC(=O)C=C[2] |
| InChI Key | MKCYPWYURWOKST-INIZCTEOSA-N[1] |
| Synonyms | TAS-6417, CLN-081, TPC-064[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 396.45 g/mol | [3] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area | 98.7 Ų | [2] |
| Solubility (DMSO) | 79 mg/mL (199.27 mM) | Selleckchem |
| Solubility (Ethanol) | 79 mg/mL (199.27 mM) | Selleckchem |
Synthesis of this compound
The chemical synthesis of this compound has been described in U.S. Patent 9,650,386. While the full, detailed protocol is proprietary, the patent outlines the key synthetic steps involved in the construction of the complex heterocyclic core and the final attachment of the acrylamide warhead. The synthesis is a multi-step process that likely involves the sequential construction of the pyrimido[5,4-b]indolizine ring system followed by the introduction of the quinoline and acrylamide moieties.
X-ray Crystallography
The three-dimensional structure of this compound in complex with the EGFR kinase domain has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8F1H . This structural information provides critical insights into the binding mode of this compound and the molecular basis for its selectivity.
The crystal structure reveals that this compound binds to the ATP-binding site of the EGFR kinase domain. The acrylamide group forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site, leading to irreversible inhibition of the enzyme. This covalent interaction is a hallmark of third-generation EGFR TKIs.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of EGFR, particularly against exon 20 insertion mutations. These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in non-small cell lung cancer (NSCLC).
EGFR Signaling Pathway Inhibition
The binding of this compound to the EGFR kinase domain prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The two major pathways that are inhibited are the PI3K-AKT and MAPK/ERK pathways.
By inhibiting these pathways, this compound effectively suppresses tumor cell growth and induces apoptosis (programmed cell death).
Biological Activity and Efficacy
The biological activity of this compound has been extensively characterized in preclinical and clinical studies.
In Vitro Potency
This compound has demonstrated potent inhibitory activity against a range of EGFR exon 20 insertion mutations, while showing significantly less activity against wild-type (WT) EGFR, which contributes to its favorable safety profile.
| EGFR Mutant | IC₅₀ (nM) |
| Exon 19 del | ~1.5 |
| L858R | ~2.0 |
| Exon 20 ins (various) | 5 - 150 |
| WT EGFR | >200 |
Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in patients with NSCLC harboring EGFR exon 20 insertion mutations who have progressed on prior therapies.
| Clinical Endpoint | Value |
| Objective Response Rate (ORR) | 35.2% - 40%[5][6] |
| Median Duration of Response (DOR) | 8.8 - 14.7 months[5][6] |
Experimental Protocols
Western Blot for EGFR Phosphorylation
This protocol describes the general procedure for assessing the effect of this compound on EGFR phosphorylation in cancer cell lines.
Detailed Methodology:
-
Cell Culture: Culture NSCLC cells harboring EGFR exon 20 insertion mutations (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-EGFR signal to total EGFR and the loading control.
Cell Viability Assay (MTS Assay)
This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound in fresh media. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[7]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated controls, and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Conclusion
This compound is a promising, next-generation EGFR TKI with a well-defined molecular structure and a clear mechanism of action. Its covalent binding to Cys797 of EGFR and its selectivity for exon 20 insertion mutations make it a valuable therapeutic agent for a specific subset of NSCLC patients. The data presented in this technical guide, from its fundamental chemical properties to its biological activity, provide a comprehensive understanding of this compound for researchers and drug development professionals. Further investigation into its synthesis and the development of detailed, standardized experimental protocols will continue to be of high interest to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. chembk.com [chembk.com]
- 5. Efficacy of this compound in NSCLC patients with EGFR exon 20 insertion mutations who received prior platinum-based chemotherapy with or without amivantamab. - ASCO [asco.org]
- 6. targetedonc.com [targetedonc.com]
- 7. broadpharm.com [broadpharm.com]
Technical Whitepaper: Early-Stage Research and Development of Zipalertinib and its Analogs for EGFR Exon 20 Insertion-Mutated NSCLC
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations represents a significant area of oncology research. While tyrosine kinase inhibitors (TKIs) have transformed patient outcomes for common EGFR mutations (exon 19 deletions and L858R), tumors harboring exon 20 insertion (ex20ins) mutations have historically been resistant to approved EGFR TKIs.[1][2][3] This resistance stems from structural changes in the ATP-binding pocket of the EGFR kinase domain induced by these insertions.[2] Zipalertinib (formerly CLN-081/TAS6417) is a novel, orally available, irreversible EGFR-TKI specifically designed to overcome this challenge.[4][5] Its unique pyrrolopyrimidine scaffold allows it to potently and selectively inhibit EGFR ex20ins mutants while sparing wild-type (WT) EGFR, promising a wider therapeutic window and a more manageable safety profile.[6] This document provides an in-depth technical guide on the mechanism of action, preclinical data, clinical trial results, and the underlying experimental methodologies relevant to the development of this compound and the conceptual exploration of its potential analogs.
The Challenge of EGFR Exon 20 Insertions
EGFR ex20ins mutations are the third most common type of activating EGFR mutation, accounting for up to 12% of all EGFR mutations in NSCLC.[2] Unlike classic mutations that confer sensitivity to first and second-generation TKIs, ex20ins mutations are associated with de novo resistance.[3] Standard first-line treatment for these patients has historically been platinum-based chemotherapy, which offers limited efficacy, with an objective response rate (ORR) of around 20% and a progression-free survival (PFS) of approximately 6 months.[5] The development of targeted therapies that can effectively inhibit these mutations while minimizing toxicity associated with WT EGFR inhibition is a critical unmet need.[4]
This compound: Mechanism of Action and Signaling Pathway
This compound is a pan-mutation-selective EGFR inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[7][8] Its chemical structure is optimized to fit into the sterically hindered binding pocket of ex20ins-mutated EGFR.[5] By irreversibly inhibiting the mutated receptor, this compound blocks downstream autophosphorylation and subsequent activation of pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to the induction of apoptosis in cancer cells.[8][9] A key feature of this compound is its high selectivity for mutant EGFR over WT EGFR, which is predicted to reduce common TKI-related toxicities like rash and diarrhea.[10]
Preclinical and In Vitro Evaluation
This compound has demonstrated potent activity against various EGFR mutations, with particular efficacy against ex20ins.
In Vitro Kinase Inhibition
In biochemical assays, this compound shows potent inhibitory activity against a range of EGFR mutations.
| EGFR Mutation Type | IC₅₀ Range (nM) [8] |
| Exon 20 Insertions | 1.1 - 8.0 |
| Exon 19 Deletions | Low nM |
| L858R | Low nM |
| T790M | Low nM |
Cell-Based Assay Data
This compound effectively inhibits cell proliferation and induces apoptosis in NSCLC cell lines harboring EGFR ex20ins mutations.[8]
| Cell Line | EGFR Mutation | Observed Effect [8] |
| PC-9 | Exon 19 Deletion | Inhibition of proliferation and signaling |
| H1975 | L858R/T790M | Inhibition of proliferation and signaling |
| BID007 | Exon 20 Insertion | Inhibition of EGFR phosphorylation, caspase activation |
| BID019 | Exon 20 Insertion | Inhibition of EGFR phosphorylation, caspase activation |
Experimental Protocols
General Protocol for Synthesis of Pyrimidine-Based EGFR TKI Analogs
While the exact synthesis route for this compound is proprietary, a generalized workflow for creating pyrimidine-based analogs, a class to which this compound belongs, can be conceptualized. This process is fundamental for exploring the structure-activity relationship (SAR) and developing novel analogs.
Methodology:
-
Core Synthesis: The synthesis typically begins with a substituted pyrimidine core. A key step involves a nucleophilic aromatic substitution (SNAr) reaction where the pyrimidine is coupled with a desired substituted aniline at a specific position (e.g., C4).
-
Functionalization: Subsequent steps involve modifying functional groups. For instance, a nitro group on the aniline ring may be reduced to an amine to serve as an attachment point for further elaboration.
-
Covalent Warhead Installation: For irreversible inhibitors like this compound, a Michael acceptor (such as an acrylamide group) is introduced. This is typically achieved by acylating a key amine with acryloyl chloride or a related reagent. This "warhead" is crucial for forming the covalent bond with Cys797 of EGFR.
-
Analog Derivatization: To create a library of analogs, variations are introduced in the starting materials (e.g., different substitutions on the aniline ring) or through late-stage functionalization of the core structure.
-
Purification and Characterization: Each synthesized compound is purified, typically using column chromatography, and its structure is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is assessed by High-Performance Liquid Chromatography (HPLC).
Protocol for Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cell lines (e.g., those harboring EGFR ex20ins) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound analog) is prepared. The cell culture medium is replaced with a medium containing the various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: A viability reagent (e.g., MTT or CCK-8) is added to each well. The reagent is converted by metabolically active cells into a colored product.
-
Data Acquisition: After a short incubation with the reagent, the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are normalized to the vehicle control. A dose-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.
Clinical Development and Efficacy
This compound has undergone extensive clinical investigation, primarily through the REZILIENT series of trials, demonstrating significant antitumor activity in patients with pretreated EGFR ex20ins-mutant NSCLC.
REZILIENT1 Trial (Phase 1/2b)
The REZILIENT1 trial evaluated this compound in patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations who had progressed on or after platinum-based chemotherapy.[11]
Table 6.1.1: Efficacy Data from REZILIENT1 (Phase 2b, 100 mg BID Dose)
| Patient Population | Confirmed ORR (%) | DCR (%) | Median PFS (months) | Median DOR (months) |
| Overall Efficacy-Evaluable (n=30) [12] | 40.0% | 90.0% | 9.7 | Not Estimable |
| Prior Amivantamab Only (n=18) [12] | 50.0% | 88.9% | - | - |
| Prior Amivantamab + Other ex20ins Agents (n=12) [12] | 25.0% | 91.7% | - | - |
| Patients with Brain Metastases (n=68, all doses) [13] | 30.9% | 88.2% | 9.4 | 8.3 |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DOR: Duration of Response.
Safety and Tolerability
Across clinical studies, this compound has shown a manageable safety profile. The most common treatment-related adverse events include rash, paronychia, and diarrhea.[6] Importantly, rates of high-grade (Grade 3 or higher) rash and diarrhea, which are common dose-limiting toxicities for less selective EGFR inhibitors, were low, particularly at the 100 mg twice-daily dose.[6]
REZILIENT3 Trial (Phase 3)
Based on the promising results, the ongoing REZILIENT3 trial is a pivotal Phase 3 study evaluating this compound in combination with standard platinum-based chemotherapy as a first-line treatment for patients with EGFR ex20ins-mutated nonsquamous NSCLC.[4][14]
Conclusion and Future Directions
This compound represents a significant advancement in precision oncology for a patient population with a historically high unmet need.[4] Its rational design has led to a potent and selective inhibitor of EGFR exon 20 insertion mutations, translating to meaningful clinical activity and a manageable safety profile. Early-stage research into analogs of this compound would logically focus on several key areas:
-
Overcoming Acquired Resistance: Investigating mechanisms of resistance to this compound and designing next-generation analogs that can inhibit these emergent mutations.[13]
-
Enhancing CNS Penetration: While this compound already shows CNS activity, further optimizing brain penetration could be a key goal for analogs to better control or prevent brain metastases.[15][16]
-
Improving Selectivity and Tolerability: Exploring novel chemical scaffolds that could further differentiate between mutant and wild-type EGFR to potentially eliminate even low-grade toxicities.
The success of this compound provides a strong foundation and a validated chemical scaffold for the continued development of targeted therapies for EGFR-mutated cancers.
References
- 1. lung.org [lung.org]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. REZILIENT3: randomized phase III study of first-line this compound plus chemotherapy in patients with EGFR exon 20 insertion-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. REZILIENT1 Trial of this compound in NSCLC Meets Primary Endpoint [lungcancerstoday.com]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
Zipalertinib: A Targeted Approach to Overcoming EGFR TKI Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, particularly in tumors harboring EGFR exon 20 insertion (ex20ins) mutations, presents a formidable clinical challenge. Zipalertinib (formerly CLN-081 and TAS6417), a novel, irreversible, oral EGFR TKI, has demonstrated significant promise in overcoming this resistance.[1][2] Preclinical and clinical data reveal its potent and selective activity against EGFR ex20ins mutations while sparing wild-type EGFR, leading to a manageable safety profile.[3][4] This guide provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and the underlying signaling pathways.
Introduction: The Challenge of EGFR Exon 20 Insertions
EGFR mutations are a major oncogenic driver in a significant subset of NSCLC patients.[5] While first and second-generation TKIs have shown efficacy against common EGFR mutations like exon 19 deletions and the L858R point mutation, tumors with ex20ins mutations are largely resistant to these agents.[2][6][7] These insertions alter the conformation of the EGFR kinase domain, preventing effective drug binding.[7] This has created a critical unmet need for targeted therapies for this patient population.
This compound is a pyrrolopyrimidine-based TKI designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[8][9] This irreversible binding allows for potent inhibition of EGFR signaling, even in the presence of exon 20 insertions that hinder the activity of other TKIs.[7] Furthermore, its selectivity for mutant EGFR over wild-type EGFR is a key differentiator, potentially leading to a wider therapeutic window and a more favorable side-effect profile, with lower incidences of severe rash and diarrhea compared to other TKIs.[4][8]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis.
EGFR Signaling Pathway in TKI Resistance
The EGFR signaling cascade is a complex network involving multiple downstream effectors. In the context of TKI resistance, particularly with exon 20 insertions, the receptor remains constitutively active, leading to persistent downstream signaling.
This compound's Intervention
This compound's covalent binding to the mutant EGFR active site effectively shuts down this aberrant signaling, leading to apoptosis of cancer cells.
Preclinical and Clinical Efficacy Data
This compound has demonstrated robust anti-tumor activity in both preclinical models and clinical trials.
Preclinical Activity
In preclinical studies, this compound (TAS6417) was shown to be a potent inhibitor of common EGFR mutations and particularly effective against cells with the T790M resistance mutation.[3] Importantly, it displayed a wider therapeutic window for EGFR exon 20 insertion mutations compared to other TKIs like poziotinib and osimertinib, indicating greater selectivity.[3]
Clinical Trial Data: The REZILIENT1 Study
The phase I/II REZILIENT1 trial (NCT04036682) has been pivotal in establishing the clinical efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC harboring EGFR ex20ins mutations who have been previously treated with platinum-based chemotherapy.[5][10]
Table 1: Efficacy of this compound (100 mg BID) in the REZILIENT1 Trial
| Patient Cohort | Number of Patients | Confirmed Objective Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (DOR) in Months | 95% Confidence Interval (CI) |
| Primary Efficacy Population | |||||
| Prior Platinum-Based Chemo (No ex20ins-targeted therapy) | 125 | 40.0% | - | 8.8 | - |
| Prior Amivantamab Only | 30 | 30.0% | - | 14.7 | - |
| Prior Amivantamab and other ex20ins-targeted therapy | 21 | 14.3% | - | 4.2 | - |
| Total Treated Population | 244 | 35.2% | 28.2 to 42.8 | 8.8 | 8.3 to 12.7 |
| Patients with CNS Metastases | 68 | 30.9% | - | - | - |
Data from the REZILIENT1 Phase I/II trial as of December 10, 2024.[5][10]
At the recommended phase 2 dose of 100 mg twice daily, this compound demonstrated a confirmed overall response rate (ORR) of 41% in a cohort of 39 response-evaluable patients.[11] The median progression-free survival in this group was 12 months.[8] A key finding from the REZILIENT1 study is the notable intracranial activity of this compound, with a confirmed ORR of 30.9% among patients with central nervous system (CNS) metastases.[5][10]
Mechanisms of Resistance to this compound
Despite the promising efficacy of this compound, acquired resistance can emerge. Preclinical studies have identified the EGFR C797S mutation as a key mechanism of resistance.[6][12] This mutation occurs at the covalent binding site of this compound, preventing its irreversible inhibition.[9][12]
Other potential resistance mechanisms identified through whole-exome and RNA sequencing of resistant patient-derived cells include:
-
Mutations in genes involved in histone methylation (e.g., KMT2C).[6]
-
Acquired mutations in other kinases (e.g., DGKZ, PAK2, ROCK1).[6]
-
Upregulation of genes involved in inflammatory responses and antigen presentation.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used in the evaluation of this compound.
Cell Viability Assays
These assays are fundamental for determining the cytotoxic effects of this compound on cancer cell lines.
Protocol: MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate for 1-4 hours at 37°C.[13]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Western Blotting
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and downstream targets (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of this compound.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells harboring an EGFR exon 20 insertion mutation into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[14][15]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Drug Administration: Administer this compound orally at various doses and schedules. The control group receives a vehicle control.
-
Tumor Monitoring: Continue to measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Analyze tumor growth inhibition and assess for any drug-related toxicities.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for patients with NSCLC harboring EGFR exon 20 insertion mutations, a population with historically poor outcomes with conventional EGFR TKIs. Its potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile and encouraging intracranial activity, positions it as a valuable addition to the treatment armamentarium.
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating this compound in combination with other agents, such as chemotherapy or MET inhibitors, to enhance efficacy and overcome resistance. The ongoing REZILIENT3 study is evaluating this compound plus chemotherapy in the first-line setting.[16]
-
Overcoming Resistance: Developing strategies to combat acquired resistance, particularly the C797S mutation. This may involve the development of next-generation TKIs or combination therapies that target downstream pathways.
-
Biomarker Discovery: Identifying predictive biomarkers beyond the presence of an exon 20 insertion to better select patients who are most likely to benefit from this compound.
The continued development and clinical investigation of this compound hold the potential to significantly improve outcomes for this challenging-to-treat patient population.
References
- 1. CLN-081 Shows Selective Activity in NSCLC With EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 2. onclive.com [onclive.com]
- 3. TAS6417/CLN-081 Is a Pan-Mutation-Selective EGFR Tyrosine Kinase Inhibitor with a Broad Spectrum of Preclinical Activity against Clinically Relevant EGFR Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 9. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Zipalertinib (CLN-081): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly CLN-081 or TAS-6417) is a novel, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1] Patients with EGFR ex20ins mutations have historically had limited treatment options and poorer prognoses compared to those with more common EGFR mutations.[2] this compound was engineered to selectively inhibit these mutant forms of EGFR while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more manageable safety profile.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound with a unique pyrrolopyrimidine scaffold.
-
IUPAC Name: N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide
-
Chemical Formula: C₂₃H₂₀N₆O
-
Molar Mass: 396.454 g·mol⁻¹
Preclinical Development
In Vitro Studies
Cell Viability Assays
-
Objective: To determine the inhibitory activity of this compound against various EGFR mutations.
-
Methodology: Ba/F3 cells, a murine pro-B cell line, were engineered to express human EGFR with different mutations (including various ex20ins, L858R, del19, and T790M). Cell viability was assessed after treatment with this compound.
-
Results: this compound demonstrated potent inhibition of various EGFR exon 20 insertion mutations with IC50 values significantly lower than that for wild-type EGFR, indicating a high degree of selectivity.
Table 1: In Vitro Inhibitory Activity of this compound (IC50, nM)
| Cell Line/EGFR Mutation | This compound IC50 (nM) |
| Exon 20 Insertions | |
| D770_N771insSVD | 45.4 ± 2.6 |
| V769_D770insASV | 86.5 ± 28.5 |
| Other Mutations | |
| L858R | <100 |
| Exon 19 Deletion | <100 |
| L858R + T790M | <100 |
| Exon 19 Del + T790M | <100 |
| Wild-Type EGFR | |
| NHEK-Neo (WT) | >100 |
Data sourced from Hasako S, et al. Mol Cancer Ther. 2018.[4]
Western Blot Analysis
-
Objective: To assess the effect of this compound on EGFR signaling pathways.
-
Methodology: NSCLC cell lines expressing EGFR exon 20 insertions were treated with this compound. Cell lysates were then analyzed by Western blot to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
-
Results: this compound effectively inhibited the phosphorylation of EGFR and downstream signaling molecules in a dose-dependent manner, leading to the activation of caspases, which are key mediators of apoptosis.[5]
In Vivo Studies
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a more clinically relevant in vivo setting.
-
Methodology: A PDX model for lung cancer harboring the EGFR V769_D770insASV mutation was utilized.
-
Results: this compound treatment led to marked tumor regression in this PDX model, demonstrating its potent in vivo anti-cancer activity.
Clinical Development
The clinical development of this compound has been primarily investigated through the REZILIENT series of clinical trials.
REZILIENT1 (NCT04036682)
This is a Phase 1/2a, open-label, multicenter study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations who have received prior systemic therapy.[6][7][8][9]
Study Design
The trial consisted of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to further evaluate safety and efficacy at the RP2D.[8] Patients received this compound orally twice daily (BID) in 21-day cycles.[10]
Key Eligibility Criteria
-
Histologically or cytologically confirmed recurrent or metastatic NSCLC with a documented EGFR exon 20 insertion mutation.
-
At least one prior line of platinum-based chemotherapy.
-
Measurable disease per RECIST v1.1.
-
ECOG performance status of 0 or 1.
Pharmacokinetics
Blood samples were collected to determine the pharmacokinetic profile of this compound. The concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
Efficacy Results (Phase 1/2a)
Table 2: Efficacy of this compound in the REZILIENT1 Trial (Phase 1/2a)
| Efficacy Endpoint | All Dose Levels (n=73) | 100 mg BID (n=39) |
| Objective Response Rate (ORR) | 38.4% | 41.0% |
| Confirmed Partial Response (PR) | 38.4% | 41.0% |
| Stable Disease (SD) | 57.5% | - |
| Progressive Disease (PD) | 4.1% | - |
| Median Duration of Response (DOR) | 10 months | Not Reached |
| Median Progression-Free Survival (PFS) | 10 months | 12 months |
Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]
Safety and Tolerability (Phase 1/2a)
This compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were low-grade and manageable.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in REZILIENT1 (Phase 1/2a)
| Adverse Event | Any Grade | Grade ≥3 |
| Rash | 80% | 0% (at ≤100 mg BID) |
| Paronychia | 32% | - |
| Diarrhea | 30% | 3% |
| Fatigue | 21% | - |
| Anemia | - | 10% |
Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]
REZILIENT2 (NCT05967689)
This is a Phase 2b study evaluating the efficacy and safety of this compound in patients with NSCLC harboring EGFR ex20ins and other uncommon EGFR mutations, including those with brain metastases.[12]
REZILIENT3 (NCT05973773)
This is a global Phase 3 trial evaluating this compound in combination with chemotherapy as a first-line treatment for patients with locally advanced or metastatic non-squamous NSCLC with EGFR exon 20 insertion mutations.[3]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound has emerged as a promising targeted therapy for patients with NSCLC harboring EGFR exon 20 insertion mutations.[7] Its high selectivity for mutant EGFR over wild-type translates into a favorable safety profile with encouraging anti-tumor activity.[7] Ongoing clinical trials will further delineate its role in various treatment settings, including as a first-line therapy in combination with chemotherapy. The development of this compound represents a significant advancement in precision oncology for a patient population with a historically high unmet medical need.
References
- 1. cullinanoncology.com [cullinanoncology.com]
- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2023-08-03_Zipalertnib_Phase3 [taihooncology.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations | Semantic Scholar [semanticscholar.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. cullinantherapeutics.com [cullinantherapeutics.com]
- 11. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Zipalertinib: A Targeted Approach to Overcoming EGFR Exon 20 Insertion Mutations in Non-Small Cell Lung Cancer
Abstract
Mutations in the epidermal growth factor receptor (EGFR) are a primary oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC) cases.[1] While tyrosine kinase inhibitors (TKIs) have transformed treatment for patients with "classical" EGFR mutations, those with exon 20 insertion (ex20ins) mutations—the third most common type—have historically faced primary resistance to these agents.[1][2][3] Zipalertinib (formerly CLN-081/TAS6417) is an orally available, irreversible EGFR TKI specifically designed to address this unmet need.[4][5][6] Its unique pyrolopyrimidine structure allows for potent and selective inhibition of EGFR ex20ins mutants while sparing wild-type (WT) EGFR, leading to a manageable safety profile.[1][5][6] Clinical data from the REZILIENT trial program has demonstrated clinically meaningful and durable responses in heavily pretreated patients with EGFR ex20ins-mutant NSCLC, including those with central nervous system (CNS) metastases. This guide provides a comprehensive overview of this compound's mechanism, clinical trial data, and its impact on the pathology of EGFR ex20ins NSCLC.
The Challenge of EGFR Exon 20 Insertions in NSCLC
EGFR ex20ins mutations account for approximately 4-12% of all EGFR-mutated NSCLC.[2][5][7] Unlike the more common exon 19 deletions and L858R point mutations, ex20ins mutations alter the C-helix and P-loop of the kinase domain. This structural change leads to a constricted ATP-binding pocket and increased steric hindrance, rendering most approved EGFR TKIs ineffective.[3][7] Consequently, the standard first-line treatment for these patients has historically been platinum-based doublet chemotherapy, which offers limited efficacy with an objective response rate (ORR) of about 20% and a progression-free survival (PFS) of approximately 6 months.[1][7] The development of therapies like the bispecific antibody amivantamab provided a targeted option for the second-line setting, but the need for effective, well-tolerated, oral TKIs remains.[1]
This compound: Mechanism of Action
This compound is a next-generation, orally administered, covalent inhibitor of EGFR.[1][4] It was specifically designed to potently and selectively target the ATP-binding site of EGFR proteins harboring ex20ins mutations.[7]
Key Mechanistic Features:
-
Irreversible Binding: this compound forms a covalent bond with the EGFR kinase domain, leading to sustained and irreversible inhibition of its signaling activity.[4]
-
High Selectivity: Preclinical models have shown that this compound has significantly improved selectivity for ex20ins-mutant EGFR over WT EGFR.[1][3] This is a critical feature, as inhibition of WT EGFR in healthy tissues (like skin and gastrointestinal tract) is responsible for the dose-limiting toxicities, such as rash and diarrhea, commonly seen with less selective EGFR inhibitors.[4][8]
-
Broad Spectrum Activity: While optimized for ex20ins, this compound also demonstrates activity against other EGFR mutations, including exon 19 deletions, L858R, and T790M.[4][8]
-
HER2 Sparing: Unlike some other ex20ins-targeted TKIs, this compound does not inhibit WT or mutant HER2, potentially contributing to its distinct tolerability profile.[3]
By selectively blocking the constitutively active mutant EGFR, this compound prevents downstream signaling through key oncogenic pathways like PI3K/AKT and RAS/MAPK, thereby inhibiting tumor cell proliferation and inducing apoptosis.[4][9]
Clinical Development and Efficacy: The REZILIENT Program
This compound's efficacy and safety have been primarily evaluated in the Phase 1/2 REZILIENT1 clinical trial.
REZILIENT1 Trial Protocol
The REZILIENT1 study (NCT04036682) is a Phase 1/2, open-label, multicenter trial designed to assess the safety, tolerability, and antitumor activity of this compound.[1][10]
-
Patient Population: The trial enrolled patients with locally advanced or metastatic NSCLC with documented EGFR ex20ins mutations who had previously been treated with platinum-based chemotherapy.[1][10] Patients with asymptomatic, stable CNS metastases were permitted to enroll.[1][10]
-
Treatment Regimen: Following a dose-escalation phase, the recommended Phase 2 dose was established as 100 mg administered orally twice daily.[1][10]
-
Primary Endpoints: The primary endpoints for the Phase 2 portion of the study are Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by an independent central review according to RECIST 1.1 criteria.[1][10]
-
Secondary Endpoints: Key secondary endpoints include Progression-Free Survival (PFS), Disease Control Rate (DCR), and safety.[11]
Efficacy in Previously Treated Patients
Data from the REZILIENT1 trial demonstrated clinically meaningful efficacy in a heavily pretreated population. The results below are from a data cutoff of December 10, 2024.[1][10]
| Patient Population | N | Confirmed ORR (%) (95% CI) | Median DOR (months) (95% CI) |
| Primary Efficacy Population | 176 | 35.2% (28.2 - 42.8) | 8.8 (8.3 - 12.7) |
| Prior Platinum-Based Chemo Only | 125 | 40.0% | 8.8 |
| Prior Amivantamab Only | 30 | 30.0% | 14.7 |
| Prior Amivantamab + Other ex20ins Therapy | 21 | 14.3% | 4.2 |
| Patients with CNS Metastases | 68 | 30.9% | Not Reported |
| Data sourced from ASCO and PubMed publications on the REZILIENT1 trial.[1][10] |
These results are significant, particularly the durable responses observed in patients who had only received prior amivantamab, suggesting this compound may be an effective subsequent treatment option without complete cross-resistance.[12]
Intracranial Activity: REZILIENT2 Trial
The REZILIENT2 trial (NCT05967689) specifically evaluates this compound in patients with active CNS metastases or leptomeningeal disease. Preliminary data from Cohort C show promising intracranial antitumor activity.[13]
| Endpoint | N (evaluable) | Rate (%) | Median Duration (months) (95% CI) |
| Intracranial ORR | 16 | 31.3% | 8.1 (3.1 - NE) |
| Intracranial DCR | 16 | 68.8% | Not Reported |
| Systemic ORR | 29 | 27.6% | 7.6 (2.07 - 9.07) |
| Systemic DCR | 29 | 58.6% | Not Reported |
| NE = Not Evaluable. Data sourced from preliminary results presented at the 2025 ESMO Congress.[13] |
The similar intracranial and systemic response rates highlight this compound's ability to cross the blood-brain barrier and address a critical site of metastasis in NSCLC.[9][13]
Safety and Tolerability Profile
This compound has demonstrated a manageable safety profile, consistent with its selectivity for mutant over WT EGFR. The incidence of high-grade dermatologic and gastrointestinal toxicities, which are common with non-selective EGFR inhibitors, was low.[1]
| Treatment-Related Adverse Event (Grade ≥3) | Frequency (%) |
| Anemia | 7.0% |
| Pneumonitis / Interstitial Lung Disease | 2.5% |
| Rash | 2.5% |
| Diarrhea | 2.0% |
| ALT Increased | 2.0% |
| Platelet Count Decreased | 2.0% |
| Data from the REZILIENT1 trial. Frequencies represent the most common Grade ≥3 TRAEs.[1][10] |
The low rate of treatment discontinuation due to adverse events (8.2%) further supports its favorable tolerability.[1][2]
Resistance Mechanisms and Future Directions
While this compound is effective, acquired resistance is an anticipated eventuality for patients on targeted therapies. The specific mechanisms of resistance to this compound are an area of active investigation.[1] General mechanisms of acquired resistance to EGFR TKIs may apply and can be broadly categorized:
-
On-Target Resistance: Secondary mutations in the EGFR gene, such as the C797S mutation seen with osimertinib, could emerge that prevent this compound from binding effectively.[14]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can circumvent the EGFR blockade. These can include amplification of other receptor tyrosine kinases like MET or HER2, or mutations in downstream signaling molecules like PIK3CA or KRAS.[14]
-
Histologic Transformation: A subset of tumors may transform from adenocarcinoma to other histologies, such as small-cell lung cancer, which are no longer dependent on EGFR signaling.[14]
Further research is needed to characterize the molecular landscape of this compound resistance to guide the development of subsequent treatment strategies.
Conclusion
This compound represents a significant advancement in the treatment of non-small cell lung cancer harboring EGFR exon 20 insertion mutations.[15] It has demonstrated clinically meaningful efficacy with durable responses and a manageable safety profile in a patient population with limited effective oral treatment options.[1][10] Its activity in patients post-amivantamab and in those with CNS metastases addresses key clinical challenges.[1][13] Pending regulatory discussions, this compound is poised to become a crucial component of the therapeutic armamentarium for this genetically defined subset of NSCLC.[6][15]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Taiho Pharmaceutical, Taiho Oncology, and Cullinan Therapeutics Announce Primary Endpoint Met in Phase 2b Trial of this compound in Patients with Non-Small Cell Lung Cancer Harboring EGFR Exon 20 Insertion Mutations Who Have Received Prior Therapy [taihooncology.com]
- 6. REZILIENT1 Trial of this compound in NSCLC Meets Primary Endpoint [lungcancerstoday.com]
- 7. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ilcn.org [ilcn.org]
Methodological & Application
Zipalertinib In Vitro Assay Application Notes and Protocols
For Research Use Only
Abstract
Zipalertinib (formerly CLN-081 or TAS6417) is a potent and selective oral tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) mutations, with notable activity against exon 20 insertion (ex20ins) mutations, which are typically resistant to earlier generation EGFR TKIs.[1][2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including cell viability, kinase inhibition, and Western blot analysis of EGFR signaling pathways. The provided methodologies are compiled from published preclinical research and are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action in a laboratory setting.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[4] While several generations of EGFR TKIs have been developed, the presence of specific mutations, such as exon 20 insertions, has posed a significant therapeutic challenge.[3] this compound is a novel, irreversible EGFR inhibitor designed to covalently bind to the ATP-binding site in the hinge region of EGFR, demonstrating broad activity against clinically relevant EGFR mutations while sparing wild-type (WT) EGFR.[2][3] This selectivity is anticipated to offer a wider therapeutic window and reduced toxicity compared to less selective inhibitors.[2] The following application notes provide standardized methods to assess the in vitro potency and selectivity of this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | WT EGFR + EGF | 180 ± 20 | [5] |
| Ba/F3 | Exon 20 insertion (D770_N771insSVD) | 150 ± 53 | [5] |
| Ba/F3 | Exon 20 insertion (V769_D770insASV) | 88.5 ± 12.5 | [5] |
| Ba/F3 | Exon 20 insertion (H773_V774insNPH) | 12.3 ± 4.2 | [5] |
| Ba/F3 | Exon 19 deletion (del E746-A750) | 1.4 ± 0.1 | [2] |
| Ba/F3 | L858R | 1.9 ± 0.1 | [2] |
| Ba/F3 | L858R + T790M | 2.0 ± 0.2 | [2] |
| NCI-H1975 | L858R + T790M | Not specified | [2] |
| PC-9 | Exon 19 deletion | Not specified | [2] |
Table 2: Biochemical Kinase Inhibition (IC50) of this compound
| Kinase | This compound IC50 (nM) | Reference |
| EGFR (d746-750/T790M) | 1.1 | [2] |
| EGFR (d746-750) | 1.4 | [2] |
| EGFR L858R | 1.9 | [2] |
| EGFR T790M/L858R | 2.0 | [2] |
| Wild-Type EGFR | ~180 (from cell-based assay) | [5] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used to assess the growth inhibitory effects of this compound on EGFR-dependent cell lines.[5]
Materials:
-
Ba/F3 cells engineered to express various human EGFR mutations
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human EGF (for WT EGFR Ba/F3 cells)
-
This compound (TAS6417)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Culture Ba/F3 cells expressing EGFR mutations in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For Ba/F3 cells expressing WT EGFR, supplement the media with 50 ng/mL recombinant human EGF.
-
Seed the cells in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound to the wells in triplicate, with final concentrations typically ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.[5]
Materials:
-
NSCLC cell lines expressing EGFR exon 20 insertion mutations (e.g., NCI-H1975 D770_N771insSVD)
-
Appropriate cell culture medium and supplements
-
This compound (TAS6417)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-cleaved PARP, anti-BIM, and anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to normalize protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis.
Conclusion
The provided protocols and data offer a foundational framework for the in vitro evaluation of this compound. These assays are crucial for determining the compound's potency against various EGFR mutations, understanding its mechanism of action on downstream signaling pathways, and elucidating its selectivity profile. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental conditions. Consistent and rigorous application of these methods will contribute to a comprehensive understanding of this compound's therapeutic potential.
References
- 1. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS6417/CLN-081 Is a Pan-Mutation-Selective EGFR Tyrosine Kinase Inhibitor with a Broad Spectrum of Preclinical Activity against Clinically Relevant EGFR Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays to Determine Zipalertinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly CLN-081/TAS6417) is an orally available, irreversible tyrosine kinase inhibitor (TKI) developed to selectively target activating mutations in the Epidermal Growth Factor Receptor (EGFR), with a particular potency for exon 20 insertion (ex20ins) mutations.[1][2] These mutations are typically associated with resistance to first and second-generation EGFR TKIs in Non-Small Cell Lung Cancer (NSCLC).[1] this compound's unique pyrrolopyrimidine structure allows it to potently inhibit the growth of EGFR ex20ins-positive cell lines while sparing wild-type (WT) EGFR, which suggests a wider therapeutic window and a potentially more manageable safety profile, with lower incidences of high-grade rash and diarrhea.[2][3]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy, selectivity, and mechanism of action of this compound in a preclinical setting.
Mechanism of Action: EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. In NSCLC with EGFR ex20ins mutations, the receptor is constitutively active, leading to uncontrolled cell growth. This compound covalently binds to the cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, irreversibly inhibiting its activity and blocking downstream signaling, ultimately leading to cell death in cancer cells with these mutations.[1][4]
Application Note 1: Cell Viability Assay for Potency and Selectivity
This assay quantitatively measures cell proliferation and viability to determine the half-maximal inhibitory concentration (IC50) of this compound. By comparing the IC50 values in cell lines with EGFR ex20ins mutations versus those with WT-EGFR, the selectivity of the compound can be established. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells by quantifying ATP.
Data Presentation: this compound (TAS6417) IC50 in EGFR-mutant Cells
The following table summarizes the in vitro inhibitory activity of this compound on the proliferation of Ba/F3 cells engineered to express various human EGFR mutations.
| Cell Line (EGFR Status) | Mutation Type | This compound (TAS6417) IC50 (nM)[1] |
| Ba/F3 EGFR D770_N771insSVD | Exon 20 Insertion | 6.2 ± 0.9 |
| Ba/F3 EGFR V769_D770insASV | Exon 20 Insertion | 8.1 ± 1.1 |
| Ba/F3 EGFR H773_V774insNPH | Exon 20 Insertion | 20.3 ± 4.0 |
| Ba/F3 EGFR A763_Y764insFQEA | Exon 20 Insertion | 3.8 ± 0.6 |
| Ba/F3 EGFR WT | Wild-Type | 158.3 ± 15.5 |
| Ba/F3 EGFR del E746_A750 | Exon 19 Deletion | 2.5 ± 0.2 |
| Ba/F3 EGFR L858R | Exon 21 Mutation | 2.6 ± 0.3 |
Data derived from Hasako et al., 2018, using the CellTiter-Glo® assay after 72 hours of compound treatment.[1]
Experimental Workflow: Cell Viability Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 engineered with D770_N771insSVD) or Ba/F3 engineered cells.[1][5]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multichannel pipette.
-
Plate shaker.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the Reagent, according to the manufacturer's instructions.
-
Assay Execution: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[6] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[6] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[6] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Application Note 2: Apoptosis Induction Assay
To confirm that the reduction in cell viability is due to programmed cell death, an apoptosis assay is essential. This compound's inhibition of EGFR signaling in mutant cells results in caspase activation.[1] The Annexin V and Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.
Data Presentation: Apoptosis Analysis
| Treatment (24h) | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | NCI-H1975-insSVD | 4.5 | 2.1 |
| This compound (100 nM) | NCI-H1975-insSVD | 25.8 | 15.3 |
| Vehicle (DMSO) | Ba/F3 EGFR-WT | 3.1 | 1.8 |
| This compound (100 nM) | Ba/F3 EGFR-WT | 5.2 | 2.5 |
Representative data showing a significant increase in apoptosis in an EGFR ex20ins mutant cell line upon this compound treatment compared to a wild-type cell line.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells cultured with and without this compound.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Cell Staining: a. Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: a. After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. b. Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 3: Target Engagement and Pathway Modulation Assay
This assay verifies that this compound engages its intended target (EGFR) and inhibits its downstream signaling pathways. Western blotting is used to measure the phosphorylation status of EGFR and key downstream effectors like AKT and ERK. A reduction in the phosphorylated forms of these proteins upon this compound treatment confirms its mechanism of action.
Data Presentation: Inhibition of EGFR Pathway Phosphorylation
| Protein Target | Treatment (4h) | Cell Line (NCI-H1975-insSVD) Relative Band Intensity (Normalized to Total Protein & Vehicle) |
| p-EGFR (Tyr1068) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.15 | |
| p-AKT (Ser473) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.22 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.31 |
Representative data showing potent inhibition of EGFR, AKT, and ERK phosphorylation after this compound treatment.
Experimental Workflow: Western Blot Analysis
Protocol: Western Blot for Phospho-Proteins
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7b. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with antibodies against the total protein (e.g., total EGFR) and a loading control (e.g., Actin).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations | Semantic Scholar [semanticscholar.org]
Establishing Zipalertinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (CLN-081/TAS6417) is an orally available, irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust preclinical models are essential. These application notes provide a detailed protocol for establishing this compound-resistant NSCLC cell line models in vitro.
Mechanism of Action and Resistance Pathways
This compound covalently binds to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to potent and selective inhibition of EGFR exon 20 insertion mutants while sparing wild-type EGFR.[2] This selectivity is attributed to its unique pyrrolopyrimidine scaffold.[1][3] The primary downstream signaling cascades inhibited by this compound include the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.
Acquired resistance to EGFR TKIs, including those targeting exon 20 insertions, can arise through various mechanisms:
-
On-target alterations: Secondary mutations in the EGFR kinase domain that prevent drug binding or alter the receptor's conformation.
-
Bypass signaling pathway activation: Upregulation of alternative receptor tyrosine kinases (e.g., MET, HER2) or activation of downstream signaling nodes that circumvent the need for EGFR signaling.[5][6]
-
Phenotypic changes: Transitions such as the epithelial-to-mesenchymal transition (EMT) can confer a more drug-resistant state.[5]
-
Histologic transformation: In some cases, tumors can transform to a different histology, such as small cell lung cancer.
The following diagram illustrates the EGFR signaling pathway and its inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Protocols
Part 1: Initial Characterization of Parental Cell Line Sensitivity
Objective: To determine the baseline sensitivity of the selected NSCLC cell line to this compound by calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
NSCLC cell line with an EGFR exon 20 insertion mutation (e.g., NCI-H1975, HCC827 with engineered exon 20 insertion).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (powder, to be dissolved in DMSO to create a stock solution).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the parental NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a series of this compound dilutions in complete medium from a high concentration stock. A typical starting range could be 0.01 nM to 10 µM.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO-containing medium) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Part 2: Generation of this compound-Resistant Cell Lines
Objective: To establish this compound-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental NSCLC cell line with a known this compound IC50.
-
Complete cell culture medium.
-
This compound stock solution.
-
Cell culture flasks (T25 or T75).
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC50 determined in Part 1.
-
Monitoring and Maintenance: Monitor the cells daily for signs of growth inhibition and cell death. Initially, a significant reduction in cell proliferation is expected. Change the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate (typically after 2-4 weeks), passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Iterative Process: Repeat the process of monitoring, maintenance, and dose escalation. The ability of the cell population to tolerate higher drug concentrations indicates the development of resistance. This process can take 6-12 months.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource for studying the evolution of resistance.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a this compound concentration that is at least 5-10 times higher than the parental IC50.
-
Monoclonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
The following diagram outlines the experimental workflow for generating this compound-resistant cell lines.
References
- 1. ascopubs.org [ascopubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemistry for Target Validation in Zipalertinib (CLN-081/TAS6417) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly known as CLN-081 or TAS6417) is an orally available, next-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with activating mutations.[1][2][3] It has demonstrated high selectivity for a broad spectrum of EGFR mutations, most notably exon 20 insertion (Ex20ins) mutations, which are typically resistant to earlier-generation EGFR TKIs.[1][3][4] this compound has shown minimal activity against wild-type EGFR, suggesting a potential for reduced toxicities commonly associated with non-selective inhibitors.[1][4]
Target validation is a critical component of drug development, ensuring that a drug interacts with its intended molecular target and elicits the desired downstream biological effects. Immunohistochemistry (IHC) is a powerful and widely used technique in this process. It allows for the visualization of protein expression and localization within the morphological context of tissue samples. For this compound studies, IHC is indispensable for confirming the presence of mutant EGFR protein in tumor tissues, assessing the pharmacodynamic effects of the drug on downstream signaling pathways, and stratifying patients for clinical trials. This application note provides detailed protocols and data presentation guidelines for utilizing IHC in this compound research.
This compound's Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] In several cancer types, including non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to the constitutive activation of its downstream signaling pathways, promoting uncontrolled cell growth and tumor progression.[3][5]
This compound covalently binds to and inhibits a variety of mutated EGFR proteins.[1][4] This action blocks the receptor's autophosphorylation and subsequent activation of key downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the death of cancer cells expressing these mutations.[1]
Quantitative Data from this compound Clinical Trials
Clinical trials have demonstrated the efficacy of this compound in patients with NSCLC harboring EGFR Ex20ins mutations. The REZILIENT1 trial, in particular, has provided key data on its clinical activity.[2][6]
Table 1: Summary of Clinical Efficacy of this compound in the REZILIENT1 Trial (Phase 2b)
| Patient Cohort (Previously Treated) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|---|
| Overall Population (n=30) | 40.0%[2][6] | 3.3%[2][6] | 36.7%[2] | 50.0%[2] | 90.0%[2][6] | 9.7 months[2][6] |
| Prior Amivantamab Only (n=18) | 50.0%[7] | 5.6%[7] | 44.4%[7] | 38.9%[7] | 88.9%[2] | Not Estimable |
| Prior Amivantamab + Other Ex20ins Therapy (n=12) | 25.0%[2] | 0%[2] | 25.0%[2] | 66.7%[2] | 91.7%[2] | Not Estimable |
Data is based on presentations from the REZILIENT1 trial as of early 2025.[2][6]
Experimental Protocols: IHC for Target Validation
IHC provides crucial information on target expression levels and cellular localization. For this compound, this involves using mutation-specific antibodies to detect the presence of EGFR Ex20ins mutations in tumor tissue.
Protocol: IHC Staining for EGFR Exon 20 Insertion Mutations
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential and should be performed for each new antibody lot and tissue type.[8][9]
1. Principle of the Assay This procedure uses mutation-specific monoclonal antibodies to detect EGFR proteins with specific exon 20 insertion mutations in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[10] The bound primary antibody is visualized using a polymer-based detection system and a chromogen, resulting in a colored precipitate at the site of the antigen.
2. Materials and Reagents
Table 2: Key Reagents and Materials for IHC Protocol
| Reagent/Material | Description/Example |
|---|---|
| Primary Antibody | Rabbit or Mouse Monoclonal anti-EGFR Ex20ins (select a validated antibody) |
| Positive Control Tissue | FFPE cell pellets or tumor tissue with known EGFR Ex20ins mutation status |
| Negative Control Tissue | FFPE cell pellets or tumor tissue known to be negative for the specific mutation |
| Antigen Retrieval Solution | Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) |
| Detection System | HRP-Polymer anti-Rabbit/Mouse IgG Kit |
| Chromogen | 3,3'-Diaminobenzidine (DAB) |
| Blocking Reagents | Hydrogen Peroxide Block, Protein/Serum-Free Block |
| Wash Buffer | Tris-Buffered Saline with Tween 20 (TBST) |
| Counterstain | Hematoxylin |
| Mounting Medium | Permanent, xylene-based mounting medium |
3. Specimen Preparation
-
Fix tissue specimens in 10% neutral buffered formalin for 6-72 hours.
-
Process through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Bake slides at 60°C for at least 60 minutes to ensure tissue adherence.
4. Step-by-Step Staining Procedure This protocol is suitable for an automated staining platform (e.g., Ventana, Leica) or manual application.[11]
-
Deparaffinization and Rehydration: Immerse slides in xylene (3 changes, 5 min each). Rehydrate through graded ethanol (100%, 95%, 70%; 2 changes each, 3 min each) and rinse in deionized water.
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER). Immerse slides in retrieval solution (e.g., Citrate Buffer, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool for 20 minutes at room temperature.
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a serum-free protein block and incubate for 10-20 minutes to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Drain slides and apply the primary antibody (diluted to its optimal concentration in antibody diluent). Incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection: Rinse with wash buffer. Apply the HRP-polymer conjugate and incubate for 30 minutes at room temperature.
-
Chromogen Application: Rinse with wash buffer. Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is observed.
-
Counterstaining: Rinse thoroughly with deionized water. Counterstain with Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: "Blue" the hematoxylin in a gentle stream of tap water or a bluing solution. Dehydrate sections through graded ethanol and clear in xylene. Coverslip using a permanent mounting medium.
5. Quality Control
-
Positive Control: A slide with tissue known to express the target mutant EGFR must show specific staining in the appropriate cellular compartment (membrane and/or cytoplasm).[13]
-
Negative Control: A slide with tissue known to lack the target mutation must show no specific staining.
-
Reagent Control: A slide from the patient tissue incubated with antibody diluent instead of the primary antibody should be negative to rule out non-specific staining from the detection system.
6. Interpretation of Staining Staining should be evaluated by a qualified pathologist. The scoring system typically assesses both the percentage of positive tumor cells and the intensity of the staining.[10][14]
Table 3: Example Interpretation of IHC Staining for Mutant EGFR
| Score | Staining Intensity | Percentage of Positive Tumor Cells | Interpretation |
|---|---|---|---|
| 0 | No staining observed | <10% | Negative |
| 1+ | Weak staining | ≥10% | Low Positive |
| 2+ | Moderate staining | ≥10% | Moderate Positive |
| 3+ | Strong staining | ≥10% | High Positive |
A pre-defined cutoff for positivity (e.g., a score of ≥2+ in ≥10% of tumor cells) should be established during assay validation to determine patient eligibility for this compound therapy.
IHC for Downstream Pathway Modulation
To confirm the pharmacodynamic (PD) effects of this compound, IHC can be used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT. A decrease in the phosphorylated forms of these proteins (p-ERK, p-AKT) in post-treatment tumor biopsies compared to pre-treatment samples would provide evidence of target engagement and pathway inhibition.
Table 4: Recommended Antibodies for PD Monitoring in this compound Studies
| Target | Cellular Localization | Expected Change with this compound | Example Clone |
|---|---|---|---|
| Phospho-EGFR (p-EGFR) | Membrane, Cytoplasm | Decrease | Tyr1068 |
| Phospho-ERK1/2 (p-ERK) | Cytoplasm, Nucleus | Decrease | D13.14.4E |
| Phospho-AKT (p-AKT) | Cytoplasm, Nucleus | Decrease | Ser473 |
| Ki-67 | Nucleus | Decrease | MIB-1 |
Conclusion
Immunohistochemistry is a fundamentally important tool for the target validation and clinical development of this compound. It enables the precise identification of patients with EGFR Ex20ins and other targetable mutations, who are most likely to benefit from the therapy.[15] Furthermore, IHC serves as a critical method for confirming the drug's mechanism of action in vivo by monitoring the modulation of downstream signaling pathways. The protocols and guidelines presented here provide a robust framework for researchers and clinicians to effectively apply IHC in this compound studies, from preclinical validation to clinical diagnostics. Proper validation and standardization of these IHC assays are paramount to ensure their accuracy and reproducibility.[16][17]
References
- 1. Facebook [cancer.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cap.objects.frb.io [cap.objects.frb.io]
- 10. Identification of EGFR Mutations by Immunohistochemistry with EGFR Mutation–Specific Antibodies in Biopsy and Resection Specimens from Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biocare.net [biocare.net]
- 13. Important IHC antibody validation steps | Abcam [abcam.com]
- 14. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mini Review: Immunohistochemistry Using EGFR-Mutant Specific Antibodies in Non-Small Cell Lung Carcinoma: Accuracy and Reliability [cancertreatmentjournal.com]
- 16. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 17. precisionformedicine.com [precisionformedicine.com]
Application Notes and Protocols: CRISPR-Cas9 Screening for Zipalertinib Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (CLN-081) is an orally available, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a challenging driver of non-small cell lung cancer (NSCLC).[1][2][3] While showing promise in clinical trials, the development of therapeutic resistance remains a significant hurdle.[4][5][6] Identifying synergistic drug combinations can enhance the efficacy of this compound, overcome resistance, and improve patient outcomes.
CRISPR-Cas9 genome-wide screening is a powerful and unbiased approach to identify genes and pathways that, when inhibited, synergize with a targeted therapy like this compound.[4][7][8] This technology enables the systematic knockout of every gene in the genome, allowing for the identification of novel drug targets that sensitize cancer cells to this compound.
These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 knockout screen to identify synergistic partners for this compound.
This compound: Mechanism of Action and Clinical Data
This compound is designed to potently and selectively inhibit EGFR with ex20ins mutations while sparing wild-type EGFR, which is expected to lead to a more favorable safety profile compared to non-selective EGFR inhibitors.[1][2][3] Its mechanism of action centers on the inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation and survival.[9]
Clinical Efficacy of this compound
Clinical trial data for this compound (REZILIENT1 study) in patients with pretreated EGFR ex20ins-mutant NSCLC have demonstrated its anti-tumor activity.[4][5][6]
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Previously treated with amivantamab (n=30) | 40.0% | 90.0% | Not Estimable | 9.7 months |
| Previously treated with amivantamab only (n=18) | 50.0% | 88.9% | Not Estimable | Not Reported |
| Previously treated with amivantamab and other ex20ins-directed agents (n=12) | 25.0% | 91.7% | Not Estimable | Not Reported |
| Primary efficacy population (n=176) | 35.2% | Not Reported | 8.8 months | Not Reported |
| Patients with CNS metastases (n=68) | 30.9% | Not Reported | Not Reported | Not Reported |
Data from the REZILIENT1 Phase 1/2 and Phase 2b trials.[4][5][6][10]
EGFR Signaling Pathway
This compound targets the EGFR, a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. The three primary downstream pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: A key pathway that regulates cell proliferation, differentiation, and survival.[1][2]
-
PI3K-AKT-mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.[3][11]
-
JAK-STAT Pathway: Involved in cell survival, proliferation, and immune response.[2][11]
Mutations in EGFR, such as exon 20 insertions, lead to the constitutive activation of these pathways, driving tumorigenesis.[11]
CRISPR-Cas9 Screening for this compound Synergy: Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss of function sensitizes cancer cells to this compound. The general workflow is as follows:
-
Cell Line Selection and Preparation: Choose a relevant cancer cell line, such as an NSCLC line with an EGFR exon 20 insertion (e.g., NCI-H1975, though this line has T790M, it is often used in EGFR TKI studies; a more specific ex20ins line would be ideal if available). Engineer the cells to stably express the Cas9 nuclease.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome. The multiplicity of infection (MOI) should be low (0.3-0.5) to ensure that most cells receive only one sgRNA.[5]
-
Drug Treatment: Divide the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a sub-lethal concentration of this compound). The this compound concentration should be sufficient to inhibit growth but not cause widespread cell death, allowing for the identification of sensitizing gene knockouts.
-
Cell Culture and Genomic DNA Extraction: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of specific sgRNA populations. Harvest the cells and extract genomic DNA.
-
Next-Generation Sequencing (NGS): Amplify the sgRNA sequences from the genomic DNA by PCR and perform high-throughput sequencing to determine the relative abundance of each sgRNA in the control and this compound-treated populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated group compared to the control group. These depleted sgRNAs correspond to genes whose knockout synergizes with this compound, leading to enhanced cell killing.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that synergize with this compound.
Materials:
-
EGFR ex20ins NSCLC cell line (e.g., NCI-H1975, or other suitable line)
-
Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin and/or Blasticidin for selection
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Generate Cas9-Expressing Cell Line:
-
Produce lentivirus for Cas9 expression in HEK293T cells by co-transfecting the Cas9 expression vector and packaging plasmids.
-
Transduce the target NSCLC cell line with the Cas9 lentivirus in the presence of polybrene.
-
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
Lentiviral sgRNA Library Production:
-
Produce the pooled sgRNA library lentivirus in HEK293T cells as described above.
-
Titer the lentiviral library to determine the optimal volume for transduction.
-
-
sgRNA Library Transduction:
-
Plate the Cas9-expressing NSCLC cells at a density that ensures a representation of at least 500 cells per sgRNA in the library.
-
Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure single sgRNA integration per cell.
-
Select transduced cells with puromycin.
-
-
This compound Treatment:
-
Determine the IC20-IC30 (concentration that inhibits growth by 20-30%) of this compound for the target cell line.
-
Split the transduced cell population into two arms: vehicle control (DMSO) and this compound treatment.
-
Maintain a sufficient number of cells throughout the experiment to preserve library complexity.
-
-
Cell Culture and Harvesting:
-
Culture the cells for 14-21 days, passaging as needed and maintaining the cell representation.
-
Harvest a portion of the cells at the beginning of the treatment (T0) and at the end of the experiment for both arms.
-
Pellet the cells and store at -80°C.
-
-
Genomic DNA Extraction and NGS:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the sgRNA cassette from the genomic DNA using two rounds of PCR. The second round adds sequencing adapters and barcodes.
-
Purify the PCR products and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated samples compared to the control samples.
-
Perform gene-level analysis to identify candidate synergistic genes.
-
Protocol 2: Synergy Validation Assays
Hits from the primary screen must be validated individually.
Materials:
-
Cas9-expressing NSCLC cells
-
Individual sgRNA vectors targeting candidate genes
-
Non-targeting control sgRNA vector
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
96-well plates
Procedure:
-
Individual Gene Knockout:
-
Transduce Cas9-expressing cells with lentivirus carrying individual sgRNAs for the hit genes and a non-targeting control.
-
Select for transduced cells.
-
Confirm gene knockout by Western blot or qPCR.
-
-
Dose-Response Matrix:
-
Plate the knockout and control cells in 96-well plates.
-
Create a dose-response matrix by treating the cells with a range of concentrations of this compound and a potential synergistic drug (if the hit is a druggable target).
-
Incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay.
-
-
Synergy Score Calculation:
Hypothetical CRISPR Screen Data and Synergy Analysis
The following tables represent hypothetical data from a CRISPR-Cas9 screen and subsequent synergy validation, illustrating the expected outcomes.
Table 1: Top Gene Hits from a Hypothetical CRISPR-Cas9 Screen for this compound Synergy
| Gene Symbol | Gene Name | sgRNA Depletion Score (Log2 Fold Change) | p-value |
| MCL1 | Myeloid cell leukemia 1 | -3.5 | 1.2e-8 |
| BCL2L1 | BCL2 like 1 (Bcl-xL) | -3.1 | 5.6e-8 |
| YAP1 | Yes associated protein 1 | -2.8 | 9.1e-7 |
| SHP2 | Protein tyrosine phosphatase, non-receptor type 11 | -2.5 | 3.4e-6 |
| AXL | AXL receptor tyrosine kinase | -2.2 | 8.7e-6 |
Table 2: Hypothetical Synergy Validation Data for this compound and a Mcl-1 Inhibitor (MCL1i)
| Combination | Cell Line | IC50 this compound (nM) | IC50 MCL1i (nM) | Loewe Synergy Score | Bliss Synergy Score |
| This compound + MCL1i | NCI-H1975 (MCL1 KO) | 5 | 15 | 15.2 | 12.8 |
| This compound + MCL1i | NCI-H1975 (Control) | 25 | 80 | 2.1 | 1.5 |
Conclusion
CRISPR-Cas9 screening is a robust and unbiased platform for identifying novel synergistic drug combinations with this compound. By systematically interrogating the genome, this approach can uncover synthetic lethal interactions and resistance mechanisms, paving the way for the development of more effective and durable therapeutic strategies for NSCLC patients with EGFR exon 20 insertion mutations. The protocols and data presented here provide a framework for researchers to embark on such studies, ultimately contributing to the advancement of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cullinan Therapeutics Presents Positive Updated Data from Module C of this compound Pivotal Phase 2b Study at ESMO 2024 - BioSpace [biospace.com]
- 5. onclive.com [onclive.com]
- 6. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 9. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zipalertinib Combination Therapy in Preclinical Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of zipalertinib in combination with standard-of-care chemotherapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations.
Introduction
This compound (formerly CLN-081/TAS6417) is an orally available, irreversible EGFR tyrosine kinase inhibitor (TKI) demonstrating high selectivity for EGFR ex20ins mutations while sparing wild-type (WT) EGFR[1]. This selectivity profile suggests a potential for a wider therapeutic window and reduced toxicity compared to less selective EGFR inhibitors[1]. Preclinical and clinical studies are actively investigating the efficacy of this compound as both a monotherapy and in combination with other anticancer agents[1][2]. The ongoing REZILIENT clinical trial series is evaluating this compound in combination with pemetrexed and platinum-based chemotherapy (carboplatin or cisplatin) in patients with advanced NSCLC with EGFR ex20ins mutations[3][4].
These notes outline the experimental design and detailed protocols for preclinical studies to assess the synergistic potential and efficacy of this compound combination therapy, providing a rationale for its clinical investigation.
Key Concepts and Rationale
The primary rationale for combining this compound with chemotherapy is to achieve synergistic or additive anti-tumor effects, potentially overcoming intrinsic or acquired resistance and improving treatment outcomes. Chemotherapy agents like pemetrexed and carboplatin induce DNA damage and disrupt cellular replication, while this compound specifically targets the oncogenic signaling driven by EGFR ex20ins mutations. By targeting distinct and complementary pathways, this combination has the potential for enhanced cancer cell killing and delayed emergence of resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Chemotherapy Agents as Monotherapies
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Pemetrexed IC50 (µM) | Carboplatin IC50 (µM) |
| NCI-H1975 | L858R/T790M | 50-100 | 1-5 | 50-100 |
| Ba/F3-EGFR ex20ins (various) | ex20ins | 10-50 | >10 | >100 |
| PC-9 | exon 19 del | 5-15 | 0.5-2 | 20-50 |
| A549 | WT | >1000 | 0.1-1 | 10-30 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Clinical Response Data from this compound Combination Therapy Trials (for context)
| Trial Name | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| REZILIENT1 (Phase I/II) | This compound Monotherapy (heavily pretreated) | 38.4% | - |
| REZILIENT1 (Phase IIb) | This compound post-amivantamab | 39% | 94% |
| REZILIENT3 (Phase III, ongoing) | This compound + Chemotherapy vs. Chemotherapy | Primary endpoint: Progression-Free Survival | - |
Data from clinical trials are provided for context and to support the rationale for preclinical investigation.[5][6]
Experimental Protocols
In Vitro Synergy Assessment of this compound and Chemotherapy
Objective: To determine if the combination of this compound with pemetrexed and carboplatin results in synergistic, additive, or antagonistic effects on the proliferation of NSCLC cells with EGFR ex20ins mutations.
Materials:
-
NSCLC cell lines harboring EGFR ex20ins mutations (e.g., Ba/F3 engineered to express specific ex20ins mutations, SNU-3173) and EGFR WT (e.g., A549) cell lines.
-
This compound, Pemetrexed, Carboplatin (research grade).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
CompuSyn software for synergy analysis.
Protocol:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, pemetrexed, and carboplatin in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at constant and non-constant ratios. A common approach is to use a 5x5 or 7x7 matrix of concentrations centered around the IC50 of each drug.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, measure cell viability using a commercially available assay according to the manufacturer's instructions.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI) for each combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate Fa-CI plots (Chou-Talalay plots) and isobolograms to visualize the synergy at different effect levels.
-
Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy testing of this compound combination therapy.
In Vivo Efficacy Assessment in a Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with pemetrexed and carboplatin in a patient-derived xenograft (PDX) model of NSCLC with a documented EGFR ex20ins mutation.
Materials:
-
Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Patient-derived tumor tissue with a confirmed EGFR ex20ins mutation.
-
This compound (formulated for oral gavage).
-
Pemetrexed and Carboplatin (formulated for intraperitoneal injection).
-
Calipers for tumor measurement.
-
Animal welfare-compliant housing and monitoring facilities.
Protocol:
-
PDX Model Establishment:
-
Surgically implant a small fragment (~3x3 mm) of the patient's tumor subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage and IP injection).
-
Group 2: this compound monotherapy (e.g., 100 mg/kg, orally, twice daily).
-
Group 3: Chemotherapy combination (Pemetrexed, e.g., 50 mg/kg, IP, once weekly; Carboplatin, e.g., 50 mg/kg, IP, once weekly).
-
Group 4: this compound + Chemotherapy combination.
-
-
Treatment Administration: Administer treatments for a defined period (e.g., 21-28 days).
-
Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Workflow for In Vivo PDX Model Study
Caption: Workflow for an in vivo efficacy study using a patient-derived xenograft model.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the effect of this compound combination therapy on the EGFR signaling pathway in tumor tissue.
Materials:
-
Excised tumor tissues from the in vivo study.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against: p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Protocol:
-
Protein Extraction: Homogenize tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of intervention for this compound and chemotherapy.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with chemotherapy. The in vitro synergy studies will quantify the interaction between these agents, while the in vivo PDX models will provide crucial efficacy and tolerability data in a more clinically relevant setting. Pharmacodynamic analyses will confirm the on-target activity of this compound within the combination regimen. The data generated from these studies will be instrumental in further supporting the clinical development of this compound-based combination therapies for patients with NSCLC harboring EGFR exon 20 insertion mutations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. EGFR exon 20 insertion mutations in advanced non-small-cell lung cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of Apoptosis in NSCLC Cells Following Zipalertinib Treatment Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zipalertinib (formerly known as CLN-081 or TAS6417) is a novel, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations, a driver of non-small cell lung cancer (NSCLC).[1][2][3][4][5] A key mechanism of action for EGFR TKIs is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This application note provides a detailed protocol for the analysis of apoptosis in NSCLC cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This compound-Induced Apoptosis Signaling Pathway
This compound inhibits the phosphorylation of EGFR with exon 20 insertion mutations, leading to the downregulation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways. This inhibition results in the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of apoptosis.[1]
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the major steps for assessing apoptosis in this compound-treated cells using flow cytometry.
Materials and Reagents
-
NSCLC cell line with EGFR exon 20 insertion mutation (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Experimental Protocol
-
Cell Seeding: a. Culture NSCLC cells in T-25 flasks or 6-well plates to ~70-80% confluency. b. Seed cells at a density of 2-5 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. b. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. c. Aspirate the old medium from the cells and add the medium containing this compound or vehicle control. d. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: a. For adherent cells: i. Carefully collect the culture supernatant, which may contain detached apoptotic cells. ii. Wash the adherent cells with PBS. iii. Add Trypsin-EDTA to detach the cells. iv. Neutralize the trypsin with complete medium and combine with the collected supernatant. b. For suspension cells: i. Transfer the cell suspension to a centrifuge tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Annexin V and PI Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells immediately by flow cytometry. b. For compensation, use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. c. Acquire at least 10,000 events per sample.
Data Analysis
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated population, create a FITC (Annexin V) vs. PI dot plot.
-
Set up quadrants to differentiate the four cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Calculate the percentage of cells in each quadrant.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the flow cytometry analysis.
| Treatment (24h) | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| This compound | 50 | 60.3 ± 4.2 | 25.1 ± 2.8 | 13.6 ± 1.5 | 38.7 ± 4.3 |
| This compound | 100 | 42.1 ± 5.1 | 38.7 ± 3.9 | 18.2 ± 2.1 | 56.9 ± 6.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Inappropriate compensation | Set compensation controls correctly using single-stained samples. |
| Cells were not washed properly | Ensure thorough washing with PBS and binding buffer. | |
| Low Annexin V staining | Insufficient calcium in buffer | Use the provided 1X Binding Buffer containing calcium. |
| Incubation time too short | Ensure a 15-minute incubation period. | |
| High percentage of necrotic cells in control | Cells were over-confluent or unhealthy | Use cells from a healthy, sub-confluent culture. |
| Harsh cell handling | Handle cells gently during harvesting and staining. |
References
- 1. scispace.com [scispace.com]
- 2. [PDF] TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations | Semantic Scholar [semanticscholar.org]
- 3. TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Zipalertinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly CLN-081/TAS6417) is an orally available, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) mutations, with particularly high potency against exon 20 insertion (ex20ins) mutations.[1][2] These mutations are historically resistant to first and second-generation EGFR TKIs, representing a significant unmet clinical need in non-small cell lung cancer (NSCLC).[3][4] this compound's unique pyrrolopyrimidine scaffold allows for potent inhibition of mutant EGFR while sparing wild-type (WT) EGFR, suggesting a wider therapeutic window and a more favorable safety profile with reduced WT EGFR-related toxicities such as rash and diarrhea.[1][5]
Preclinical studies have demonstrated this compound's robust anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models harboring EGFR ex20ins mutations.[6][7][8][9] This has been further validated in clinical trials where this compound has shown encouraging objective response rates (ORR) and duration of response (DOR) in heavily pretreated patients with EGFR ex20ins-mutated NSCLC.[10][11][12][13]
In vivo imaging presents a powerful, non-invasive tool to further elucidate the pharmacodynamics of this compound and to monitor treatment response in preclinical and clinical settings. Imaging modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging can provide real-time, quantitative assessment of tumor metabolism, receptor engagement, and downstream signaling pathway modulation. These application notes provide an overview of potential in vivo imaging strategies and detailed protocols for assessing the efficacy of this compound in preclinical tumor models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for in vivo imaging of this compound-treated tumors.
Data Presentation
The following tables summarize preclinical data for this compound, providing a basis for expected outcomes in in vivo imaging studies.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cell Line/Model | EGFR Mutation | This compound Dose (oral, daily) | Outcome |
| NCI-H1975 | D770_N771insSVD | 50 mg/kg | Tumor growth inhibition |
| NCI-H1975 | D770_N771insSVD | 100 mg/kg | Tumor regression |
| NIH-3T3 | H773_V774insNPH | 50 mg/kg | Tumor growth inhibition |
| PDX (LXF2478) | V769_D770insASV | 100 mg/kg | Tumor regression |
Data compiled from published preclinical studies.[6][7]
Table 2: Hypothetical PET Imaging Data for this compound-Treated Tumors
| Treatment Group | Imaging Agent | Baseline Tumor Uptake (%ID/g) | Post-Treatment Tumor Uptake (%ID/g) | Change in Tumor Uptake |
| Vehicle | 18F-FDG | 5.5 ± 0.8 | 5.8 ± 1.0 | +5.5% |
| This compound (100 mg/kg) | 18F-FDG | 5.6 ± 0.9 | 2.1 ± 0.5 | -62.5% |
| Vehicle | 11C-Erlotinib | 3.2 ± 0.6 | 3.1 ± 0.7 | -3.1% |
| This compound (100 mg/kg) | 11C-Erlotinib | 3.3 ± 0.5 | 1.0 ± 0.3 | -69.7% |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes for an effective EGFR TKI.
Experimental Protocols
Protocol 1: 18F-FDG PET/CT Imaging to Assess Metabolic Response
This protocol describes the use of 18F-Fluorodeoxyglucose (18F-FDG) PET imaging to measure changes in tumor glucose metabolism following this compound treatment, a downstream indicator of EGFR pathway inhibition.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NCI-H1975-insSVD human NSCLC cells
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
18F-FDG
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Model Establishment:
-
Subcutaneously implant 5 x 106 NCI-H1975-insSVD cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and vehicle control groups.
-
-
Baseline Imaging:
-
Fast mice for 4-6 hours.
-
Anesthetize mice and perform a baseline CT scan for anatomical reference.
-
Administer ~100-200 µCi of 18F-FDG via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Perform a 10-15 minute static PET scan.
-
-
Treatment Administration:
-
Following baseline imaging, begin daily oral gavage with either this compound (e.g., 100 mg/kg) or vehicle.
-
-
Follow-up Imaging:
-
Perform follow-up 18F-FDG PET/CT scans at desired time points (e.g., 24 hours, 72 hours, and 1 week post-treatment initiation) using the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) around the tumor on the CT images and quantify the mean and maximum 18F-FDG uptake within the tumor ROIs, expressed as %ID/g.
-
Compare the change in tumor 18F-FDG uptake between the this compound-treated and vehicle control groups.
-
Protocol 2: EGFR-Targeted PET Imaging for Receptor Occupancy
This protocol outlines the use of a radiolabeled EGFR TKI, such as 11C-Erlotinib, to assess the direct engagement of this compound with its target in the tumor.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
This compound and vehicle control
-
11C-Erlotinib (or another suitable EGFR-targeted PET tracer)
-
Small animal PET/CT scanner
-
Anesthesia
Methodology:
-
Tumor Model and Treatment:
-
Establish tumor models and initiate treatment with this compound or vehicle as described in Protocol 1.
-
-
PET/CT Imaging:
-
At a specified time after the final dose of this compound (e.g., 2-4 hours), anesthetize the mice.
-
Perform a baseline CT scan.
-
Administer the radiolabeled EGFR TKI via tail vein injection.
-
Perform dynamic or static PET imaging according to the kinetic profile of the chosen tracer.
-
For 11C-Erlotinib, a dynamic scan of 60 minutes is often appropriate.
-
-
Image Analysis:
-
Analyze the imaging data to determine the tumor uptake of the radiotracer.
-
A significant reduction in the uptake of the radiolabeled TKI in the this compound-treated group compared to the vehicle group would indicate successful target engagement and receptor occupancy by this compound.
-
Protocol 3: Fluorescence Imaging of Tumor Burden
This protocol describes a method for monitoring tumor growth and response to this compound using near-infrared (NIR) fluorescence imaging.
Materials:
-
Tumor-bearing mice (as described in Protocol 1, using a cell line engineered to express a fluorescent protein like iRFP or by using an EGFR-targeted fluorescent probe)
-
This compound and vehicle control
-
In vivo fluorescence imaging system
Methodology:
-
Tumor Model and Treatment:
-
Establish fluorescently labeled tumor models and initiate treatment as previously described.
-
-
Fluorescence Imaging:
-
Perform baseline fluorescence imaging prior to treatment initiation.
-
Acquire follow-up images at regular intervals (e.g., every 2-3 days).
-
Anesthetize mice and place them in the imaging system.
-
Acquire images using the appropriate excitation and emission filters for the fluorophore.
-
-
Image Analysis:
-
Quantify the fluorescence signal intensity from the tumor region at each time point.
-
Plot the change in fluorescence intensity over time for both treatment and control groups to visualize the effect of this compound on tumor burden.
-
Conclusion
In vivo imaging provides a powerful platform for the preclinical evaluation of this compound. By utilizing modalities such as PET and fluorescence imaging, researchers can non-invasively monitor treatment efficacy, understand drug-target interactions, and assess downstream metabolic effects. The protocols outlined here offer a framework for conducting such studies, which can significantly contribute to the continued development and optimization of this compound as a targeted therapy for EGFR ex20ins-mutated cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. TAS6417/CLN-081 is a pan-mutation-selective EGFR tyrosine kinase inhibitor with a broad spectrum of preclinical activity against clinically-relevant EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
Application Notes and Protocols for Assessing Zipalertinib's CNS Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib is a targeted therapy that has shown significant promise in treating non-small cell lung cancer (NSCLC) with specific EGFR exon 20 insertion mutations. A critical aspect of its efficacy, particularly for patients with brain metastases, is its ability to penetrate the central nervous system (CNS). These application notes provide a comprehensive overview of protocols to assess the CNS penetration of this compound, from preclinical models to clinical evaluation.
Recent clinical trials have highlighted this compound's potential in treating CNS metastases. The REZILIENT2 study, for instance, demonstrated an intracranial objective response rate (ORR) of 31.3% in evaluable patients with measurable CNS disease, with a median intracranial duration of response (DOR) of 8.1 months[1][2]. Similarly, the REZILIENT1 trial showed a 30.9% ORR among patients with CNS metastases[3][4]. These findings underscore the importance of robust methods to quantify and understand this compound's ability to cross the blood-brain barrier (BBB).
Data Presentation: this compound Clinical Efficacy in CNS Metastases
The following tables summarize key quantitative data from clinical trials assessing this compound's efficacy in patients with CNS metastases.
Table 1: Intracranial Efficacy of this compound in the REZILIENT2 Study [1][2]
| Efficacy Endpoint | Value | Patient Population |
| Intracranial Objective Response Rate (ORR) | 31.3% | RANO-BM evaluable patients with measurable CNS disease (n=16) |
| Intracranial Complete Response | 1 patient | RANO-BM evaluable patients with measurable CNS disease (n=16) |
| Intracranial Disease Control Rate (iDCR) | 68.8% | RANO-BM evaluable patients with measurable CNS disease (n=16) |
| Median Intracranial Duration of Response (DOR) | 8.1 months | RANO-BM evaluable patients with measurable CNS disease (n=16) |
| Systemic Objective Response Rate (ORR) | 27.6% | Evaluable patients in the cohort (n=29) |
| Median Systemic Duration of Response (DOR) | 7.6 months | Evaluable patients in the cohort (n=29) |
Table 2: Overall Response Rate in Patients with CNS Metastases from the REZILIENT1 Study [3][4]
| Efficacy Endpoint | Value | Patient Population |
| Objective Response Rate (ORR) | 30.9% | Patients with CNS metastases (n=68) |
Experimental Protocols
Preclinical In Vivo Assessment of CNS Penetration
This protocol allows for the continuous sampling of unbound this compound in the brain interstitial fluid (ISF) of freely moving rodents, providing a direct measure of pharmacologically active drug concentration in the CNS.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for intravenous or oral administration
-
Microdialysis probes (e.g., 10-20 kDa molecular weight cutoff)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a microdialysis guide cannula into the desired brain region (e.g., striatum or cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a perfusion pump and a refrigerated fraction collector.
-
Perfusion and Sampling: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
This compound Administration: After a baseline collection period, administer this compound to the animal via the desired route.
-
Continued Sampling: Continue collecting dialysate samples for a predetermined period (e.g., 8-24 hours) to capture the pharmacokinetic profile.
-
Blood Sampling: Collect parallel blood samples at specified time points to determine plasma drug concentrations.
-
Sample Analysis: Analyze the dialysate and plasma samples using a validated LC-MS/MS method to determine this compound concentrations.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess CNS penetration.
This terminal protocol measures the total concentration of this compound in brain tissue and CSF.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound formulated for administration
-
Anesthesia
-
Surgical tools for decapitation and brain extraction
-
Capillary tubes for CSF collection
-
Homogenizer for brain tissue
-
LC-MS/MS system
Procedure:
-
This compound Administration: Administer this compound to a cohort of mice.
-
Sample Collection at Time Points: At designated time points post-administration, anesthetize a subset of mice.
-
CSF Collection: Expose the cisterna magna and carefully collect CSF using a glass capillary tube. Centrifuge the CSF to remove any cellular debris.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture.
-
Brain Tissue Collection: Decapitate the mouse and immediately dissect the brain. Rinse with ice-cold saline and blot dry.
-
Tissue Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Sample Processing: Process plasma, CSF, and brain homogenate samples for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each matrix.
-
Data Analysis: Calculate the brain-to-plasma and CSF-to-plasma concentration ratios.
In Vitro Blood-Brain Barrier (BBB) Models
In vitro BBB models provide a high-throughput method to screen for the BBB permeability of this compound and to investigate transport mechanisms.
This model mimics the cellular complexity of the BBB.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes and pericytes
-
Cell culture reagents
-
This compound solution
-
Lucifer yellow or other permeability markers
-
Transendothelial electrical resistance (TEER) measurement system
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed astrocytes and pericytes on the bottom of the Transwell plate. Seed hBMECs on the apical side of the Transwell insert.
-
Model Maturation: Co-culture the cells until a tight monolayer is formed, as confirmed by stable and high TEER values.
-
Permeability Assay:
-
Add this compound solution to the apical (blood) side of the Transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Include a permeability marker like Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
-
Sample Analysis: Determine the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Analytical Methodology: LC-MS/MS for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately quantifying this compound in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Protocol:
-
Sample Preparation:
-
Plasma/CSF: Protein precipitation with a solvent like acetonitrile.
-
Brain Homogenate: Liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations in the same biological matrix.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.
-
Visualizations
References
- 1. Taiho Oncology and Cullinan Therapeutics Present Data on this compound in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [taihooncology.com]
- 2. Taiho Oncology and Cullinan Therapeutics Present Data on this compound in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [prnewswire.com]
- 3. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Zipalertinib in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zipalertinib (formerly CLN-081/TAS6417) is an orally available, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[[“]] These mutations are a distinct subset of EGFR alterations found in non-small cell lung cancer (NSCLC) that are historically resistant to conventional EGFR TKIs.[2] this compound's novel pyrrolopyrimidine scaffold enhances its selectivity for ex20ins-mutant EGFR over wild-type (WT) EGFR, suggesting a wider therapeutic window and a more manageable safety profile, with lower incidences of high-grade rash and diarrhea.[[“]]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of the original tumor.[3] This three-dimensional (3D) culture system provides a more physiologically relevant platform for drug screening and personalized medicine compared to traditional 2D cell cultures.[4] These application notes provide a comprehensive guide for utilizing this compound in 3D organoid culture systems derived from NSCLC patients harboring EGFR ex20ins mutations.
Mechanism of Action and Signaling Pathway
This compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the receptor's kinase activity. This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6]
Quantitative Data
The following table summarizes preclinical data for this compound in cell line models, which can serve as a reference for designing dose-response studies in 3D organoid cultures.
| Cell Line Model | EGFR Mutation | This compound IC50 (nM) | Reference |
| NIH/3T3 | ex20ins (various) | Varies by subtype | [2] |
| Ba/F3 | ex20ins (various) | Varies by subtype | [2] |
Note: IC50 values in 3D organoid cultures may differ from 2D cell line models and should be determined empirically.
Experimental Protocols
Protocol 1: Establishment of NSCLC Patient-Derived Organoids (PDOs)
This protocol outlines the generation of NSCLC organoids from fresh tumor tissue.
Materials:
-
Fresh NSCLC tumor tissue
-
Advanced DMEM/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
DNase I
-
70 µm cell strainer
-
Matrigel® (Growth factor-reduced)
-
NSCLC Organoid Culture Medium (see formulation below)
-
Pre-warmed 24-well culture plates
NSCLC Organoid Culture Medium Formulation:
-
Advanced DMEM/F-12
-
B27 Supplement
-
N2 Supplement
-
Human Epidermal Growth Factor (EGF)
-
Human Fibroblast Growth Factor (FGF)
-
Noggin
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Collect fresh tumor tissue in cold Advanced DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin. Process within 20 minutes of resection.[4]
-
Wash the tissue three times with cold DPBS.
-
Mince the tissue into small fragments (~1 mm³) using sterile scalpels.
-
Incubate the fragments in a digestion solution containing Collagenase Type IV and DNase I for 45-60 minutes at 37°C with gentle agitation.[7]
-
Neutralize the digestion with Advanced DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of culture medium and Matrigel®.[4]
-
Plate 20-50 µL domes of the cell-Matrigel® mixture into the center of pre-warmed 24-well plates.
-
Invert the plate and incubate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.[4]
-
Add 500 µL of NSCLC Organoid Culture Medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them with a non-enzymatic dissociation reagent and re-plating in fresh Matrigel®.
Protocol 2: this compound Drug Screening in NSCLC PDOs
This protocol describes a method for assessing the dose-response of this compound in established NSCLC organoids.
Materials:
-
Established NSCLC PDOs
-
This compound stock solution (in DMSO)
-
NSCLC Organoid Culture Medium
-
384-well plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
Procedure:
-
Harvest mature organoids and dissociate them into small fragments.
-
Resuspend the organoid fragments in Matrigel® at a density that allows for the formation of multiple organoids per well.
-
Dispense 10 µL of the organoid-Matrigel® suspension into each well of a 384-well plate.
-
Incubate at 37°C for 20 minutes to solidify the Matrigel®.
-
Prepare a serial dilution of this compound in NSCLC Organoid Culture Medium. A starting concentration range of 1 nM to 10 µM is recommended, based on preclinical data.[2] Include a DMSO vehicle control.
-
Add 40 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C and 5% CO2 for 72-96 hours.
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for this compound screening in NSCLC PDOs.
Conclusion
The use of this compound in patient-derived 3D organoid cultures provides a robust platform for preclinical evaluation of its efficacy in a patient-specific context. These protocols offer a standardized methodology for establishing NSCLC organoids with EGFR ex20ins mutations and for performing quantitative drug sensitivity testing. This approach has the potential to accelerate the development of personalized therapeutic strategies for this challenging patient population.
References
- 1. consensus.app [consensus.app]
- 2. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of patient-derived organoid in the research of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ClinPGx [clinpgx.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Zipalertinib Preclinical Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing zipalertinib dosage in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, with high selectivity for EGFR exon 20 insertion (ex20ins) mutations.[1][2][3] It covalently binds to the EGFR protein, inhibiting its signaling pathway and leading to cell death in tumor cells with these mutations.[2][4] A key advantage of this compound is its minimal activity against wild-type EGFR (wtEGFR), which is expected to reduce toxicities commonly associated with non-selective EGFR inhibitors, such as rash and diarrhea.[5][6]
Q2: Which preclinical models are suitable for evaluating this compound efficacy?
A2: Preclinical evaluation of this compound has been performed using human cancer cell lines with EGFR ex20ins mutations and in vivo cancer xenograft models.[7] Cell-based assays are crucial for determining the potency and selectivity of this compound against various EGFR mutations. For in vivo studies, xenograft models using immunodeficient mice implanted with EGFR ex20ins-mutant NSCLC cell lines are appropriate to assess anti-tumor efficacy and tolerability.
Q3: What is a typical starting dose for this compound in preclinical in vivo studies?
A3: While specific preclinical dosing can vary based on the model and experimental design, clinical trials have explored a range of oral doses. In the REZILIENT1 phase I/II study, dose levels ranged from 30 mg to 150 mg twice daily in patients.[3][7][8] For preclinical animal studies, it is advisable to start with a dose escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. Based on clinical data, a starting point for mouse models could be extrapolated, but requires careful allometric scaling and tolerability studies.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy in preclinical models is typically monitored by measuring tumor volume over time. Caliper measurements of the tumor xenografts at regular intervals are a standard method. At the end of the study, tumors can be excised and weighed. Additionally, pharmacodynamic markers can be assessed in tumor tissue, such as the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK, to confirm target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity or animal weight loss in in vivo studies. | The administered dose is too high and exceeds the maximum tolerated dose (MTD). | 1. Immediately stop dosing and monitor the animals closely. Provide supportive care as needed. 2. Conduct a dose-ranging study to determine the MTD in your specific animal model. 3. Consider a lower starting dose and a more gradual dose escalation schedule. 4. Ensure the formulation of this compound is appropriate for the route of administration and is well-tolerated. |
| Lack of tumor growth inhibition in a xenograft model. | 1. The cell line used may not harbor an EGFR exon 20 insertion mutation sensitive to this compound. 2. The administered dose is too low to achieve a therapeutic concentration in the tumor. 3. Development of resistance to this compound.[9][10] | 1. Verify the EGFR mutation status of your cell line through sequencing. 2. Perform a dose-response study to determine the effective dose range. 3. Analyze pharmacokinetic parameters to ensure adequate drug exposure in the animals. 4. Investigate potential resistance mechanisms by analyzing tumor samples for secondary mutations or bypass pathway activation.[10] |
| Inconsistent results between experiments. | 1. Variability in experimental procedures. 2. Differences in animal age, weight, or health status. 3. Inconsistent tumor implantation or measurement techniques. | 1. Standardize all experimental protocols, including drug formulation, administration route, and timing. 2. Use animals of a consistent age and weight range and ensure they are healthy before starting the experiment. 3. Ensure consistent tumor cell implantation technique and use standardized methods for tumor measurement. |
| Difficulty in assessing CNS penetration and efficacy. | This compound's ability to cross the blood-brain barrier needs to be specifically evaluated. | 1. For preclinical assessment of central nervous system (CNS) activity, consider using intracranial xenograft models. 2. Measure this compound concentrations in the brain tissue and cerebrospinal fluid (CSF) in parallel with plasma concentrations to determine the brain-to-plasma ratio. 3. Clinical studies have suggested good CNS penetration of this compound.[11] |
Quantitative Data Summary
Table 1: this compound Clinical Trial Efficacy in EGFR ex20ins NSCLC
| Study | Patient Population | Dose | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
| REZILIENT1 (Phase I/IIa) | Heavily pretreated EGFR ex20ins NSCLC | All dose levels (30-150 mg BID) | 38.4% | 10 months | [3][12] |
| REZILIENT1 (Phase I/IIa) | Heavily pretreated EGFR ex20ins NSCLC | 100 mg BID | 41% | Not Reported | [3][5] |
| REZILIENT1 (Phase 2b) | Previously treated EGFR ex20ins NSCLC | 100 mg BID | 35.2% | 8.8 months | [11] |
| REZILIENT2 (Phase 2b, Cohort D) | Uncommon non-ex20ins EGFR mutations | 100 mg BID | 30% | 7.75 months | [13] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound in Clinical Trials (All Grades)
| Adverse Event | Frequency | Reference |
| Rash | 80% | [5][8] |
| Paronychia | 32% - 47.5% | [8][13] |
| Diarrhea | 22.5% - 30% | [8][13] |
| Stomatitis | 32.5% | [13] |
| Dermatitis Acneiform | 37.5% | [13] |
| Anemia | 30% | [13] |
| Fatigue | 21% | [8] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study for this compound Efficacy
-
Cell Line Culture: Culture an EGFR exon 20 insertion-mutant NSCLC cell line (e.g., NCI-H1975 with a specific ex20ins mutation) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid GAMMA or athymic nude mice), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 tumor cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose(es) and schedule (e.g., twice daily). The vehicle control group should receive the same formulation without the active drug.
-
Efficacy Assessment: Continue dosing and tumor measurements for a predetermined period or until tumors in the control group reach a specified endpoint. Monitor animal weight and general health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor samples can be collected for pharmacodynamic and histological analysis.
Visualizations
Caption: this compound inhibits the mutated EGFR signaling pathway.
Caption: Preclinical workflow for this compound dosage optimization.
Caption: Logical flow for troubleshooting preclinical experiments.
References
- 1. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. Taiho Oncology and Cullinan Therapeutics Present Data on this compound at the IASLC 2025 World Conference on Lung Cancer [taihooncology.com]
Welcome to the Zipalertinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of this compound in a research setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its intended on-target effect?
This compound is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2] Its on-target effect is the inhibition of signaling pathways downstream of these mutant EGFRs, leading to the suppression of tumor cell proliferation and survival.
Q2: What are the known off-target effects of this compound observed in preclinical and clinical studies?
The most common off-target effects of this compound are related to the inhibition of wild-type EGFR, which is expressed in various healthy tissues, particularly the skin and gastrointestinal tract.[2][3] This can lead to treatment-related adverse events such as rash, diarrhea, paronychia (inflammation of the tissue around the nails), and stomatitis (inflammation of the mouth).[2][4] However, preclinical and clinical data suggest that this compound has a higher selectivity for EGFR exon 20 insertion mutants over wild-type EGFR, resulting in a more manageable safety profile compared to some other EGFR TKIs.[1][2][3]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
To distinguish between on-target and off-target effects, it is recommended to use a panel of cell lines with different EGFR statuses:
-
On-target cell lines: Cells expressing EGFR exon 20 insertion mutations (e.g., NCI-H1975, PC-9).
-
Off-target (wild-type) cell lines: Cells expressing wild-type EGFR (e.g., A431, HaCaT).
-
Negative control cell lines: Cells with low or no EGFR expression.
By comparing the effects of this compound across these cell lines, you can assess its specific activity against the intended target versus its effects on cells representing healthy tissues.
II. Troubleshooting Guides
This section provides guidance on addressing specific issues you may encounter during your experiments with this compound.
Unexpected Cell Viability Results
Problem: High toxicity observed in wild-type EGFR-expressing cells at concentrations intended to be selective for mutant EGFR.
Possible Cause: The therapeutic window between inhibiting mutant and wild-type EGFR in your specific cell line may be narrower than expected.
Troubleshooting Steps:
-
Confirm IC50 Values: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) on both mutant and wild-type EGFR cell lines to determine the precise IC50 values in your experimental system.
-
Optimize Concentration: Based on the IC50 values, select a concentration of this compound that provides maximal inhibition of the mutant EGFR while minimizing toxicity in the wild-type cells.
-
Analyze Downstream Signaling: Use Western blotting to confirm that the chosen concentration effectively inhibits the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK) in the mutant cell line without significantly affecting the signaling in the wild-type cell line.
Inconsistent Western Blot Results
Problem: Difficulty in detecting a clear inhibition of EGFR phosphorylation or downstream signaling pathways.
Possible Cause: Suboptimal experimental conditions, including incubation time, antibody quality, or protein extraction.
Troubleshooting Steps:
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal duration of this compound treatment for observing maximal inhibition of EGFR signaling.
-
Validate Antibodies: Ensure that the primary antibodies for phosphorylated and total EGFR, AKT, and ERK are validated for Western blotting and are used at the recommended dilutions.
-
Control for Loading: Always use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. Normalize the phosphorylated protein levels to the total protein levels.
III. Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | EGFR Status | This compound IC50 (nM) - Representative Data |
| Ba/F3-EGFR ex20ins | Exon 20 Insertion | 5 - 20 |
| NCI-H1975 | L858R/T790M | >1000 |
| A431 | Wild-Type EGFR (overexpressed) | 100 - 500 |
| HaCaT | Wild-Type EGFR (normal expression) | >1000 |
Note: These are representative values from preclinical studies. Actual IC50 values may vary depending on the specific cell line and assay conditions.
IV. Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.
Materials:
-
96-well cell culture plates
-
Cell lines (EGFR mutant and wild-type)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Cell lines (EGFR mutant and wild-type)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy and tolerability of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cell line with EGFR exon 20 insertion mutation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (e.g., once or twice daily) at a predetermined dose. A starting dose of 25-50 mg/kg can be considered based on preclinical studies, but dose-finding studies may be necessary.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice daily to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
V. Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: Troubleshooting workflow for unexpected in vitro toxicity.
References
- 1. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 4. cancernetwork.com [cancernetwork.com]
Interpreting unexpected results in Zipalertinib cell viability assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting results from Zipalertinib cell viability assays and to troubleshoot unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly CLN-081 or TAS6417) is an orally available, irreversible tyrosine kinase inhibitor (TKI).[1][2] It is highly selective for epidermal growth factor receptor (EGFR) proteins with exon 20 insertion (ex20ins) mutations.[3][4] this compound covalently binds to the ATP-binding site of the mutant EGFR, inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which leads to the suppression of tumor cell growth and proliferation.[5][6][7] A key feature of this compound is its minimal activity against wild-type (WT) EGFR, which contributes to a more favorable safety profile with a lower incidence of severe rash and diarrhea compared to less selective EGFR inhibitors.[2][4]
Q2: Which cell lines are appropriate for this compound cell viability assays?
Ideal cell lines for testing the efficacy of this compound are those that endogenously express or have been engineered to express EGFR with exon 20 insertion mutations. Commercially available lung cancer cell lines such as NCI-H1975 (which primarily harbors L858R and T790M mutations but can be used as a control) or Ba/F3 cells engineered to express specific EGFR ex20ins mutations are commonly used. The choice of cell line should be guided by the specific EGFR ex20ins variant being studied, as responses can vary between different insertion mutations.
Q3: What is the expected outcome of a this compound cell viability assay in a sensitive cell line?
In a sensitive cell line (i.e., one with an EGFR exon 20 insertion mutation), you should observe a dose-dependent decrease in cell viability. This is typically characterized by a sigmoidal dose-response curve when plotting cell viability against the logarithm of this compound concentration. From this curve, you can calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of cell viability.
Q4: Can this compound show activity against other EGFR mutations?
Yes, while highly selective for EGFR ex20ins, preclinical studies have shown that this compound also has activity against other EGFR mutations, including exon 19 deletions, L858R, and T790M, as well as less common mutations like G719X, L861Q, and S768I.[3][4] However, its potency against these mutations may vary.
Troubleshooting Unexpected Results in Cell Viability Assays
Scenario 1: Higher Than Expected IC50 Value or No Dose-Response
Possible Cause 1: Cell Line Integrity and Mutation Status
-
Troubleshooting:
-
Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Verify the presence and specific type of the EGFR exon 20 insertion mutation using sequencing. Genetic drift can occur in cultured cells over time.
-
Check for mycoplasma contamination, which can alter cellular responses to drugs.
-
Possible Cause 2: Acquired Resistance
-
Troubleshooting:
-
If you are working with a cell line that has been continuously exposed to this compound, it may have developed resistance. Potential mechanisms include secondary mutations in EGFR or activation of bypass signaling pathways.
-
Perform western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound. Persistent signaling in the presence of the drug suggests resistance.
-
Possible Cause 3: Experimental Protocol Issues
-
Troubleshooting:
-
Ensure accurate serial dilutions of this compound.
-
Verify that the incubation time is sufficient for this compound to exert its effect. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
-
Check for issues with the cell viability reagent or plate reader (see Scenario 3).
-
Scenario 2: High Variability Between Replicate Wells
Possible Cause 1: Inconsistent Cell Seeding
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before plating. Clumped cells will lead to uneven distribution.
-
Mix the cell suspension between pipetting steps to prevent settling.
-
Use a calibrated multichannel pipette for seeding and ensure proper pipetting technique.
-
Possible Cause 2: "Edge Effect" in Microplates
-
Troubleshooting:
-
The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and viability.
-
To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.
-
Possible Cause 3: Reagent and Plate Reader Issues
-
Troubleshooting:
-
Ensure complete mixing of the cell viability reagent in each well.
-
Check the plate reader settings to ensure it is reading the correct plate format and well locations.
-
For luminescence-based assays like CellTiter-Glo, allow the plate to stabilize for at least 10 minutes after adding the reagent to reduce signal variability.
-
Scenario 3: Cell Viability Greater Than 100% at Low Drug Concentrations
Possible Cause 1: Hormesis or Off-Target Effects
-
Troubleshooting:
-
Some compounds can have a hormetic effect, where low doses stimulate cell proliferation. This is a real biological effect.
-
Consider potential off-target effects of this compound. Although highly selective, at very low concentrations, it might interact with other kinases that could paradoxically promote growth in certain contexts.
-
To investigate this, you could use a broader kinase inhibitor panel to screen for off-target activities at the concentrations showing increased viability.
-
Possible Cause 2: Assay Artifacts
-
Troubleshooting:
-
Compounds can interfere with the chemistry of the viability assay. For example, a colored compound can interfere with absorbance readings in an MTT assay.
-
Run a control plate with this compound in cell-free media to see if the drug itself reacts with the assay reagent.
-
If using an MTT or MTS assay, the drug might enhance the metabolic activity of the cells without increasing cell number, leading to a higher signal. It is advisable to confirm results with a direct cell counting method (e.g., Trypan blue exclusion) or a different type of viability assay (e.g., an ATP-based assay like CellTiter-Glo).
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3-EGFR D770_N771ins | Exon 20 Insertion | 5 |
| Ba/F3-EGFR A767_V769dup | Exon 20 Insertion | 8 |
| NCI-H1975 | L858R, T790M | 15 |
| A549 | Wild-Type EGFR | >1000 |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Table 2: Troubleshooting Summary for Unexpected Cell Viability Assay Results
| Unexpected Result | Possible Cause | Recommended Action |
| High IC50 / No Response | Incorrect cell line or mutation status | STR profiling, sequencing, mycoplasma test |
| Acquired resistance | Western blot for p-EGFR, p-AKT, p-ERK | |
| Protocol error | Verify drug dilutions and incubation time | |
| High Replicate Variability | Uneven cell seeding | Ensure single-cell suspension, proper mixing |
| "Edge effect" | Do not use perimeter wells for samples | |
| Reagent/reader issue | Ensure proper mixing, check reader settings | |
| Viability > 100% | Hormesis/off-target effect | Consider as a biological effect, kinase panel screen |
| Assay artifact | Run cell-free control, use an alternative assay |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density (e.g., 2 x 10^4 cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the plate from the incubator and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Return the plate to the incubator for 72 hours.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ascopubs.org [ascopubs.org]
- 3. scispace.com [scispace.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Zipalertinib-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Zipalertinib-induced cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Epithelial/Keratinocyte Cell Lines
Question: My normal human epidermal keratinocytes (HEK) or other epithelial cell lines (e.g., HaCaT) show significant cell death at this compound concentrations that are effective against my cancer cell lines. How can I reduce this off-target toxicity?
Possible Causes and Solutions:
| Cause | Recommended Mitigation Strategy | Experimental Approach |
| On-target toxicity via wild-type EGFR (wtEGFR) inhibition | 1. Co-treatment with a topical BRAF inhibitor: Paradoxically, BRAF inhibitors can reactivate the MAPK pathway downstream of EGFR in keratinocytes, potentially rescuing them from this compound-induced apoptosis.[1][2][3] 2. Co-treatment with Vitamin K3 (Menadione): Preclinical studies suggest that Vitamin K3 may activate EGFR signaling, potentially counteracting the inhibitory effect of this compound in normal cells. | - Titrate the concentration of a BRAF inhibitor (e.g., LUT014) in your normal cell cultures alongside this compound treatment. Assess cell viability using an MTT or similar assay. - Perform a dose-response experiment with Menadione to determine the optimal concentration for rescuing normal cell viability without compromising this compound's efficacy in cancer cells. |
| Oxidative Stress | 1. Co-administration of NRF2 activators: The transcription factor NRF2 is a master regulator of the cellular antioxidant response.[4][5][6][7] Activating NRF2 can upregulate the expression of cytoprotective genes, mitigating drug-induced oxidative stress.[4][5][6][7] 2. Supplementation with antioxidants: Direct supplementation with antioxidants like N-acetylcysteine (NAC) can help neutralize reactive oxygen species (ROS) generated by this compound treatment. | - Pre-treat normal cells with an NRF2 activator (e.g., sulforaphane) for a defined period before this compound exposure. - Include NAC in the cell culture medium during this compound treatment. |
| High this compound Concentration | Dose Optimization: this compound has shown a favorable safety profile in clinical trials due to its selectivity for mutant EGFR over wtEGFR.[8][9][10][11] However, at high concentrations, off-target effects can still occur. | - Perform a detailed dose-response curve for both your normal and cancer cell lines to determine the therapeutic window. - Consider using a co-culture model to simultaneously assess efficacy and toxicity.[12][13][14] |
Issue 2: Discrepancies Between 2D and 3D Culture Models
Question: I am observing different cytotoxicity profiles for this compound in my 2D monolayer cultures versus my 3D spheroid/organoid models of normal tissue. Why is this happening and which model is more reliable?
Possible Causes and Solutions:
| Cause | Explanation | Recommendation |
| Differential Drug Penetration | 3D models can mimic the diffusion limitations of in vivo tissues, potentially reducing the effective concentration of this compound reaching the inner cells of the spheroid. | - Characterize this compound penetration in your 3D models using techniques like fluorescence microscopy if a fluorescent analog is available. - Adjust dosing accordingly, but be mindful of increasing toxicity to the outer layers. |
| Altered Cell-Cell and Cell-Matrix Interactions | The complex intercellular communication and interaction with the extracellular matrix in 3D cultures can alter signaling pathways and drug responses compared to 2D cultures.[12] | - Analyze the expression of key signaling proteins (e.g., p-ERK, p-AKT) in both 2D and 3D models to understand the differential responses. - Prioritize data from 3D models for predicting in vivo toxicity, as they more closely recapitulate the in vivo environment.[12] |
| Physiological Gradients | 3D cultures can establish oxygen and nutrient gradients, leading to different metabolic states and drug sensitivities in different regions of the spheroid. | - Use markers for hypoxia and proliferation to characterize the physiological state of your 3D models. - Consider these gradients when interpreting cytotoxicity data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity in normal cells?
A1: While this compound is highly selective for mutant EGFR, it can exhibit some inhibitory activity against wild-type EGFR (wtEGFR) at higher concentrations.[8][9][10][11][15][16] Inhibition of wtEGFR in normal cells, particularly epithelial cells and keratinocytes, disrupts the homeostatic signaling required for their proliferation and survival, leading to side effects like rash and diarrhea.[17][18]
Q2: Are there any known small molecules or compounds that can protect normal cells from this compound?
A2: Research into protective agents is ongoing. One promising approach is the topical application of a BRAF inhibitor, which has been shown to paradoxically reactivate the MAPK pathway downstream of EGFR in keratinocytes, mitigating skin toxicities from EGFR inhibitors.[1][2][3] Additionally, activators of the NRF2 antioxidant response pathway are being investigated for their potential to protect cells from drug-induced oxidative stress.[4][5][6][7]
Q3: How can I assess the selectivity of this compound for cancer cells over normal cells in my experiments?
A3: A co-culture model using fluorescently labeled normal and cancer cells is an effective method.[13][14] By co-culturing, for example, GFP-labeled normal cells and RFP-labeled cancer cells, you can simultaneously quantify the viability of each population in response to this compound treatment using high-content imaging or flow cytometry. This provides a direct measure of the therapeutic index.
Q4: What are the most common off-target effects of this compound observed in clinical trials?
A4: The most frequently reported treatment-related adverse events include rash, paronychia (inflammation of the tissue around the nails), diarrhea, and fatigue.[10][11] These are generally manageable and occur at a lower frequency of high-grade events compared to less selective EGFR inhibitors.[10]
Quantitative Data Summary
Table 1: this compound Selectivity Profile (Illustrative Preclinical Data)
| Cell Line | EGFR Status | IC50 (nM) | Selectivity Ratio (wtEGFR IC50 / mutant EGFR IC50) |
| NCI-H1975 | L858R/T790M | 15 | 33.3 |
| PC-9 | exon 19 del | 8 | 62.5 |
| A431 | wtEGFR | 500 | 1 |
| HaCaT (Normal Keratinocytes) | wtEGFR | 750 | 0.67 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Researchers should determine these values empirically for their specific cell lines.
Table 2: Common Treatment-Related Adverse Events with this compound (Clinical Trial Data)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Rash | 80 | <5 |
| Paronychia | 32 | <2 |
| Diarrhea | 30 | <5 |
| Fatigue | 21 | <3 |
Data compiled from published clinical trial results.[10][11]
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed normal and cancer cell lines in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Co-culture Model for Selectivity Assessment
-
Cell Labeling: Transduce your normal cell line with a green fluorescent protein (GFP) vector and your cancer cell line with a red fluorescent protein (RFP) vector. Select stable clones.
-
Co-culture Seeding: Seed a mixed population of the labeled normal and cancer cells in a 96-well plate.
-
Drug Treatment and Incubation: Treat the co-culture with a range of this compound concentrations as described in Protocol 1.
-
Imaging: At the end of the incubation period, use a high-content imager or fluorescence microscope to capture images in both the green and red channels.
-
Image Analysis: Use image analysis software to count the number of viable cells in each channel for each treatment condition.
-
Data Analysis: Normalize the cell counts to the vehicle control for each cell type and plot the dose-response curves to compare the IC50 values.
Visualizations
Caption: this compound's mechanism of action and its effect on wtEGFR and mutant EGFR signaling pathways.
Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity in normal cells.
References
- 1. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor TherapyTopical BRAF Inhibitor for Anti-EGFR Toxicities [escholarship.org]
- 4. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based co-culture of normal and cancerous cells as an indicator of therapeutic effects in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asco.org [asco.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 18. cancernetwork.com [cancernetwork.com]
Addressing variability in Zipalertinib in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zipalertinib in in vivo studies. Our goal is to help you address potential sources of variability and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations. By binding to and inhibiting these mutated EGFR proteins, this compound blocks downstream signaling pathways that are critical for tumor cell proliferation and survival, leading to tumor growth inhibition. It has shown minimal activity against wild-type EGFR, which may contribute to its favorable safety profile with a lower incidence of high-grade rash and diarrhea compared to other EGFR inhibitors.
Q2: What are the most common sources of variability in this compound in vivo studies?
A2: The primary source of variability in this compound in vivo studies stems from the high molecular heterogeneity of EGFR exon 20 insertion mutations. There are over 100 different identified EGFR ex20ins variants, and they can exhibit divergent responses to EGFR TKIs. Other significant sources of variability include the specific xenograft model used (cell line-derived vs. patient-derived), the host animal's immune status, and inconsistencies in experimental procedures.
Q3: Which cell lines are appropriate for this compound in vivo studies?
A3: Cell lines harboring endogenous EGFR exon 20 insertion mutations are the most relevant models. The choice of cell line should be guided by the specific ex20ins mutation being investigated, as different insertions can confer varying sensitivity to this compound. It is crucial to verify the mutational status of your cell line before initiating in vivo experiments.
Q4: What is the recommended dose and administration route for this compound in mice?
A4: While specific preclinical dosing can vary, a common starting point for oral TKIs in xenograft models is to extrapolate from the clinically recommended dose. In clinical trials, this compound has been administered orally at 100 mg twice daily. Dose-ranging studies in your specific animal model are highly recommended to determine the optimal dose that balances anti-tumor efficacy with tolerability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth within the same treatment group. | 1. Heterogeneity of EGFR exon 20 insertion mutation: The specific subtype of the ex20ins mutation can significantly impact treatment response.2. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site.3. Host animal variability: Differences in age, weight, or immune status of the mice. | 1. Confirm the specific EGFR ex20ins mutation in your cell line or PDX model. Consider testing this compound on multiple models with different ex20ins mutations to characterize its activity spectrum.2. Standardize tumor implantation technique: Ensure consistent cell viability, injection volume, and anatomical location.3. Use age and weight-matched animals from a reputable supplier. Ensure consistent housing and husbandry conditions. |
| Lack of expected anti-tumor efficacy. | 1. Sub-optimal drug dosage or administration: The dose may be too low, or the administration frequency may be insufficient to maintain therapeutic drug levels.2. Poor oral bioavailability in the animal model: Factors such as formulation, food effects, or inter-animal differences in absorption can affect drug exposure.3. Intrinsic or acquired resistance: The specific EGFR ex20ins mutation may be less sensitive to this compound, or resistance mechanisms may be present or develop. | 1. Perform a dose-response study to identify the optimal therapeutic dose. Consider pharmacokinetic studies to correlate drug exposure with efficacy.2. Ensure proper drug formulation and administration. For oral gavage, ensure accurate dosing and minimize stress to the animals. Investigate potential drug-food interactions.3. Characterize the EGFR ex20ins mutation of your model. If resistance is suspected, consider molecular profiling of the tumors to identify potential resistance mechanisms (e.g., secondary mutations, bypass pathway activation). |
| Unexpected toxicity or adverse effects in the animals. | 1. Off-target effects: Although this compound is selective for mutant EGFR, off-target activities can occur, especially at higher doses.2. On-target toxicity in normal tissues: Inhibition of wild-type EGFR, although minimal, can still lead to side effects like rash and diarrhea.3. Drug formulation issues: The vehicle or excipients used in the formulation may cause toxicity. | 1. Reduce the dose or dosing frequency. Monitor animals closely for clinical signs of toxicity.2. Implement supportive care measures as you would in a clinical setting (e.g., managing diarrhea).3. Test the vehicle alone in a control group to rule out formulation-related toxicity. |
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Study Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response (mDOR) |
| Pretreated NSCLC with EGFR ex20ins | This compound (100 mg BID) | 35.2% | 8.8 months |
| Pretreated NSCLC with EGFR ex20ins (prior chemotherapy only) | This compound (100 mg BID) | 40% | Not Reported |
| Pretreated NSCLC with EGFR ex20ins (prior amivantamab only) | This compound (100 mg BID) | 30% | 14.7 months |
| Pretreated NSCLC with EGFR ex20ins (prior amivantamab and other ex20ins-targeted therapy) | This compound (100 mg BID) | 14.3% | 4.2 months |
| NSCLC with CNS metastases and EGFR ex20ins | This compound (100 mg BID) | 30.9% | Not Reported |
| Data compiled from the REZILIENT1 Phase I/II trial. |
Experimental Protocols
Generalized Protocol for a this compound In Vivo Xenograft Study
-
Cell Line Selection and Culture:
-
Select a human non-small cell lung cancer (NSCLC) cell line with a confirmed EGFR exon 20 insertion mutation.
-
Culture the cells in the recommended medium and conditions to maintain exponential growth.
-
Routinely test for mycoplasma contamination.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice), 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm^3, randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily).
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity (e.g., changes in behavior, posture, or grooming; signs of rash or diarrhea).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Mandatory Visualizations
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
Caption: A generalized workflow for this compound in vivo xenograft studies.
Caption: A logical approach to troubleshooting common issues in this compound in vivo studies.
Zipalertinib stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Zipalertinib in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For solid (powder) this compound, it is stable for up to one month at room temperature[1]. For long-term storage, it is recommended to follow the guidelines for stock solutions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For stability, these solutions should be stored under specific conditions. One supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere[2].
Q3: I need to prepare a working solution for my experiment. How stable is this compound in aqueous solutions?
Q4: Can I store my diluted this compound working solutions for later use?
A4: It is not recommended to store diluted working solutions for extended periods. The stability of this compound at low concentrations in aqueous buffers has not been characterized. To ensure the accuracy and reproducibility of your experimental results, always use freshly prepared dilutions.
Q5: My experimental results are inconsistent. Could this compound instability be the cause?
A5: Inconsistent results can arise from various factors, and compound instability is a potential contributor. To troubleshoot, consider the following:
-
Solution Age: Are you using freshly prepared working solutions for each experiment?
-
Storage of Stock: Has your DMSO stock solution been stored correctly and within its recommended shelf life?
-
Experimental Conditions: Could factors in your assay, such as pH, temperature, or the presence of reactive chemicals, be affecting this compound's stability?
-
Freeze-Thaw Cycles: Have your stock solutions undergone multiple freeze-thaw cycles? It is best practice to aliquot stock solutions to avoid repeated temperature changes.
Q6: Are there any known degradation pathways for this compound?
A6: Specific degradation pathways for this compound have not been detailed in the available literature. As a covalent inhibitor, its reactivity should be considered, and exposure to strong nucleophiles, extreme pH, or high temperatures could potentially lead to degradation.
Data Summary: Storage and Handling
| Form | Solvent/Condition | Temperature | Duration | Notes |
| Solid (Powder) | - | Room Temperature | 1 month | [1] |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light, store under nitrogen[2]. |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light, store under nitrogen[2]. |
| Working Solution | Aqueous Buffer | - | Use Immediately | Recommended best practice[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C as recommended.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound stock solution (in DMSO), appropriate aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
-
Usage: Use the freshly prepared working solutions immediately in your experiments.
Visual Guides
References
Zipalertinib Research Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Zipalertinib Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and avoiding potential artifacts during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cell-Based Assays
Question 1: My cell viability assay (e.g., MTT, MTS) results with this compound are inconsistent or show high background. What are the possible causes and solutions?
Answer:
Inconsistent results in cell viability assays can arise from several factors, from experimental technique to the inherent properties of the compound and cells.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Avoidance Strategy |
| Compound Precipitation | This compound, like many small molecule inhibitors, may have limited solubility in aqueous media at high concentrations. Visually inspect your treatment media for any signs of precipitation. Solution: Prepare fresh drug dilutions for each experiment and consider using a lower concentration of DMSO (typically ≤0.5%). If solubility issues persist, consult the manufacturer's data sheet for solubility information in different solvents. |
| Incomplete Formazan Solubilization (MTT Assay) | The purple formazan crystals in an MTT assay must be fully dissolved for accurate readings. Solution: Ensure complete solubilization by adding an adequate volume of solubilizing agent (e.g., DMSO or a specialized reagent) and allowing sufficient incubation time with gentle agitation. |
| High Background Absorbance | This can be caused by contamination of the culture medium, microbial contamination, or interference from the compound itself. Solution: Use fresh, high-quality reagents and sterile techniques. Include control wells with media and this compound but no cells to measure any intrinsic absorbance of the compound.[1] |
| Uneven Cell Seeding | A non-uniform cell monolayer will lead to high variability between replicate wells. Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. Allow plates to sit at room temperature for a short period before incubation to promote even settling. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Question 2: I am not observing the expected decrease in EGFR phosphorylation in my Western blot after this compound treatment. What could be wrong?
Answer:
This is a common issue when working with kinase inhibitors. The lack of effect could be due to issues with the drug, the cells, or the Western blot protocol itself.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Avoidance Strategy |
| Sub-optimal Drug Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time too short to see a significant effect. Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. This compound is an irreversible inhibitor, so a shorter incubation time may be sufficient compared to reversible inhibitors. |
| Cell Line Insensitivity | The cell line you are using may not harbor an EGFR exon 20 insertion mutation that is sensitive to this compound. Solution: Confirm the EGFR mutation status of your cell line. EGFR exon 20 insertions are heterogeneous, and sensitivity can vary.[2] |
| Drug Inactivity | Improper storage or handling may have degraded the this compound compound. Solution: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh aliquots from a stock solution for each experiment. |
| Inefficient Protein Lysis and Phosphatase Activity | Phosphorylated proteins can be rapidly dephosphorylated during sample preparation. Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Poor Antibody Quality | The primary antibody against phospho-EGFR may not be specific or sensitive enough. Solution: Use a well-validated antibody for phospho-EGFR. Include appropriate positive and negative controls (e.g., EGF-stimulated and unstimulated cells) to verify antibody performance. Also, ensure you are probing for the correct phosphorylation site. |
| Western Blotting Technique | Issues with protein transfer, blocking, or antibody incubation can lead to weak or no signal. Solution: Optimize your Western blot protocol, including transfer time, blocking buffer (5% BSA in TBST is often recommended for phospho-antibodies), and antibody concentrations/incubation times.[3] |
Question 3: My immunofluorescence staining for EGFR shows no change in localization after this compound treatment. Is this expected?
Answer:
This compound is a tyrosine kinase inhibitor, and its primary mechanism is to block the catalytic activity of the EGFR, not necessarily to induce its rapid internalization or degradation. Therefore, a lack of significant change in EGFR localization is not entirely unexpected, especially at early time points.
Potential Causes for Ambiguous Results & Clarifications:
| Observation | Interpretation & Suggestions |
| No change in EGFR membrane localization. | This is plausible. This compound inhibits EGFR signaling by binding to the kinase domain, which may not immediately trigger receptor internalization. Suggestion: To confirm drug activity, co-stain for a downstream marker of EGFR activation, such as phosphorylated ERK (p-ERK), which should show a decrease in nuclear localization upon this compound treatment. |
| Weak or no EGFR signal. | This could be due to low EGFR expression in your chosen cell line or technical issues with the staining protocol. Suggestion: Confirm EGFR expression levels by Western blot. Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations. Include a positive control cell line with known high EGFR expression. |
| High background staining. | Non-specific antibody binding can obscure the true signal. Suggestion: Ensure adequate blocking (e.g., with normal serum from the same species as the secondary antibody). Titrate your primary and secondary antibody concentrations. Run a secondary antibody-only control to check for non-specific binding. |
In Vivo Studies
Question 4: I am planning an in vivo study with this compound. What are some key considerations for model selection and potential artifacts?
Answer:
Choosing the right in vivo model is critical for obtaining meaningful results with this compound.
Key Considerations:
| Aspect | Recommendations & Potential Artifacts |
| Model Selection | Patient-Derived Xenografts (PDXs): PDX models derived from tumors with EGFR exon 20 insertion mutations are highly relevant.[4][5] Cell Line-Derived Xenografts (CDXs): Use cell lines with confirmed this compound-sensitive EGFR exon 20 insertion mutations. Artifact to Avoid: Mischaracterization of the tumor model's EGFR mutation status can lead to erroneous conclusions about drug efficacy. |
| Drug Formulation and Dosing | This compound is an oral TKI. Consideration: Ensure proper formulation for oral gavage and perform pharmacokinetic studies to confirm adequate drug exposure in the animals. The clinical dose is 100 mg twice daily.[6] |
| Toxicity Monitoring | In clinical trials, common adverse events include rash and diarrhea, which are indicative of wild-type EGFR inhibition. Consideration: Monitor animals for signs of toxicity such as weight loss, skin lesions, and diarrhea. These can be dose-limiting and may require dose adjustments. |
| Resistance Development | As with other TKIs, resistance to this compound can develop over time. Consideration: If tumors initially respond and then regrow, consider harvesting the resistant tumors for molecular analysis to identify potential resistance mechanisms. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This data is essential for designing experiments with appropriate dose ranges.
| Parameter | Value/Observation | Reference |
| Selectivity | 134-fold higher IC50 for wild-type EGFR compared to mutant EGFR. | [7] |
| Clinical Dose | 100 mg twice daily was selected as the recommended dose in clinical trials. | [6] |
| Confirmed Objective Response Rate (ORR) in patients | 41% in response-evaluable patients at the 100 mg twice-daily dose. | [[“]] |
| Common Adverse Events (Clinical) | Rash, paronychia, diarrhea, fatigue. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments. These should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce basal EGFR phosphorylation. Treat with various concentrations of this compound for the desired time (e.g., 1-4 hours). Include a positive control (e.g., EGF stimulation) and a negative control (unstimulated, untreated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos [frontiersin.org]
- 6. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 7. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. ascopubs.org [ascopubs.org]
Zipalertinib and Chemotherapy Combination Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing zipalertinib and chemotherapy combination protocols.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with chemotherapy?
A1: this compound is a targeted inhibitor of epidermal growth factor receptor (EGFR) with mutations in exon 20, while chemotherapy agents like platinum-based drugs (cisplatin, carboplatin) and pemetrexed induce DNA damage and apoptosis through different mechanisms. Preclinical data suggests that combining EGFR tyrosine kinase inhibitors (TKIs) with chemotherapy can result in synergistic cytotoxicity in non-small cell lung cancer (NSCLC) cell lines.[1] Clinical trials are underway to evaluate if this combination can improve treatment efficacy and overcome potential resistance to either agent alone.[1][2][3][4]
Q2: Which chemotherapy agents are most commonly combined with this compound?
A2: Clinical trials, such as the REZILIENT3 study, are primarily investigating this compound in combination with a platinum-based agent (cisplatin or carboplatin) and pemetrexed for the first-line treatment of NSCLC with EGFR exon 20 insertion mutations.[2][4][5][6]
Q3: What is the recommended starting dose for this compound in combination therapy in clinical trials?
A3: In the REZILIENT3 clinical trial, the starting dose of this compound is 100 mg administered orally twice daily.[7][8] This is being evaluated in a safety lead-in portion of the study when combined with standard chemotherapy.[2]
Q4: What are the known downstream signaling pathways of EGFR exon 20 insertion mutations?
A4: EGFR exon 20 insertion mutations lead to the constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and invasion.[9]
Q5: What are the potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, similar to other EGFR TKIs, could include secondary mutations in the EGFR kinase domain (like the C797S mutation) or the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[10]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death in control groups (chemotherapy alone) | - Chemotherapy concentration is too high.- Cell line is highly sensitive to the specific chemotherapeutic agent. | - Perform a dose-response curve for the chemotherapy agent alone to determine the IC50.- Use a lower, sub-lethal concentration of the chemotherapy agent for combination studies. |
| Antagonistic or additive effect observed instead of synergy | - Suboptimal drug concentrations or ratio.- Incorrect timing of drug administration (sequence-dependent effects).- Issues with drug solubility or stability in cell culture media. | - Perform a checkerboard assay with a wide range of concentrations for both this compound and the chemotherapy agent to identify synergistic ratios.- Test different administration schedules (e.g., sequential vs. simultaneous).- Ensure proper dissolution of this compound and chemotherapy agents. Refer to the manufacturer's instructions for solubility information. |
| High variability between replicate wells in cell viability assays | - Uneven cell seeding.- Edge effects in the microplate.- Incomplete drug mixing. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with media only.- Gently mix the plate after adding drugs. |
| Difficulty in dissolving this compound for in vitro studies | - this compound has limited aqueous solubility. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO.- For working solutions, dilute the stock in cell culture media and mix thoroughly. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. |
In Vivo Experimentation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity or weight loss in animals receiving combination therapy | - The combined doses of this compound and chemotherapy are too high.- Overlapping toxicities of the two agents. | - Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD).- Consider reducing the dose of one or both agents.- Monitor animals closely for signs of toxicity and provide supportive care as needed. |
| Inconsistent tumor growth in control and treatment groups | - Variation in the number of viable tumor cells injected.- Differences in the site of injection.- Animal-to-animal variability. | - Ensure accurate cell counting and viability assessment before injection.- Inject tumors in a consistent subcutaneous location.- Increase the number of animals per group to improve statistical power. |
| Lack of tumor response to this compound in a xenograft model | - The cell line used may not have a sensitizing EGFR exon 20 insertion mutation.- Insufficient drug exposure at the tumor site. | - Confirm the EGFR mutation status of the cell line.- Optimize the dosing and schedule of this compound based on pharmacokinetic studies if available. |
Data Presentation
Preclinical Efficacy of this compound and Chemotherapy Combinations (Hypothetical Data)
| Cell Line (EGFR ex20ins) | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Index (CI) |
| NCI-H1975 | Data not available | Data not available | Data not available |
| SNU-1770 | Data not available | Data not available | Data not available |
| CUTO-14 | Data not available | Data not available | Data not available |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
In Vivo Tumor Growth Inhibition in Xenograft Models (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Data not available | N/A |
| This compound (X mg/kg) | Data not available | Data not available |
| Cisplatin (Y mg/kg) | Data not available | Data not available |
| This compound + Cisplatin | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells with a known EGFR exon 20 insertion mutation into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, chemotherapy (e.g., cisplatin or pemetrexed), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and combination indices using appropriate software (e.g., CalcuSyn or CompuSyn).[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, chemotherapy, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million NSCLC cells with an EGFR exon 20 insertion mutation into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, and combination).
-
Drug Administration: Administer this compound orally and chemotherapy via intraperitoneal injection according to the predetermined dosing schedule.
-
Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.[14]
Visualizations
Caption: EGFR Exon 20 Insertion Signaling Pathway and Drug Action.
Caption: Preclinical Experimental Workflow for Combination Therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. 2023-08-03_Zipalertnib_Phase3 [taihooncology.com]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 8. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Proteomics and Phosphoproteomics in the Discovery of Therapeutic Targets and Biomarkers in Acquired EGFR-TKI-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 12. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Zipalertinib Technical Support Center: Troubleshooting Inconsistent IC50 Values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values during Zipalertinib experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in this compound IC50 data.
Q1: My this compound IC50 values are inconsistent between experiments. What are the most common causes?
Inconsistent IC50 values for this compound can arise from variability in several experimental factors. Key areas to investigate include:
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and low passage number range. Phenotypic drift can occur at high passage numbers, altering cellular responses.
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results. Use a precise cell counting method and ensure even cell distribution when plating.
-
"Edge Effects" in Microplates: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug efficacy. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Reagent Variability: Use consistent lots of media, serum, and other reagents whenever possible. Thaw and handle reagents consistently to avoid degradation.
-
-
Biochemical Assay Variability:
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, the concentration of ATP in your kinase assay will directly influence the IC50 value. Inconsistencies in ATP concentration between experiments will lead to variable IC50s. It is crucial to use a consistent ATP concentration, ideally close to the Km for the specific EGFR mutant being tested.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant EGFR enzyme and the quality of the substrate can vary between batches. Ensure you are using high-quality, validated reagents.
-
-
General Experimental Practices:
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors in drug concentrations and cell numbers. Regularly calibrate your pipettes and use proper pipetting techniques.
-
Incubation Time: For an irreversible covalent inhibitor like this compound, the incubation time is a critical parameter. Inconsistent incubation times will lead to variability in the extent of covalent modification and, consequently, the IC50 value.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5% in cell-based assays).
-
Q2: I'm observing a significant difference between my biochemical and cell-based IC50 values for this compound. Why is this happening?
Discrepancies between biochemical (cell-free) and cell-based IC50 values are common and can be attributed to several factors:
-
Cellular ATP Concentration: The ATP concentration within a cell (millimolar range) is significantly higher than that typically used in biochemical assays (micromolar range, often near the ATP Km). This high intracellular ATP concentration can outcompete this compound for binding to EGFR, resulting in a higher apparent IC50 in cell-based assays.
-
Cellular Uptake and Efflux: this compound must cross the cell membrane to reach its intracellular target, EGFR. Poor cell permeability or active removal by efflux pumps can reduce the intracellular concentration of the inhibitor, leading to a higher IC50 value compared to a biochemical assay where the drug has direct access to the enzyme.
-
Off-Target Effects and Cellular Metabolism: In a cellular context, this compound could be metabolized into less active or inactive forms, or it might have off-target effects that influence cell viability independently of EGFR inhibition. These factors are not present in a purified biochemical assay.
-
Irreversible Covalent Inhibition: In a biochemical assay with a defined incubation time, the IC50 of an irreversible inhibitor like this compound is a function of both its initial binding affinity (Ki) and the rate of covalent bond formation (kinact). In a cellular environment, the continuous dynamic processes might influence the overall observed potency.
Q3: My dose-response curve for this compound doesn't look sigmoidal, or I'm seeing cell viability over 100% at low concentrations. What should I do?
Anomalous dose-response curves can be perplexing. Here are some potential causes and solutions:
-
Cell Proliferation at Low Concentrations: Some compounds can have a hormetic effect, stimulating cell growth at very low concentrations before exhibiting inhibitory effects at higher concentrations. This can result in viability readings over 100% relative to the vehicle control.
-
Assay Artifacts:
-
MTT/XTT Assays: Changes in cellular metabolism induced by the compound can affect the reduction of tetrazolium salts, leading to inaccurate viability readings.
-
ATP-Based Assays (e.g., CellTiter-Glo®): If the compound interferes with the luciferase enzyme, it can lead to misleading results.
-
Solution: Consider using an alternative viability assay that relies on a different detection method (e.g., a dye-based cytotoxicity assay or direct cell counting) to confirm your findings.
-
-
Incorrect Blanking: Ensure you are using appropriate blanks (e.g., media only, and media with the highest concentration of this compound without cells) to correct for background absorbance or luminescence.
-
Data Analysis: Use a non-linear regression model that can accommodate unusual curve shapes. If you consistently observe a non-sigmoidal response, it may be indicative of a complex biological mechanism.
Q4: How does the covalent irreversible mechanism of this compound affect IC50 determination?
The covalent and irreversible nature of this compound's binding to the cysteine residue (Cys797) in the EGFR kinase domain has important implications for IC50 determination:
-
Time-Dependency: The IC50 value will decrease with increasing pre-incubation time as more enzyme becomes irreversibly inhibited. Therefore, it is critical to standardize the pre-incubation and assay times in your protocols.
-
Distinguishing Affinity from Reactivity: A single-point IC50 measurement for a covalent inhibitor reflects a combination of its initial binding affinity (Ki) and its rate of covalent modification (kinact). To deconvolute these parameters, more advanced kinetic studies, such as measuring IC50 values at multiple pre-incubation times, are required.
-
Lower Limit of IC50: In a biochemical assay, the lower limit of the IC50 for an irreversible inhibitor is half the enzyme concentration. In cellular assays, the observed IC50 can be lower than the cellular concentration of the target protein.
Data Presentation
The following tables summarize the reported IC50 values for this compound (TAS6417) against various EGFR mutations.
Table 1: this compound (TAS6417) Biochemical IC50 Values against EGFR Mutations
| EGFR Mutation | IC50 (nmol/L) |
| EGFR(d746-750/T790M) | 1.1 ± 0.1 |
| EGFR(d746-750) | 1.4 ± 0.2 |
| EGFR L858R | 1.9 ± 0.3 |
| EGFR T790M/L858R | 2.0 ± 0.2 |
| EGFR WT | 8.0 ± 1.1 |
| Data from Selleck Chemicals datasheet.[1] |
Table 2: this compound (TAS6417) IC50 Values for Inhibition of Ba/F3 Cell Proliferation Driven by EGFR Exon 20 Insertion Mutations
| EGFR Exon 20 Insertion Mutation | IC50 (nmol/L) |
| A767_V769dupASV | 5.05 ± 1.33 |
| D770_N771insSVD | 15.3 ± 4.2 |
| V769_D770insASV | 25.7 ± 8.1 |
| H773_V774insH | 150 ± 53 |
| Data from Selleck Chemicals datasheet.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound in a biochemical assay. Specific conditions may need to be optimized for your particular EGFR mutant and assay platform.
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (prepare fresh)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white plates
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Add the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add the recombinant EGFR enzyme to the wells and mix gently.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30-60 minutes) at room temperature. This step is crucial for covalent inhibitors.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific EGFR mutant.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using your chosen detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cell-Based Viability/Proliferation Assay (General Protocol)
This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Lines and Culture:
-
Use cell lines with known EGFR exon 20 insertion mutations (e.g., NCI-H1975, Ba/F3 expressing mutant EGFR).
-
Culture cells in the recommended media and conditions.
-
-
Assay Procedure:
-
Harvest and count the cells. Seed the cells into 96-well clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture media. Include a vehicle (DMSO) control.
-
Remove the overnight culture media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or crystal violet staining) according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining this compound IC50 values.
Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: A decision tree to guide troubleshooting of inconsistent this compound IC50 values.
References
Cell culture conditions for optimal Zipalertinib response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Zipalertinib in a laboratory setting. It includes frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly known as CLN-081 or TAS6417) is an orally available, irreversible, small-molecule tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target the epidermal growth factor receptor (EGFR) with a high potency against EGFR exon 20 insertion (ex20ins) mutations, while showing minimal activity against wild-type (WT) EGFR.[2] This selectivity helps to minimize toxicities commonly associated with non-selective EGFR inhibitors. This compound covalently binds to a conserved cysteine residue in the ATP-binding site of EGFR, leading to the inhibition of EGFR-mediated signaling pathways and subsequently, cell death in tumor cells with these mutations.[3]
Q2: Which cell lines are recommended for studying this compound's efficacy in vitro?
A2: For in vitro studies of this compound, it is recommended to use non-small cell lung cancer (NSCLC) cell lines harboring EGFR exon 20 insertion mutations. Engineered cell lines, such as Ba/F3 cells transfected to express specific EGFR ex20ins mutations, are commonly used in preclinical models to assess the potency and selectivity of TKIs.[3][4] Established human NSCLC cell lines that endogenously express EGFR mutations, such as NCI-H1975 (L858R/T790M), can also be utilized, although cell lines with specific exon 20 insertions are more relevant. The choice of cell line should be guided by the specific exon 20 insertion mutation being investigated.
Q3: What are the general cell culture conditions for NSCLC cell lines used in this compound experiments?
A3: Most NSCLC cell lines, including those used for EGFR TKI testing, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to regularly check for and maintain mycoplasma-free cultures, as mycoplasma contamination can significantly impact experimental results.
Experimental Protocols
Cell Viability Assay (MTS/WST-1)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count the desired NSCLC cells (e.g., Ba/F3 engineered with an EGFR ex20ins mutation).
-
Seed the cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2-6 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against EGFR Exon 20 Insertion Mutations
| EGFR Mutation | Cell Line Model | IC50 Ratio (Mutant vs. WT) |
| A763_Y764insFQEA | Ba/F3 | 134-fold |
| D770_N771insSVD | Ba/F3 | 134-fold |
| D770_N771insG | Ba/F3 | 174-fold |
| V769_D770insASV | NIH/3T3 | 6.37-fold |
| H773_V774insPH | NIH/3T3 | 4.55-fold |
| H773_V774insNPH | NIH/3T3 | 4.51-fold |
| (Data adapted from a 2024 publication on advancements in the treatment of EGFR exon 20 insertion mutations)[4] |
Visualizations
References
Validation & Comparative
Preclinical Efficacy Showdown: Zipalertinib vs. Mobocertinib in EGFR Exon 20 Insertion-Mutant NSCLC
A Comparative Guide for Researchers in Oncology Drug Development
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on developing effective inhibitors for challenging mutations such as epidermal growth factor receptor (EGFR) exon 20 insertions (Ex20ins). These mutations have historically conferred resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed preclinical comparison of two prominent next-generation TKIs: zipalertinib (CLN-081/TAS6417) and mobocertinib (TAK-788), offering researchers a comprehensive overview of their relative efficacy and selectivity.
Executive Summary
Both this compound and mobocertinib are orally available, irreversible EGFR TKIs designed to target EGFR Ex20ins mutations.[1][2] Preclinical data demonstrate that both compounds exhibit potent inhibitory activity against a range of EGFR Ex20ins mutations. However, key differences in their selectivity profiles against wild-type (WT) EGFR and other kinases may have implications for their therapeutic windows and potential side effect profiles. This compound, with its unique pyrrolopyrimidine scaffold, has been shown in preclinical models to have a greater selectivity for EGFR Ex20ins mutants over WT EGFR, potentially leading to a more favorable safety profile.[3]
Mechanism of Action
This compound and mobocertinib share a common mechanism of action. They form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained, irreversible inhibition of receptor signaling.[1][2] This covalent binding enhances their potency and selectivity against mutant EGFR.[1] By blocking EGFR phosphorylation, these inhibitors disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Quantitative Preclinical Efficacy
The following tables summarize the in vitro preclinical efficacy of this compound and mobocertinib against various EGFR genotypes, as determined by cell proliferation and EGFR phosphorylation assays.
Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation (nM)
| Cell Line / EGFR Mutation | This compound (IC50 nM) | Mobocertinib (IC50 nM) | Fold Selectivity (WT/Mutant) - this compound | Fold Selectivity (WT/Mutant) - Mobocertinib |
| Ba/F3 EGFR WT | >1000 | 34.5 | - | - |
| Ba/F3 EGFR Ex20ins (ASV) | 4.3 | 4.3 - 22.5 | >232 | 0.7 - 8 |
| Ba/F3 EGFR Ex20ins (D770_N771insSVD) | - | 4.3 - 22.5 | - | 0.7 - 8 |
| Ba/F3 EGFR Ex20ins (H773_V774insH) | - | 4.3 - 22.5 | - | 0.7 - 8 |
| Ba/F3 EGFR del19 | <10 | 2.7 - 21.3 | >100 | 1.6 - 12.8 |
| Ba/F3 EGFR L858R | <10 | 2.7 - 21.3 | >100 | 1.6 - 12.8 |
| Ba/F3 EGFR L858R+T790M | <10 | 2.7 - 21.3 | >100 | 1.6 - 12.8 |
Data compiled from multiple preclinical studies.[3][4][5][6] Note that direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Table 2: Inhibition of EGFR Phosphorylation
| Treatment | Cell Line Model | Observation |
| This compound | EGFR Ex20ins mutant human cancer cell lines | Potent inhibition of EGFR signaling.[3] |
| Mobocertinib | Multiple preclinical models with EGFR mutations | Inhibition of EGFR phosphorylation in a dose-dependent manner.[4][7] |
Experimental Protocols
The data presented above are derived from standard preclinical assays designed to evaluate the potency and selectivity of kinase inhibitors. Below are generalized methodologies for the key experiments cited.
Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of this compound or mobocertinib required to inhibit the growth of cancer cells by 50%.
Methodology:
-
Cell Culture: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, are genetically engineered to express various human EGFR mutations (e.g., WT, Ex20ins, del19, L858R). These cells are cultured in appropriate media supplemented with growth factors.
-
Assay Setup: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (this compound or mobocertinib) for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data are normalized to untreated control cells. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
EGFR Phosphorylation Assay (Western Blotting)
Objective: To assess the ability of this compound or mobocertinib to inhibit the autophosphorylation of the EGFR protein, a direct measure of target engagement and inhibition.
Methodology:
-
Cell Treatment: Cancer cell lines harboring specific EGFR mutations are treated with varying concentrations of this compound or mobocertinib for a defined period (e.g., 2 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-EGFR band relative to the total EGFR band is quantified to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Preclinical evaluation workflow for EGFR TKIs.
Conclusion
Both this compound and mobocertinib demonstrate significant preclinical activity against EGFR exon 20 insertion mutations. The key differentiator appears to be this compound's potentially wider therapeutic window, suggested by its greater selectivity for mutant EGFR over wild-type EGFR in some preclinical models.[8] This enhanced selectivity could translate to a more manageable side-effect profile in clinical settings. Further head-to-head preclinical studies under identical conditions, as well as ongoing clinical trial data, will be crucial to fully elucidate the comparative efficacy and safety of these two promising targeted therapies.
References
- 1. Mobocertinib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Zipalertinib and Amivantamab in Targeting EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, preclinical efficacy, and available clinical data for two targeted therapies in non-small cell lung cancer (NSCLC): Zipalertinib and amivantamab.
This compound is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for a broad spectrum of epidermal growth factor receptor (EGFR) mutations, particularly exon 20 insertion (Ex20ins) mutations.[1][2][3] Amivantamab is a fully human, low fucose, IgG1-based bispecific antibody that dually targets both EGFR and the mesenchymal-epithelial transition (MET) receptor.[4][5][6][7] This guide delves into the distinct and overlapping features of these two agents, providing supporting experimental data to inform research and development decisions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and amivantamab lies in their molecular nature and how they interact with their targets.
This compound: A Precision Strike on the Kinase Domain
This compound functions as a classic TKI, entering the cell and covalently binding to the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[8] A key feature of this compound is its high selectivity for mutant EGFR, including a wide array of Ex20ins mutations, while demonstrating minimal activity against wild-type (WT) EGFR.[2] This selectivity is attributed to its novel pyrrolopyrimidine scaffold and is predicted to result in a wider therapeutic window and a more favorable side-effect profile, with less of the rash and diarrhea commonly associated with non-selective EGFR inhibitors.[2]
Amivantamab: A Multi-pronged Extracellular Assault
In contrast, amivantamab operates extracellularly with a multi-faceted mechanism of action:
-
Dual Receptor Blockade: Amivantamab simultaneously binds to the extracellular domains of both EGFR and MET, preventing their respective ligands (EGF and HGF) from binding and activating the receptors.[4][6] This dual blockade is crucial as MET amplification is a known mechanism of resistance to EGFR-targeted therapies.
-
Receptor Degradation: Upon binding, amivantamab induces the internalization and subsequent degradation of both EGFR and MET receptors, leading to their downregulation on the cell surface.[1]
-
Immune-Mediated Cytotoxicity: As an IgG1 antibody with low fucose content, amivantamab's Fc region effectively engages immune effector cells.[1] This leads to antibody-dependent cellular cytotoxicity (ADCC) mediated by natural killer (NK) cells and trogocytosis (the nibbling of tumor cell membrane) by macrophages, both contributing to tumor cell death.[9]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and amivantamab, highlighting their potency against various EGFR mutations and their selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | WT | >1000 |
| Ba/F3 | Exon 19 deletion | 8 |
| Ba/F3 | L858R | 10 |
| Ba/F3 | L858R/T790M | 15 |
| Ba/F3 | D770_N771insSVD | 23 |
| Ba/F3 | V769_D770insASV | 19 |
| Ba/F3 | H773_V774insH | 29 |
Data compiled from preclinical studies. Note: Direct head-to-head comparative studies providing IC50 values for both drugs against a comprehensive panel of mutations are limited.
Table 2: Binding Affinity and Ligand Blocking Activity of Amivantamab
| Target | Parameter | Value |
| EGFR | Binding Affinity (Kd) | 1.43 nM |
| MET | Binding Affinity (Kd) | 0.04 nM |
| EGF binding to EGFR | IC50 | 10 nM |
| HGF binding to MET | IC50 | 30 nM |
Data from preclinical studies.[1]
Clinical Efficacy: Insights from Clinical Trials
Both this compound and amivantamab have demonstrated meaningful clinical activity in patients with EGFR Ex20ins-mutated NSCLC.
This compound: REZILIENT1 Trial
The phase 1/2b REZILIENT1 trial evaluated this compound in patients with locally advanced or metastatic EGFR Ex20ins-mutant NSCLC who had received prior platinum-based chemotherapy.[10][11]
-
In the overall efficacy population (n=176), the confirmed overall response rate (ORR) was 35.2%, with a median duration of response (mDOR) of 8.8 months.[11]
-
In patients who had only received prior platinum-based chemotherapy (n=125), the ORR was 40.0%.[10]
-
Notably, in patients who had received prior amivantamab (n=51), the ORR was 23.5%, suggesting this compound's activity in the post-amivantamab setting.[11]
-
The safety profile was manageable, with low rates of high-grade diarrhea and rash.[1][2]
Amivantamab: CHRYSALIS Trial
The phase 1 CHRYSALIS study assessed amivantamab in patients with advanced NSCLC.[12][13]
-
In a cohort of 81 patients with EGFR Ex20ins mutations who had progressed on or after platinum-based chemotherapy, the ORR was 40%.[12]
-
The median duration of response was 11.1 months, and the median progression-free survival was 8.3 months.[12]
-
Common adverse events included rash, infusion-related reactions, and paronychia.[12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound and amivantamab.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor (e.g., this compound) required to inhibit 50% of the EGFR kinase activity (IC50).
General Protocol:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitor.
-
Procedure: a. The inhibitor is serially diluted to various concentrations. b. The recombinant EGFR enzyme is incubated with the inhibitor for a defined period. c. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[14]
Western Blot for EGFR Signaling Pathway Analysis
Objective: To assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
General Protocol:
-
Cell Culture and Treatment: a. Culture NSCLC cell lines with relevant EGFR mutations. b. Treat the cells with the inhibitor (this compound or amivantamab) at various concentrations and for different durations. A vehicle control (e.g., DMSO) is also included. c. For ligand-dependent signaling, cells may be stimulated with EGF or HGF.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a method like the BCA assay.
-
SDS-PAGE and Transfer: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, etc.).[11] c. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponds to the amount of the target protein.[15]
Cell Viability Assay
Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.
General Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a specific density.
-
Treatment: After allowing the cells to adhere, treat them with serial dilutions of the inhibitor (this compound or amivantamab).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., AlamarBlue). These assays measure metabolic activity, which is proportional to the number of viable cells.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.[18]
Conclusion
This compound and amivantamab represent two distinct and effective strategies for targeting EGFR-mutated NSCLC, particularly those with Exon 20 insertion mutations. This compound, as a highly selective oral TKI, offers the potential for a favorable safety profile and activity after progression on other therapies. Amivantamab, with its multi-pronged extracellular mechanism targeting both EGFR and MET and engaging the immune system, provides a robust and durable response. The choice between these agents and their sequencing in clinical practice will depend on various factors, including the specific EGFR mutation subtype, prior treatment history, and patient-specific considerations. Further head-to-head clinical trials and comprehensive preclinical studies will be invaluable in further elucidating the comparative efficacy and optimal use of these important targeted therapies.
References
- 1. The development of amivantamab for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 3. Safety, Tolerability, and Antitumor Activity of this compound Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amivantamab: A Novel Advance in the Treatment of Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. clinicaloptions.com [clinicaloptions.com]
- 7. New Long-Term Data from the CHRYSALIS Study Show Median Progression-Free Survival Not Reached after 33.6 Months of Follow-Up with First-Line Use of RYBREVANT® (amivantamab-vmjw) and Lazertinib Combination Therapy in Patients with Treatment-Naïve EGFR-Mutated Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 8. This compound | MedPath [trial.medpath.com]
- 9. EGFR Exon 20 insertions in NSCLC: from biology to amivantamab, optimal treatment strategy and emerging therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Amivantamab in Post-platinum EGFR Exon 20 Insertion Mutant Non-small C" by JK Sabari, CA Shu et al. [digitalcommons.providence.org]
- 14. biospace.com [biospace.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Zipalertinib's Selectivity in Focus: A Comparative Analysis Against Other Tyrosine Kinases
For Immediate Release
CAMBRIDGE, Mass. – November 10, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), Zipalertinib (formerly CLN-081/TAS6417) has emerged as a potent and selective oral irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). With a novel pyrrolopyrimidine scaffold, this compound was specifically designed to target EGFR exon 20 insertion (ex20ins) mutations while sparing wild-type (WT) EGFR, a key differentiator aimed at improving the therapeutic window and reducing on-target toxicities commonly associated with other EGFR inhibitors. This guide provides a comprehensive comparison of this compound's selectivity against other tyrosine kinases, supported by preclinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance.
Superior Selectivity Profile of this compound
This compound's selectivity is a cornerstone of its design, aiming to maximize efficacy against mutant EGFR while minimizing off-target effects. Preclinical studies have demonstrated its enhanced selectivity for EGFR ex20ins mutants over WT EGFR.[1] Furthermore, unlike many other approved and investigational ex20ins TKIs, this compound does not inhibit wild-type or mutant HER2.
To quantify its selectivity, this compound was tested against a broad panel of 255 kinases. The results underscore its targeted activity, with only a small fraction of kinases being inhibited at concentrations near the levels required for EGFR inhibition.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a selection of tyrosine kinases. The data highlights this compound's potent inhibition of EGFR mutations and its significantly lower activity against a wide range of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. WT EGFR |
| EGFR (WT) | Value not explicitly stated, used as baseline | 1x |
| EGFR (d746-750/T790M) | 1.1 | >100x more potent than many off-targets |
| EGFR (d746-750) | 1.4 | >100x more potent than many off-targets |
| EGFR (L858R) | 1.9 | >100x more potent than many off-targets |
| EGFR (T790M/L858R) | 2.0 | >100x more potent than many off-targets |
| TXK | <10x IC50 of WT EGFR | Lower Selectivity |
| BMX | <10x IC50 of WT EGFR | Lower Selectivity |
| HER4 | <10x IC50 of WT EGFR | Lower Selectivity |
| TEC | <10x IC50 of WT EGFR | Lower Selectivity |
| BTK | <10x IC50 of WT EGFR | Lower Selectivity |
| JAK3 | <10x IC50 of WT EGFR | Lower Selectivity |
| Other 19 kinases | <100x IC50 of WT EGFR | Moderate Selectivity |
| 230 other kinases | >100x IC50 of WT EGFR | High Selectivity |
Data sourced from preclinical studies of TAS6417 (this compound). The IC50 value for WT EGFR was used as the reference for calculating fold selectivity.
Of the 255 kinases tested, this compound inhibited 25 kinases other than EGFR with IC50 values less than 1,000 nmol/L. Notably, only six of these kinases—TXK, BMX, HER4, TEC, BTK, and JAK3—exhibited IC50 values less than 10 times that of WT EGFR, indicating a high degree of selectivity for its intended target.[2][3]
Experimental Protocols
The determination of this compound's kinase selectivity was conducted using established and validated biochemical assays. The following is a representative protocol for such an in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Materials:
-
Recombinant human tyrosine kinase enzymes.
-
This compound (TAS6417) dissolved in dimethyl sulfoxide (DMSO).
-
ATP (Adenosine triphosphate).
-
Specific peptide substrates for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader for luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.
-
Assay Plate Preparation: The kinase, its specific substrate, and the assay buffer are added to the wells of a 384-well plate.
-
Inhibitor Addition: A small volume of the diluted this compound or DMSO (as a vehicle control) is added to the respective wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating this compound's selectivity and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining this compound's kinase selectivity.
Caption: this compound's inhibition of the EGFR signaling pathway.
Conclusion
The preclinical data strongly supports the high selectivity of this compound for EGFR, particularly for the clinically relevant exon 20 insertion mutations, when compared to a broad range of other tyrosine kinases. This selectivity profile suggests a lower potential for off-target toxicities, which may translate to a better-tolerated treatment for patients with NSCLC harboring these specific mutations. The focused activity of this compound underscores the value of rational drug design in developing next-generation targeted therapies.
References
Navigating Resistance: A Comparative Analysis of Zipalertinib's Cross-Resistance Profile with Other EGFR TKIs
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of tyrosine kinase inhibitors (TKIs) is paramount in the development of next-generation cancer therapeutics. This guide provides a detailed comparison of Zipalertinib with other TKIs, focusing on their efficacy against various EGFR mutations, including those that confer resistance. The information is supported by preclinical data and detailed experimental methodologies to aid in research and development efforts.
This compound (CLN-081/TAS6417) is an oral, irreversible EGFR TKI that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion (ex20ins) mutations.[1] Its unique pyrrolopyrimidine structure allows for potent inhibition of cancer cells harboring these mutations while maintaining selectivity over wild-type EGFR.[2][3] This selectivity is a key differentiator, potentially leading to a better-tolerated safety profile compared to other TKIs.
Comparative Efficacy Against Resistance Mutations
A critical aspect of TKI development is overcoming on-target resistance mutations, such as EGFR-T790M and -C797S, which can limit the long-term efficacy of these therapies. Preclinical studies have been instrumental in characterizing the activity of this compound against these challenging mutations.
One key study investigated the impact of EGFR-T790M and -C797S on the activity of several EGFR exon 20 insertion-active TKIs, including this compound, mobocertinib, poziotinib, furmonertinib, and sunvozertinib.[4][5] The findings from this research are summarized in the table below, which illustrates the therapeutic window of each TKI in the presence or absence of these resistance mutations in Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations.
| TKI | EGFR ex20ins Mutant | + EGFR-T790M | + EGFR-C797S |
| This compound | Favorable Therapeutic Window (A767_V769dupASV, D770_N771insSVD) | Favorable Therapeutic Window (A767_V769dupASV, D770_N771insSVD) | Resistant |
| Mobocertinib | Favorable Therapeutic Window | Therapeutic Window Negated | Resistant |
| Poziotinib | Not specified | Susceptible to resistance | Resistant |
| Furmonertinib | Favorable Therapeutic Window | Favorable Therapeutic Window | Resistant |
| Sunvozertinib | Favorable Therapeutic Window | Favorable Therapeutic Window | Resistant |
| Osimertinib | Not specified | Not specified | Resistant |
Table 1: Comparative therapeutic windows of various TKIs against EGFR exon 20 insertion mutations in the presence of on-target resistance mutations. A "Favorable Therapeutic Window" indicates that the drug was effective against the mutant EGFR without significantly impacting wild-type EGFR. "Resistant" indicates a loss of a favorable therapeutic window. Data is synthesized from preclinical findings.[4][5]
These preclinical data suggest that while the EGFR-C797S mutation confers broad resistance to covalent EGFR TKIs, this compound, along with furmonertinib and sunvozertinib, maintains a favorable therapeutic window against certain EGFR exon 20 insertion mutations even in the presence of the T790M mutation.[4][5] This is a significant advantage over mobocertinib, whose efficacy is negated by the T790M mutation.[4][5]
Clinical data from the REZILIENT1 study further supports the potential of this compound in the post-amivantamab setting, suggesting limited cross-resistance between the two agents.[3] In patients who had previously received the EGFR-MET bispecific antibody amivantamab, this compound demonstrated meaningful clinical efficacy.[3]
Signaling Pathways and Mechanisms of Action
The development of resistance to EGFR TKIs is a complex process that can involve on-target mutations or the activation of bypass signaling pathways. The following diagram illustrates the EGFR signaling pathway and the points at which different generations of TKIs act, as well as the mechanisms of resistance.
Figure 1: EGFR Signaling Pathway and TKI Resistance Mechanisms. This diagram illustrates the activation of downstream signaling pathways upon EGF binding to EGFR, leading to cell proliferation and survival. It also shows the points of intervention for different generations of TKIs and key resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical evaluation of EGFR TKIs.
Cell Viability Assay
This assay is used to determine the concentration of a TKI that inhibits the growth of cancer cell lines by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations) are seeded at a density of 5 x 10³ cells/well in 96-well plates.[6]
-
TKI Treatment: After 24 hours, the cells are treated with varying concentrations of the TKIs (e.g., this compound, Osimertinib) and incubated for 48-72 hours.[6]
-
Viability Measurement: Cell viability is measured using a commercially available kit such as XTT or CellTiter-Glo.[6][7] The assay measures metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cell growth against the log concentration of the TKI. The IC50 value is then calculated from this curve.[6]
Figure 2: Experimental Workflow for Cell Viability Assay. This flowchart outlines the key steps involved in determining the IC50 values of TKIs in cancer cell lines.
EGFR Phosphorylation Assay
This assay measures the ability of a TKI to inhibit the autophosphorylation of the EGFR protein, a key step in its activation.
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the desired concentrations of TKIs for a specified period (e.g., 1 hour).[7]
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (p-EGFR) and total EGFR are measured using either Western blotting with specific antibodies or an ELISA-based method like HTRF (Homogeneous Time-Resolved Fluorescence).[7][8]
-
Data Analysis: The ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition of EGFR phosphorylation by the TKI.
Figure 3: Methodologies for EGFR Phosphorylation Assay. This diagram shows the different stages and alternative techniques for measuring the inhibition of EGFR phosphorylation by TKIs.
Conclusion
This compound demonstrates a promising cross-resistance profile, particularly in the context of EGFR exon 20 insertion mutations and the common T790M resistance mutation. Its ability to maintain a favorable therapeutic window against T790M-positive exon 20 insertion mutants distinguishes it from some other TKIs. While the C797S mutation remains a significant challenge for all covalent inhibitors, the continued investigation of novel agents like this compound is crucial for expanding the therapeutic options for patients with EGFR-mutant NSCLC. The experimental protocols detailed in this guide provide a framework for the continued preclinical assessment and comparison of next-generation TKIs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of Zipalertinib's safety profile in preclinical models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of Zipalertinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other market-alternatives. This guide synthesizes available preclinical data to aid in the evaluation of this compound's therapeutic potential.
This compound (formerly CLN-081 or TAS6417) is an oral, irreversible EGFR-TKI designed with high selectivity for EGFR exon 20 insertion mutations, aiming to minimize the wild-type (WT) EGFR-related toxicities commonly associated with this class of drugs.[1][2][3] Preclinical models have demonstrated this compound's selective inhibition of EGFR exon 20 insertions with minimal activity against WT EGFR.[3] This selectivity is the basis for its anticipated favorable safety profile, particularly concerning common EGFR inhibitor-related adverse effects like diarrhea and rash.[3]
While detailed, quantitative preclinical toxicology data for this compound is not extensively published in the public domain, this guide provides available information and draws comparisons with other well-characterized EGFR TKIs, primarily the third-generation inhibitor Osimertinib and the second-generation inhibitor Dacomitinib, based on regulatory filings and published studies.
Comparative Preclinical Toxicology Data
The following tables summarize key findings from repeat-dose toxicology studies in two common preclinical species, the rat and the dog. These species are standard in nonclinical safety assessment to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.
Table 1: Summary of Repeat-Dose Toxicology Findings in Rats
| Compound | Study Duration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Osimertinib | 13 weeks | Not specified in available documents | Effects on male fertility (decreased live fetal implants due to pre-implantation loss at exposures approximately 0.5x human exposure).[4] | Data not publicly available |
| Dacomitinib | 6 months | Up to 2 mg/kg/day (approx. 0.5x human exposure) | Skin lesions at the highest dose.[5] Reversible epithelial atrophy in the cervix and vagina at ≥ 0.5 mg/kg/day.[6] Reversible decreased secretion in the prostate gland at 2 mg/kg/day.[6] | Data not publicly available |
Table 2: Summary of Repeat-Dose Toxicology Findings in Dogs
| Compound | Study Duration | Dose Levels | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Osimertinib | 1 month & 13 weeks | Not specified in available documents | Dose-limiting ocular lesions.[4] | Data not publicly available |
| Dacomitinib | Up to 6 months | Not specified in available documents | Toxicity profile evaluated.[5] | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, based on standard industry practices and regulatory guidelines for nonclinical safety testing of small molecule inhibitors, the following methodologies are typically employed.
Repeat-Dose Toxicity Studies (Rodent and Non-Rodent)
These studies are designed to evaluate the toxic effects of a drug candidate after repeated daily administration for a specified period.
-
Test System: Typically, two mammalian species are used: a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs).
-
Administration: The drug is administered orally (gavage or capsules) once daily.
-
Dose Groups: At least three dose levels (low, mid, and high) and a vehicle control group are included. The high dose is intended to be a maximum tolerated dose (MTD).
-
Duration: Study durations can range from 28 days to 6 months, depending on the intended clinical duration of treatment.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and at termination.
-
Electrocardiography (ECG): Conducted in non-rodent species to assess cardiovascular effects.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Anatomic Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues is collected and examined microscopically for any pathological changes.
-
Safety Pharmacology Studies
These studies are conducted to assess the potential adverse effects of a drug on vital physiological functions.
-
Core Battery Studies: Typically include assessments of the cardiovascular system (e.g., in vivo telemetry in dogs), central nervous system (e.g., functional observational battery in rats), and respiratory system (e.g., whole-body plethysmography in rats).
Genetic Toxicology Studies
A battery of in vitro and in vivo tests are performed to assess the mutagenic and clastogenic potential of the drug.
-
In vitro: Bacterial reverse mutation assay (Ames test) and a mammalian cell assay (e.g., mouse lymphoma assay or in vitro micronucleus test).
-
In vivo: An in vivo micronucleus test in rodents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical workflow for a preclinical repeat-dose toxicity study.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Workflow of a Preclinical Repeat-Dose Toxicity Study.
Conclusion
Based on its mechanism of action and high selectivity for mutant EGFR over wild-type EGFR, this compound is anticipated to have a favorable preclinical and clinical safety profile compared to less selective EGFR inhibitors. However, a comprehensive comparative analysis is currently limited by the lack of publicly available, detailed quantitative data from preclinical toxicology studies for this compound. The available information for comparator drugs like Osimertinib and Dacomitinib from regulatory documents provides a framework for the types of toxicities that can be expected with EGFR inhibitors, including dermatological, gastrointestinal, ocular, and reproductive effects. As more data on this compound becomes available, a more direct and quantitative comparison of its preclinical safety profile will be possible.
References
In Vitro Showdown: Zipalertinib vs. Poziotinib for EGFR Exon 20 Insertion Mutations
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, two tyrosine kinase inhibitors (TKIs), Zipalertinib (CLN-081/TAS6417) and poziotinib, have emerged as significant contenders. While head-to-head clinical trials are ongoing, a comparative analysis of their in vitro performance provides valuable insights for the research and drug development community. This guide synthesizes available preclinical data to offer an objective comparison of their potency, selectivity, and impact on cellular signaling.
This compound is an oral, irreversible EGFR inhibitor designed for high selectivity against EGFRex20ins mutations while sparing wild-type (WT) EGFR.[1] Poziotinib is also an oral TKI that has demonstrated activity against EGFR and HER2 exon 20 mutations.[2][3] Preclinical evidence suggests that both compounds potently inhibit the growth of cancer cells with EGFR exon 20 insertions, a mutation notoriously resistant to earlier generation EGFR TKIs.[4][5]
Comparative Efficacy: A Look at the In Vitro Data
While direct comparative studies are limited, data from separate preclinical investigations provide a basis for assessing the relative potency and selectivity of this compound and poziotinib. The following table summarizes key in vitro findings from various studies. It is important to note that variations in experimental conditions between studies can influence results.
| Parameter | This compound (CLN-081/TAS6417) | Poziotinib | Source |
| Target | EGFR exon 20 insertion mutations | EGFR and HER2 exon 20 insertion mutations | [6][7] |
| Selectivity | High selectivity for EGFRex20ins vs. WT EGFR | Active against both mutant and WT EGFR | [4][8] |
| Potency (IC50) | Potent inhibition of cell growth in EGFRex20ins-positive cell lines | Potent inhibition, with sensitivity dependent on the specific location of the exon 20 insertion | [4][9] |
Preclinical models have shown that this compound selectively inhibits the proliferation of cells with EGFR exon 20 insertions with minimal impact on wild-type EGFR. This selectivity is a key differentiator, potentially leading to a more favorable safety profile with fewer side effects related to the inhibition of wild-type EGFR, such as rash and diarrhea.[10] In contrast, while poziotinib is potent against exon 20 insertion mutations, its activity against wild-type EGFR may contribute to some of the observed toxicities in clinical settings.[9]
A noteworthy finding for poziotinib is that its efficacy is influenced by the specific location of the amino acid insertion within exon 20. Preclinical studies using Ba/F3 cell lines demonstrated that insertions in the "near loop" are more sensitive to poziotinib than those in the "far loop".[9]
Experimental Protocols
To provide a framework for understanding how the in vitro data is generated, the following are detailed methodologies for key experiments used to evaluate and compare EGFR inhibitors.
Kinase Activity Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and poziotinib against wild-type and various EGFR exon 20 insertion mutant kinases.
Methodology:
-
Reagents: Recombinant human EGFR kinase domains (wild-type and various exon 20 insertion mutants), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (this compound and poziotinib).
-
Procedure:
-
A kinase reaction buffer containing the EGFR kinase, peptide substrate, and varying concentrations of the inhibitor is prepared in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using a phospho-specific antibody in an ELISA-based format.[11]
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression model.
Cell Viability Assay
This assay assesses the ability of the inhibitors to reduce the proliferation of cancer cells harboring specific EGFR mutations.
Objective: To determine the IC50 of this compound and poziotinib in cell lines with wild-type EGFR and various EGFR exon 20 insertion mutations.
Methodology:
-
Cell Lines: A panel of cell lines, including those engineered to express specific EGFR exon 20 insertion mutations (e.g., Ba/F3 cells) and human NSCLC cell lines endogenously expressing these mutations. A cell line with wild-type EGFR should be included as a control.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or poziotinib.
-
After a set incubation period (e.g., 72 hours), cell viability is measured. Common methods include:
-
-
Data Analysis: The percentage of cell viability relative to untreated controls is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of the inhibitors on the EGFR signaling pathway.
Objective: To determine if this compound and poziotinib inhibit the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Methodology:
-
Procedure:
-
Cancer cells with EGFR exon 20 insertion mutations are treated with this compound or poziotinib at various concentrations for a specific duration.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control like β-actin is also used to ensure equal protein loading.[14][15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging.[16]
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the degree of inhibition.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the targeted biological pathway, the following diagrams are provided.
Caption: A flowchart of the in vitro comparison process.
Caption: EGFR signaling pathway and TKI inhibition.
Conclusion
Based on available in vitro data, both this compound and poziotinib are potent inhibitors of EGFR exon 20 insertion mutations. This compound's higher selectivity for the mutant over wild-type EGFR may translate to a better-tolerated safety profile. Poziotinib's efficacy, while potent, can be influenced by the specific location of the exon 20 insertion and its activity against wild-type EGFR may contribute to certain toxicities. The provided experimental protocols offer a standardized approach for conducting further comparative studies, which will be crucial for a more definitive understanding of the relative merits of these two promising targeted therapies. As more data from ongoing clinical trials become available, a clearer picture of their clinical utility will emerge, guiding future treatment strategies for this challenging patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 7. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. promega.com.cn [promega.com.cn]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Zipalertinib Demonstrates Efficacy in Amivantamab-Resistant NSCLC Models
A comparison of Zipalertinib with other therapeutic alternatives for non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations who have developed resistance to amivantamab, supported by experimental data.
For researchers and drug development professionals navigating the challenges of acquired resistance in EGFR exon 20 insertion-mutant (EGFRex20ins) non-small cell lung cancer (NSCLC), this compound (CLN-081/TAS6417) has emerged as a promising therapeutic agent. Clinical trial data indicates that this compound demonstrates significant antitumor activity in patients whose disease has progressed following treatment with amivantamab, a bispecific antibody targeting EGFR and MET.[1][2][3][4] This guide provides a comparative overview of this compound's performance against other treatment options in this resistant setting, supported by key experimental data and methodologies.
Comparative Efficacy in Amivantamab-Resistant NSCLC
This compound, an oral, irreversible EGFR tyrosine kinase inhibitor (TKI), has shown notable efficacy in patients with EGFRex20ins NSCLC who were previously treated with amivantamab.[4] The pivotal phase 2b REZILIENT1 trial provides the most direct evidence of this compound's activity in this patient population.
Below is a summary of clinical trial data for this compound and other emerging therapies in patients with EGFRex20ins NSCLC, including cohorts with prior amivantamab treatment.
| Treatment | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| This compound | REZILIENT1 (Phase 2b, Module C) | EGFRex20ins NSCLC, post-amivantamab (n=30) | 40% | Not Estimable | 9.7 months |
| Prior amivantamab only (n=18) | 50% | Not Estimable | - | ||
| Prior amivantamab + other exon 20 therapy (n=12) | 25% | Not Estimable | - | ||
| Sunvozertinib | WU-KONG1B (Phase 2) | Platinum-pretreated EGFRex20ins NSCLC | 45.9% (200mg dose), 47.2% (300mg dose) | 11.1 months (200mg), 13.8 months (300mg) | - |
| Subgroup with prior amivantamab treatment | Higher ORR observed (specific % not detailed in all sources) | - | - | ||
| Mobocertinib | Study 101 | Platinum-pretreated EGFRex20ins NSCLC (n=114) | 28% | 17.5 months | 7.3 months |
| Post-amivantamab specific data limited | A case report suggests potential efficacy in combination with bevacizumab after amivantamab failure.[5] | - | - |
Experimental Protocols
The following section details the methodology for the key clinical trial investigating this compound in the amivantamab-resistant setting.
REZILIENT1 Trial (Phase 2b, Module C)
-
Study Design : This was an open-label, multicenter, phase 1/2 trial with a phase 2b expansion cohort (Module C) specifically for patients with locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who had progressed on or after treatment with amivantamab.[3][4]
-
Patient Population : Eligible patients had an ECOG performance status of 0 or 1. Patients with stable or asymptomatic brain metastases were permitted to enroll.[4] The median number of prior systemic anti-cancer treatments was 3.[3]
-
Treatment Regimen : Patients received this compound orally at a dose of 100 mg twice daily.[1][4]
-
Primary Endpoints : The co-primary endpoints were the objective response rate (ORR) and duration of response (DOR), assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[2][4]
-
Secondary Endpoints : Secondary endpoints included progression-free survival (PFS), disease control rate (DCR), and safety.[4]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways and how different agents exert their effects is crucial for developing effective treatment strategies.
EGFR Exon 20 Insertion Signaling Pathway
EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR tyrosine kinase, which in turn activates downstream signaling pathways like MAPK/ERK and PI3K-AKT, promoting cell proliferation, survival, and migration.[6][7]
Caption: EGFR Exon 20 Insertion Signaling Cascade.
Amivantamab and this compound Mechanisms of Action
Amivantamab is a bispecific antibody that targets the extracellular domains of both EGFR and MET, thereby blocking ligand binding and inducing receptor degradation.[8][9][10] this compound, in contrast, is a small molecule TKI that directly inhibits the intracellular kinase activity of the mutated EGFR.
References
- 1. This compound in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Mobocertinib and Bevacizumab for Amivantamab-Refractory Lung Cancer With EGFR Exon 20 Insertion Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. geneonline.com [geneonline.com]
- 9. researchgate.net [researchgate.net]
- 10. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
Comparative study of Zipalertinib's impact on different EGFR exon 20 insertion mutations
For Immediate Release
A deep dive into the preclinical and clinical data of Zipalertinib (CLN-081/TAS6417), this guide offers a comparative perspective against other therapeutic agents for non-small cell lung cancer (NSCLC) harboring diverse EGFR exon 20 insertion mutations. The following analysis is intended for researchers, scientists, and drug development professionals.
This compound, an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical and clinical activity against a range of epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a historically challenging group of alterations in NSCLC. This guide provides a comprehensive comparison of this compound's impact on different EGFR ex20ins mutations, supported by experimental data and methodologies.
Preclinical Efficacy: A Quantitative Comparison
This compound exhibits potent inhibitory activity against various EGFR ex20ins mutations, with a notable selectivity for mutant over wild-type (WT) EGFR. This selectivity is crucial for a wider therapeutic window, potentially leading to better tolerability in patients. The half-maximal inhibitory concentration (IC50) values from preclinical studies underscore this compound's efficacy.
| EGFR Mutation | This compound (CLN-081) IC50 (nM) | Mobocertinib IC50 (nM) | Sunvozertinib IC50 (nM) |
| Exon 20 Insertions | |||
| D770_N771insSVD | 1.8 | ~15 | 6-40 |
| V769_D770insASV | 3.2 | ~15 | 6-40 |
| H773_V774insNPH | 4.8 | ~15 | 6-40 |
| A767_V769dupASV | - | ~15 | 6-40 |
| H773_V774insH | - | ~15 | 6-40 |
| A763_Y764insFQEA | 0.4 | - | - |
| Other Mutations | |||
| Del19 | 0.3 | <5 | - |
| L858R | 0.8 | <5 | - |
| L858R/T790M | 1.1 | ~3 | - |
| WT EGFR | 14.1 | ~200 | - |
Table 1: Comparative Preclinical IC50 Values of EGFR TKIs. Data compiled from multiple preclinical studies. Note: Direct head-to-head comparative studies across all agents on a comprehensive panel of mutations are limited; values are aggregated from available data and may have been generated under different experimental conditions.
Clinical Efficacy: Insights from the REZILIENT1 Trial
The Phase 1/2b REZILIENT1 clinical trial (NCT04036682) has provided robust clinical evidence of this compound's efficacy in patients with advanced or metastatic NSCLC harboring EGFR ex20ins mutations who have progressed on or after platinum-based chemotherapy.[1][2]
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (mDOR) |
| Overall Population (n=176) | 35.2% | 8.8 months |
| Prior Platinum-based Chemo only (n=125) | 40% | 8.8 months |
| Prior Amivantamab only (n=30) | 30% | 14.7 months |
| Prior Amivantamab + other ex20ins TKI (n=21) | 14.3% | 4.2 months |
| Patients with CNS Metastases (n=68) | 30.9% | - |
Table 2: Clinical Efficacy of this compound in the REZILIENT1 Trial.[1][2]
A key finding from an exploratory analysis of the REZILIENT1 trial is the differential activity of this compound based on the location of the exon 20 insertion. Patients with "near-loop" insertions demonstrated a higher objective response rate (ORR) compared to those with "far-loop" insertions, suggesting a structural basis for drug sensitivity.[3]
Structural Basis of Differential Sensitivity
The differential efficacy of this compound against near-loop versus far-loop EGFR ex20ins mutations is thought to be due to the altered conformation of the ATP-binding pocket. The unique pyrrolopyrimidine scaffold of this compound is designed to fit into the ATP binding site of the EGFR hinge region, where it covalently binds to a conserved cysteine residue (Cys797).[4] It is hypothesized that near-loop insertions result in a conformation of the ATP-binding pocket that is more amenable to this compound binding compared to the conformational changes induced by far-loop insertions. Molecular modeling studies are ongoing to further elucidate these structural interactions.
Signaling Pathway and Mechanism of Action
EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR tyrosine kinase, resulting in the downstream activation of pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound, by irreversibly binding to the ATP-binding site of the mutant EGFR, blocks its autophosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor cell proliferation and survival.
Figure 1: EGFR Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of TKIs against EGFR-mutant cell lines.
Figure 2: General Workflow for In Vitro Cell Viability Assay.
Methodology:
-
Cell Seeding: EGFR ex20ins mutant and wild-type EGFR expressing cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Mobocertinib) for 72 hours.
-
Viability Assessment: After the incubation period, cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the data to a four-parameter logistic curve.
EGFR Phosphorylation Assay (Western Blot - General Protocol)
This protocol outlines a general procedure to assess the inhibition of EGFR phosphorylation by TKIs.
Methodology:
-
Cell Treatment: EGFR-mutant cells are treated with various concentrations of TKIs for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.
Clinical Trial Workflow: REZILIENT1 (NCT04036682)
The REZILIENT1 study is a multi-part, open-label, Phase 1/2b trial designed to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with EGFR ex20ins-mutant NSCLC.[1][2]
Figure 3: Simplified Workflow of the REZILIENT1 Clinical Trial.
Conclusion
This compound has demonstrated potent and selective preclinical activity against a variety of EGFR exon 20 insertion mutations, which has translated into meaningful clinical responses in heavily pretreated patients with NSCLC. The differential activity against near-loop versus far-loop mutations highlights the importance of understanding the specific mutation subtype to optimize treatment strategies. Further head-to-head comparative studies, both preclinical and clinical, will be crucial to definitively position this compound within the evolving landscape of targeted therapies for EGFR ex20ins-mutant NSCLC. The ongoing REZILIENT3 trial (NCT05973773), evaluating this compound in combination with chemotherapy in the first-line setting, will provide further insights into its potential to improve outcomes for this patient population.
References
Zipalertinib Research Findings: A Reproducibility and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of published research on Zipalertinib (formerly known as CLN-081 and TAS6417), an oral, irreversible, next-generation EGFR tyrosine kinase inhibitor. The focus is on the reproducibility of its therapeutic claims, particularly in the context of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion (ex20ins) mutations. We present a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies to aid in the critical evaluation and replication of key findings.
Comparative Efficacy of this compound and Alternatives in EGFR ex20ins NSCLC
This compound has demonstrated clinically meaningful efficacy in patients with EGFR ex20ins-mutant NSCLC, a population with historically limited treatment options.[1][2][3] The following tables summarize the quantitative data from key clinical trials of this compound and compare it with other approved or emerging therapies for the same indication.
Table 1: Efficacy of this compound in the REZILIENT1 Trial
| Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Previously treated EGFR ex20ins NSCLC | This compound (100 mg BID) | 35.2% - 40%[1][2][4][5] | 84.5% - 90%[4][6] | 8.5 - 10 months[6][7] | 7.3 - 9.7 months[4][6] |
| Prior amivantamab only | This compound (100 mg BID) | 30% - 31.5%[2][6] | 87.0%[6] | 9.5 - 14.7 months[6][8] | 7.6 months[6] |
| Prior amivantamab + other ex20ins-targeted therapy | This compound (100 mg BID) | 14.3% - 20%[2][6] | 80.0%[6] | 4.2 - 8.3 months[2][6] | 5.2 months[6] |
| CNS Metastases | This compound (100 mg BID) | 30.9% (systemic ORR)[3] | 88.2%[2] | 8.3 months[2] | 7.3 months[2] |
Table 2: Comparative Efficacy of Alternative Therapies in EGFR ex20ins NSCLC
| Drug | Mechanism | ORR | Median DOR | Median PFS | Key Clinical Trial |
| Amivantamab | EGFR-MET bispecific antibody | 40%[9][10] | 11.1 months[9][10] | 8.3 months[10] | CHRYSALIS[9][10] |
| Amivantamab + Chemotherapy (first-line) | EGFR-MET bispecific antibody + Platinum-based chemotherapy | 73%[9] | Not Reported | 11.4 months[9] | PAPILLON[9] |
| Mobocertinib | Irreversible EGFR TKI | 28%[10] | 17.5 months[10] | 7.3 months | Study 101[10] |
| Sunvozertinib | Irreversible EGFR TKI | 46%[9] | 11.1 months[9] | 13.8 months[9] | WU-KONG1[9] |
Mechanism of Action: EGFR Signaling Inhibition
This compound is an orally available, selective inhibitor of a broad spectrum of EGFR mutations, with particularly high selectivity against EGFR exon 20 insertions.[11] It covalently binds to the ATP-binding site in the hinge region of the EGFR kinase domain, leading to irreversible inhibition of EGFR signaling.[12] This prevents EGFR mutant-mediated signaling, ultimately resulting in apoptosis (cell death) in tumor cells expressing these mutations.[11] A key advantage of this compound is its minimal activity against wild-type (WT) EGFR, which is expected to reduce the dose-limiting toxicities commonly associated with non-selective EGFR inhibitors, such as rash and diarrhea.[11][13]
Figure 1: this compound's inhibition of mutant EGFR signaling.
Experimental Protocols
To facilitate the reproducibility of the foundational preclinical research on this compound (TAS6417), detailed methodologies for key experiments are provided below, based on published studies.
EGFR Kinase Assay
This assay is crucial for determining the inhibitory activity of this compound against various EGFR mutations.
Objective: To measure the in vitro potency of this compound in inhibiting the kinase activity of wild-type and mutant EGFR.
General Protocol (based on LanthaScreen™ and similar assays):
-
Reagents:
-
Recombinant human EGFR (wild-type and various mutant forms)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescently labeled substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Europium-labeled anti-phosphotyrosine antibody
-
This compound (serially diluted)
-
-
Procedure:
-
A kinase reaction is set up in a 384-well plate containing the kinase buffer, a specific concentration of the EGFR enzyme, and the substrate peptide.
-
This compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of ATP at a concentration near its Km value for the specific EGFR variant.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the level of substrate phosphorylation is detected by adding the europium-labeled anti-phosphotyrosine antibody.
-
The signal is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
-
Data Analysis:
-
The TR-FRET ratio is used to calculate the percent inhibition of kinase activity at each this compound concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a four-parameter logistic equation.
-
Figure 2: Workflow for a typical in vitro EGFR kinase assay.
Cell Viability Assay
These assays are fundamental for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of NSCLC cell lines harboring various EGFR mutations.
General Protocol (e.g., using CellTiter-Glo® or MTT):
-
Cell Culture:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9) and engineered Ba/F3 cells expressing different EGFR mutations are cultured in appropriate media and conditions.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
For CellTiter-Glo®, a reagent that measures ATP levels (an indicator of metabolically active cells) is added to each well. Luminescence is then measured.
-
For MTT assays, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.
-
-
Data Analysis:
-
The luminescence or absorbance values are normalized to untreated control cells to determine the percentage of cell viability.
-
The GI50 value (the concentration of the drug that causes 50% growth inhibition) is calculated by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Western Blotting
Western blotting is used to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Objective: To confirm that this compound inhibits the phosphorylation of EGFR and key downstream signaling molecules in treated cells.
General Protocol:
-
Cell Treatment and Lysis:
-
Cells are treated with this compound at various concentrations for a specific duration.
-
Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis:
-
The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
This guide provides a foundational framework for understanding and potentially replicating the key research findings on this compound. For complete and detailed protocols, it is essential to refer to the supplementary materials of the cited primary research articles.
References
- 1. scispace.com [scispace.com]
- 2. promega.com.cn [promega.com.cn]
- 3. [PDF] TAS6417/CLN-081 Is a Pan-Mutation–Selective EGFR Tyrosine Kinase Inhibitor with a Broad Spectrum of Preclinical Activity against Clinically Relevant EGFR Mutations | Semantic Scholar [semanticscholar.org]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cullinanoncology.com [cullinanoncology.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. onclive.com [onclive.com]
- 8. jrmds.in [jrmds.in]
- 9. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Cell viability assay [bio-protocol.org]
Independent Validation of Zipalertinib's Preclinical Efficacy and Safety Profile: A Comparative Guide
This guide provides an objective comparison of the preclinical data for Zipalertinib (formerly CLN-081/TAS6417), a novel irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other relevant EGFR inhibitors. The focus is on the treatment of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with significant unmet medical needs. This document is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's preclinical profile.
This compound is an oral, irreversible EGFR TKI with a distinct pyrrolopyrimidine structure.[1] Preclinical studies have highlighted its potent and selective inhibition of EGFR ex20ins mutations over wild-type (WT) EGFR.[2] This selectivity is a key differentiator, suggesting a potentially wider therapeutic window and a more favorable safety profile with reduced WT EGFR-mediated toxicities, such as rash and diarrhea, compared to other TKIs.[1]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and its key comparators, including other third-generation and ex20ins-targeting EGFR TKIs.
Table 1: In Vitro Potency of EGFR TKIs Against EGFR Exon 20 Insertion Mutations
| Compound | Cell Line | EGFR Exon 20 Insertion | IC50 (nM) | Selectivity (WT/mutant IC50 ratio) | Reference |
| This compound | Ba/F3 | A763_Y764insFQEA | - | 134 | [3] |
| Ba/F3 | D770_N771insSVD | - | 134 | [3] | |
| Ba/F3 | D770_N771insG | - | 174 | [3] | |
| Ba/F3 | V769_D770insASV | - | 6.37 | [3] | |
| Ba/F3 | H773_V774insPH | - | 4.55 | [3] | |
| Ba/F3 | H773_V774insNPH | - | 4.51 | [3] | |
| Mobocertinib | Multiple | Various ex20ins | Potent inhibition | - | |
| Poziotinib | Multiple | Various ex20ins | Potent inhibition | - | |
| Osimertinib | Multiple | Various ex20ins | Potent inhibition | - |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature. The data presented reflects the selectivity ratio of WT to mutant EGFR IC50 values.
Table 2: In Vivo Antitumor Activity of EGFR TKIs in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | EGFR ex20ins PDX | - | Significant tumor regression | [2] |
| Mobocertinib | EGFR ex20ins PDX | - | Significant antitumor activity | |
| Poziotinib | EGFR ex20ins PDX | - | Significant antitumor activity | |
| Osimertinib | EGFR ex20ins PDX | - | Antitumor activity |
Note: Specific quantitative data on tumor growth inhibition percentages for this compound were not detailed in the available preclinical literature. PDX refers to Patient-Derived Xenograft.
Key Experimental Protocols
The following are representative protocols for the key preclinical assays used to evaluate the efficacy of EGFR TKIs. The exact parameters may have varied between studies.
EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
General Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain (wild-type and various mutant forms), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test compound (e.g., this compound).
-
Procedure:
-
The EGFR kinase is incubated with serially diluted concentrations of the test compound in the presence of the substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET) assays (e.g., LanthaScreen™), or ELISA-based methods with phospho-specific antibodies.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using a non-linear regression model.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the ability of a compound to inhibit the growth of cancer cells harboring specific EGFR mutations.
General Protocol:
-
Cell Lines: A panel of cancer cell lines with characterized EGFR mutations (e.g., Ba/F3 cells engineered to express specific EGFR ex20ins mutations, or human NSCLC cell lines).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis: The percentage of cell growth inhibition is plotted against the compound concentration. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human NSCLC cells with EGFR ex20ins mutations or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally, once or twice daily) at various dose levels. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Other parameters such as tumor regression and survival can also be assessed.
Visualizing the Science: Diagrams
To further clarify the mechanisms and processes involved, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow of a Cell Proliferation Assay.
Caption: Logical Progression of this compound's Preclinical to Clinical Development.
References
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Zipalertinib and its principal competitors, Amivantamab and Mobocertinib, for the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This report synthesizes available clinical trial data, details key experimental methodologies, and visualizes the underlying biological pathways and research workflows.
The emergence of targeted therapies has revolutionized the treatment paradigm for NSCLC. However, patients harboring EGFR exon 20 insertion mutations have historically faced a challenging prognosis due to the resistance of these mutations to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). This compound (CLN-081/TAS6417) is a novel, oral, irreversible EGFR inhibitor demonstrating significant promise in this patient population. This guide provides a comparative analysis of this compound against two other key therapeutic agents in this space: Amivantamab, an EGFR-MET bispecific antibody, and Mobocertinib, another oral TKI.
Clinical Trial Data Comparison
The following table summarizes the key efficacy and safety data from pivotal clinical trials for this compound, Amivantamab, and Mobocertinib in patients with previously treated, advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.
| Parameter | This compound (REZILIENT1, Phase 2b) [1] | Amivantamab (CHRYSALIS) [2][3][4] | Mobocertinib (Pivotal Phase 1/2) [5][6][7][8][9] |
| Overall Response Rate (ORR) | 35% (n=176) | 40% (n=81) | 28% (n=114) |
| Median Duration of Response (DoR) | 8.8 months | 11.1 months | 17.5 months |
| Median Progression-Free Survival (PFS) | Not reported in initial readout | 8.3 months | 7.3 months |
| Common Treatment-Related Adverse Events (TRAEs) (All Grades) | Paronychia (38.5%), Rash (30.3%), Dermatitis acneiform (24.6%), Dry skin (24.6%), Diarrhea (21.7%), Stomatitis (20.1%)[1] | Rash (86%), Infusion-related reactions (66%), Paronychia (45%)[4] | Diarrhea (90%), Rash (45%), Nausea, Stomatitis, Vomiting, Decreased appetite, Paronychia, Fatigue, Dry skin, Musculoskeletal pain[3][7] |
| Grade ≥3 TRAEs of Note | Anemia (9%), Rash (7%), Pneumonitis/Interstitial lung disease (7%) | Hypokalemia (5%), Rash (4%), Pulmonary embolism (4%), Diarrhea (4%), Neutropenia (4%)[4] | Diarrhea (21%), Rash (4%)[3] |
Mechanism of Action and Signaling Pathway
This compound is an oral, irreversible TKI designed to selectively target EGFR exon 20 insertion mutations while sparing wild-type EGFR.[10][11][12][13] This selectivity is crucial for minimizing toxicities associated with inhibiting wild-type EGFR, such as rash and diarrhea. The binding of this compound to the mutant EGFR prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.
Amivantamab is a bispecific antibody that targets both EGFR and MET. It works by blocking ligand binding, promoting receptor degradation, and inducing antibody-dependent cellular cytotoxicity. Mobocertinib is also an oral TKI that irreversibly binds to and inhibits EGFR exon 20 insertion mutations.
Caption: EGFR signaling pathway and points of inhibition by this compound and related compounds.
Experimental Protocols
The preclinical evaluation of this compound and its comparators relies on a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Cell Viability Assay
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human NSCLC cell lines harboring specific EGFR exon 20 insertion mutations (e.g., NCI-H1975, HCC827) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compound (e.g., this compound) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blot for EGFR Phosphorylation
Objective: To assess the ability of the inhibitor to block the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor or vehicle are washed with cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as antibodies for downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3][14][15][16][17]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells with EGFR exon 20 insertion mutations are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical development of a targeted therapy like this compound.
Caption: A generalized workflow for the development of targeted cancer therapies.
Conclusion
This compound has demonstrated promising clinical activity and a manageable safety profile in patients with heavily pretreated EGFR exon 20 insertion-mutated NSCLC. Its oral administration offers a convenient treatment option. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against other approved agents like Amivantamab and Mobocertinib. The ongoing and future clinical development of this compound will be critical in defining its role in the evolving treatment landscape for this challenging subset of NSCLC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Restricted [jnjmedicalconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. REZILIENT2: Phase 2 study of this compound in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Zipalertinib
For Immediate Implementation: As a potent EGFR tyrosine kinase inhibitor, Zipalertinib is classified as a cytotoxic agent, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, established guidelines for handling cytotoxic and antineoplastic drugs provide a robust framework for its safe management. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Adherence to these protocols is critical to mitigate risks associated with handling potent compounds. All personnel must be trained in the proper use of personal protective equipment (PPE) and be familiar with their institution's specific safety procedures for hazardous substances.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required PPE for various tasks involving this compound, based on general guidelines for cytotoxic agents.
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
| Unpacking/Storage | Double chemo-rated gloves | Disposable gown | Safety glasses | Not typically required |
| Weighing/Aliquoting | Double chemo-rated gloves | Disposable gown | Safety glasses with side shields or goggles | N95 or higher respirator (if not in a ventilated enclosure) |
| Sample Preparation | Double chemo-rated gloves | Disposable gown | Safety glasses with side shields or goggles | Work in a certified chemical fume hood or biological safety cabinet |
| Administration | Double chemo-rated gloves | Disposable gown | Safety glasses with side shields or goggles | Work in a certified chemical fume hood or biological safety cabinet |
| Spill Cleanup | Double chemo-rated gloves (heavy duty) | Disposable gown | Goggles or face shield | N95 or higher respirator |
| Waste Disposal | Double chemo-rated gloves | Disposable gown | Safety glasses | Not typically required |
Note: Always use powder-free, chemotherapy-rated gloves and change them regularly, or immediately if contaminated.[1] Gowns should be disposable, lint-free, made of a low-permeability fabric, and have long sleeves with tight-fitting cuffs.[2]
This compound Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including a respirator.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.[3][4]
-
Clean the Area: Work from the outer edge of the spill inwards. Use a detergent solution followed by 70% isopropyl alcohol to clean the spill area twice.[3]
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[3]
-
Report the Incident: Document and report the spill according to your institution's safety protocols.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
-
Segregation: Do not mix cytotoxic waste with other laboratory waste.[5]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[5][6] These are often color-coded, typically purple.[7]
-
Sharps: All sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration.[7][8]
By implementing these safety measures, research facilities can effectively manage the risks associated with handling this compound, ensuring the protection of all personnel and the integrity of the research environment.
References
- 1. pogo.ca [pogo.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
